2-(6-bromo-1H-indol-1-yl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H10BrNO/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-4,7,13H,5-6H2 |
InChI Key |
ARADXZJVVSTZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCO)Br |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, representing a "privileged structure" found in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and structural versatility allow for extensive functionalization, enabling the fine-tuning of pharmacological activity. The direct modification of the indole nitrogen (N-alkylation) is a particularly powerful strategy for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol. This molecule is a valuable synthetic intermediate for drug development professionals. The presence of the bromine atom at the C6-position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of further molecular complexity.[3] Simultaneously, the primary hydroxyl group of the N-ethyl alcohol side chain offers a convenient point for esterification, etherification, or conversion to other functional groups, making this compound a highly adaptable building block for chemical library synthesis.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol is most efficiently achieved through the direct N-alkylation of 6-bromoindole with a suitable 2-hydroxyethyl electrophile. This approach is predicated on a fundamental understanding of indole reactivity and the precise control of reaction conditions to ensure high regioselectivity.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule across the N1-C bond of the indole ring immediately identifies the two primary synthons: the 6-bromoindole nucleus and a 2-hydroxyethyl cation equivalent. This leads to a straightforward synthetic strategy involving the reaction of 6-bromoindole with an electrophile such as 2-bromoethanol.
The N-Alkylation of Indoles: A Mechanistic Overview
The core of this synthesis lies in controlling the regioselectivity of the alkylation. The indole ring possesses two primary nucleophilic sites: the nitrogen at the N1-position and the carbon at the C3-position, with the C3 position often being inherently more nucleophilic in the neutral state.[4] To achieve selective alkylation at the nitrogen, the reaction conditions must be tailored to enhance the nucleophilicity of the N1-position over the C3-position.
This is accomplished by deprotonating the indole N-H. The indole proton is weakly acidic, with a pKa of approximately 17 in DMSO, necessitating the use of a strong base for complete deprotonation.[5] Sodium hydride (NaH) is an exceptionally effective choice for this transformation.[5][6] In a polar aprotic solvent such as N,N-dimethylformamide (DMF), NaH irreversibly deprotonates the indole, generating a highly nucleophilic indolate anion.[4]
The resulting indolate anion dramatically favors reaction at the nitrogen atom, leading to the thermodynamically more stable N-alkylated product.[4] The polar aprotic solvent (DMF) is critical, as it effectively solvates the sodium cation without quenching the reactive indolate anion, thereby facilitating the subsequent Sₙ2 reaction with the alkylating agent, 2-bromoethanol.[4][5]
Caption: Mechanism of base-mediated indole N-alkylation.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating reaction monitoring and leading to a product suitable for rigorous characterization. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purity | Notes |
| 6-Bromoindole | 196.04 | ≥96% | Commercially available solid.[7] |
| Sodium Hydride (NaH) | 24.00 | 60% dispersion in oil | Highly reactive, handle with care. |
| 2-Bromoethanol | 124.96 | ≥97% | Corrosive and toxic liquid. |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Essential for reaction success. |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For extraction. |
| Saturated aq. NH₄Cl | - | - | For quenching the reaction. |
| Brine | - | - | For washing. |
| Anhydrous Na₂SO₄ | 142.04 | - | For drying the organic phase. |
| Silica Gel | - | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: A 100 mL three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of dry nitrogen. The flask is equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: 6-Bromoindole (1.0 eq., e.g., 2.0 g) is added to the flask. Anhydrous DMF (approx. 10 mL/g of indole) is added via syringe, and the mixture is stirred until the solid dissolves completely.
-
Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.[6] The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until gas evolution ceases, indicating the complete formation of the indolate anion. The solution typically becomes a clear, dark color.
-
Alkylation: The reaction mixture is cooled back to 0 °C. 2-Bromoethanol (1.1 eq.) is added dropwise via syringe over 5 minutes. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The consumption of the 6-bromoindole starting material (UV active) and the appearance of a new, more polar product spot should be observed.
-
Work-up: Upon completion, the reaction mixture is carefully cooled back to 0 °C. The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution stops.[6] The mixture is then diluted with deionized water and transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[4]
Purification
The crude residue is purified by flash column chromatography on silica gel.[5][8]
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield 2-(6-bromo-1H-indol-1-yl)ethanol as a pure solid or viscous oil.
Characterization and Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid/oil |
| Storage | 2-8 °C, protected from light |
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): The disappearance of the broad N-H proton signal (typically >8.0 ppm) from 6-bromoindole is a key indicator of successful N-alkylation.[5] Expected signals for the product include: δ 7.5-7.0 (m, 4H, Ar-H), 4.2-4.0 (t, 2H, N-CH₂), 3.9-3.7 (t, 2H, CH₂-OH), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include aromatic carbons, a carbon signal for the N-CH₂ group (approx. 50 ppm), a signal for the CH₂-OH group (approx. 61 ppm), and a signal for the bromine-bearing aromatic carbon (approx. 115 ppm).
-
Mass Spectrometry (ESI-MS): The spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M+H]⁺ and [M+H+2]⁺ at m/z 240.0 and 242.0.
-
Infrared (IR, KBr/thin film): A broad absorption band in the region of 3600-3300 cm⁻¹ corresponding to the O-H stretching vibration is expected.[9] The characteristic N-H stretch of the starting indole (around 3400 cm⁻¹) will be absent.
Process Workflow and Data Summary
Experimental Workflow Diagram
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Whitepaper: Orthogonal Functionalization and Synthetic Utility of 2-(6-bromo-1H-indol-1-yl)ethanol
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic selection of bifunctional building blocks. As a Senior Application Scientist specializing in heterocyclic scaffold design, I frequently leverage 2-(6-bromo-1H-indol-1-yl)ethanol (CAS: 281204-55-5)[1] as a foundational intermediate.
The indole core is a privileged pharmacophore, ubiquitous in oncology, neurology, and immunology targets. However, unfunctionalized indoles offer limited handles for late-stage diversification. This specific compound solves that bottleneck by providing two orthogonal vectors for derivatization: a C6-bromine primed for transition-metal-catalyzed cross-coupling, and an N1-hydroxyethyl group ready for nucleophilic substitution or etherification. This whitepaper details the physicochemical profile, mechanistic causality, and self-validating protocols required to harness this molecule effectively.
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical to ensure it does not prematurely inflate the molecular weight or lipophilicity of a final drug candidate, adhering strictly to Lipinski’s Rule of Five.
| Property | Value | Strategic Implication |
| Chemical Name | 2-(6-bromo-1H-indol-1-yl)ethanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 281204-55-5[1] | Essential for regulatory and procurement tracking. |
| Molecular Formula | C10H10BrNO[1] | Efficient atom economy for a bifunctional core. |
| Molecular Weight | 240.10 g/mol [1] | Leaves ~260 Da for downstream API elaboration. |
| Hydrogen Bond Donors | 1 (-OH) | Modulates aqueous solubility; easily masked. |
| Hydrogen Bond Acceptors | 1 (-OH oxygen) | Contributes to target binding if left unfunctionalized. |
| Topological Polar Surface Area | 25.15 Ų | Highly membrane-permeable baseline scaffold. |
| Rotatable Bonds | 2 | Maintains structural rigidity critical for target selectivity. |
Mechanistic Causality: The Bifunctional Advantage
The true value of 2-(6-bromo-1H-indol-1-yl)ethanol lies in its orthogonal reactivity, which allows chemists to sequentially build out the molecule without competing side reactions [2].
-
Vector 1 (The C6-Bromine): The indole benzenoid ring is generally less reactive toward electrophilic aromatic substitution than the pyrrole ring. By utilizing a pre-installed halogen at the 6-position, we bypass the need for harsh, unselective halogenation conditions. The C-Br bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal substrate for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings [3].
-
Vector 2 (The N1-Hydroxyethyl Group): Indoles are ambident nucleophiles. Pre-alkylating the N1 position not only prevents unwanted N-arylation during downstream cross-coupling but also provides a primary alcohol. This alcohol can be activated (via mesylation or tosylation) to act as an electrophile for complex amine displacement.
Fig 1: Orthogonal bifunctional synthetic workflow of 2-(6-bromo-1H-indol-1-yl)ethanol.
Self-Validating Experimental Protocols
In pharmaceutical development, a protocol must be more than a recipe; it must be a self-validating system . This means incorporating thermodynamic controls and In-Process Controls (IPCs) that confirm the success of a step before resources are wasted on the next.
Protocol 1: Regioselective N1-Alkylation of 6-Bromoindole
Objective: Synthesize 2-(6-bromo-1H-indol-1-yl)ethanol from 6-bromoindole while strictly avoiding C3-alkylation. Mechanistic Causality: Indoles possess a pKa of ~16.2. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures complete, irreversible deprotonation to the hard N-anion. Weaker bases or protic solvents would leave the system in equilibrium, increasing the nucleophilicity of the C3 position and leading to mixed regioisomers [4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 6-bromoindole (1.0 eq) and anhydrous DMF (0.5 M) under an Argon atmosphere.
-
Thermodynamic Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents localized exothermic degradation when the base is added.
-
Deprotonation (Validation Step 1): Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Visual IPC: Observe effervescence (H₂ gas evolution). The cessation of bubbling serves as a self-validating indicator that deprotonation is complete.
-
Alkylation: Add ethylene carbonate (1.5 eq) dropwise. Causality: Ethylene carbonate is selected over 2-bromoethanol to avoid generating highly toxic and reactive halide waste streams.
-
Propagation: Heat the reaction to 60°C for 4 hours.
-
Analytical Validation (Validation Step 2): Perform TLC (Hexane:EtOAc 3:1) and LC-MS. The disappearance of the starting material and the emergence of a more polar spot (due to the -OH group) confirms conversion.
-
Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x). Causality: Multiple brine washes are mandatory to partition the DMF into the aqueous phase, preventing solvent contamination in downstream catalysis.
Protocol 2: Orthogonal C6-Suzuki-Miyaura Coupling
Objective: Functionalize the C6 position using an aryl boronic acid while leaving the N1-hydroxyethyl group intact. Mechanistic Causality: The C-Br bond undergoes oxidative addition with Pd(0). The primary alcohol at N1 is unreactive under these standard basic cross-coupling conditions, showcasing the orthogonal nature of the scaffold[3].
Fig 2: Catalytic cycle for C6-Suzuki-Miyaura cross-coupling of the bromoindole scaffold.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 eq), desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the vessel with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl impurities) and the deactivation of the Pd(0) catalyst.
-
Propagation: Heat to 90°C for 12 hours.
-
Analytical Validation: Monitor via LC-MS. Look for the isotopic pattern of bromine to disappear, replaced by the mass of the newly coupled product.
-
Workup: Filter through a pad of Celite to remove palladium black (self-validating visual cue: the filtrate should be clear of black particulates). Concentrate and purify via flash chromatography.
Handling, Stability, and Storage
Indole derivatives are notoriously susceptible to auto-oxidation and photodegradation due to the high electron density of the pyrrole ring. While N-alkylation provides a degree of steric and electronic stabilization compared to free N-H indoles, 2-(6-bromo-1H-indol-1-yl)ethanol must still be handled with care.
-
Storage: Store at 2–8°C in a desiccator.
-
Atmosphere: Maintain under an inert gas (Argon or N₂) to prevent oxidative dimerization.
-
Light Sensitivity: Store in amber glass vials; prolonged exposure to UV light can trigger radical-mediated degradation pathways.
References
-
Title: Indoles (Best Synthetic Methods) Source: Academic Press (Sundberg, R. J., 1996) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]
-
Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons (Joule, J. A., & Mills, K., 2010) URL: [Link]
Sources
The Privileged Scaffold: A Technical Guide to 2-(6-bromo-1H-indol-1-yl)ethanol (CAS 281204-55-5) in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds determines the trajectory of lead optimization. 2-(6-bromo-1H-indol-1-yl)ethanol (CAS 281204-55-5) represents a highly versatile, bifunctional building block that bridges the gap between structural complexity and synthetic tractability.
This compound merges the pharmacological privilege of the 6-bromoindole core —a motif frequently found in marine alkaloids and central nervous system (CNS) therapeutics—with an N-(2-hydroxyethyl) linker . The terminal hydroxyl group serves as both a physicochemical modulator (enhancing aqueous solubility and hydrogen bonding) and a synthetic handle for downstream library generation. This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic rationale in drug design, and self-validating experimental workflows for its synthesis and functionalization.
Physicochemical Profiling & Structural Rationale
The utility of 2-(6-bromo-1H-indol-1-yl)ethanol stems from its unique structural parameters. The indole ring provides a flat, aromatic system capable of π−π stacking, while the bromine atom at the C6 position introduces halogen bonding capabilities and acts as a steric shield [1]. Furthermore, the C6-bromine is a prime candidate for transition-metal-catalyzed cross-coupling.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description | Pharmacological / Synthetic Implication |
| CAS Number | 281204-55-5 | Unique identifier for procurement and regulatory tracking [2]. |
| Molecular Formula | C₁₀H₁₀BrNO | Defines the exact atomic composition. |
| Molecular Weight | 240.10 g/mol | Low molecular weight ensures high ligand efficiency (LE) during fragment-based drug discovery. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Facilitates target interaction; improves aqueous solubility. |
| H-Bond Acceptors | 1 (Hydroxyl -OH) | Acts as a dual-role pharmacophore feature. |
| Synthetic Handles | C6-Br, N-Alkyl -OH | Enables orthogonal functionalization (e.g., Suzuki coupling at C6, mesylation at the OH). |
Mechanistic Rationale in Drug Design
The 6-Bromoindole Core
The 6-bromoindole moiety is not merely a synthetic intermediate; it is a biologically active pharmacophore. Research has extensively demonstrated that 6-bromotryptamine derivatives exhibit potent activity as 5-HT₂A receptor antagonists , which are critical targets for neurological disorders and obesity [3]. Additionally, marine-derived 6-bromoindole alkaloids, such as Geobarrettin D isolated from the sponge Geodia barretti, have shown significant anti-inflammatory activity by modulating cytokine secretion in human dendritic cells [4].
The N-(2-Hydroxyethyl) Moiety
The addition of the 2-hydroxyethyl chain at the N1 position serves two mechanistic purposes:
-
Physicochemical Modulation: Unsubstituted indoles are often highly lipophilic, leading to poor pharmacokinetic profiles. The terminal hydroxyl group significantly lowers the logP , improving the molecule's solubility and oral bioavailability.
-
Vector for Expansion: The hydroxyl group acts as a vector pointing away from the core binding pocket. It can be easily converted into a leaving group (e.g., tosylate) to introduce amines, or oxidized to a carboxylic acid to synthesize amide-linked warheads.
Diagram 1: Pharmacophore mapping and target interaction pathways of the functionalized indole scaffold.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis and subsequent functionalization of 2-(6-bromo-1H-indol-1-yl)ethanol must be carefully controlled. The indole nitrogen is weakly acidic ( pKa≈16.2 ); therefore, selective N-alkylation requires specific base-solvent combinations to prevent competitive C3-alkylation.
Table 2: Optimization of N-Alkylation Conditions
Causality Analysis: The choice of base dictates the regioselectivity. Cesium carbonate ( Cs2CO3 ) is optimal because the large, polarizable cesium cation weakly coordinates with the indolide anion, maximizing the nucleophilicity of the nitrogen atom.
| Base | Solvent | Temperature | Regioselectivity (N:C3) | Overall Yield (%) |
| NaH (1.2 eq) | THF | 0 °C to RT | 85:15 | 68% |
| K₂CO₃ (2.0 eq) | MeCN | 80 °C | 90:10 | 74% |
| Cs₂CO₃ (1.5 eq) | DMF | 60 °C | >99:1 | 92% |
Protocol 1: Regioselective Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol
Objective: Achieve >90% yield of the N-alkylated product with zero C3-alkylation crossover.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 6-bromoindole (10.0 mmol, 1.96 g) and anhydrous DMF (40 mL).
-
Deprotonation: Add Cs2CO3 (15.0 mmol, 4.89 g) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the indolide anion. Self-Validation: The solution will transition from colorless to a distinct pale yellow, indicating anion formation.
-
Electrophilic Addition: Dropwise add 2-bromoethanol (12.0 mmol, 1.50 g).
-
Heating: Elevate the temperature to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Workup: Quench the reaction with distilled water (100 mL) to precipitate the product. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash chromatography to yield a white solid.
Protocol 2: Downstream C6-Functionalization (Suzuki-Miyaura Coupling)
Objective: Utilize the C6-bromine handle to introduce aryl/heteroaryl groups while leaving the unprotected N-hydroxyethyl tail intact.
-
Setup: In a microwave vial, combine 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 mmol), an arylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Causality: The aqueous biphasic system dissolves the inorganic base while the bulky dppf ligand prevents catalyst poisoning by the free hydroxyl group.
-
Reaction: Heat at 90 °C for 4 hours.
-
Isolation: Filter through a Celite pad, concentrate, and purify via column chromatography.
Diagram 2: Chemical synthesis workflow and downstream derivatization of CAS 281204-55-5.
Conclusion
2-(6-bromo-1H-indol-1-yl)ethanol (CAS 281204-55-5) is a highly strategic intermediate in medicinal chemistry. By leveraging the inherent reactivity of the C6-bromine for cross-coupling and the N-hydroxyethyl tail for physicochemical tuning, researchers can rapidly generate diverse, biologically active libraries. Adhering to the optimized, self-validating protocols outlined in this guide ensures high-fidelity synthesis, minimizing side reactions and maximizing throughput in drug discovery pipelines.
References
-
Title: Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti Source: Marine Drugs / University of Iceland URL: [Link]
2-(6-bromo-1H-indol-1-yl)ethanol structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 2-(6-bromo-1H-indol-1-yl)ethanol
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 2-(6-bromo-1H-indol-1-yl)ethanol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques, focusing instead on the integrated analytical workflow and the causal logic behind experimental choices. We will detail the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—and demonstrate how their synergistic application provides a self-validating system for structural confirmation.
Introduction: The Imperative for Rigorous Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of indole derivatives, subtle changes in substitution patterns on the indole ring or on its side chains can dramatically alter pharmacological profiles.[1] 2-(6-bromo-1H-indol-1-yl)ethanol, a substituted indole, presents a unique analytical challenge. The presence of a bromine atom introduces specific isotopic patterns in mass spectrometry, while the substitution at the N-1 position, as opposed to the more common C-2 or C-3 positions, dictates a distinct set of spectroscopic signatures.[1][2]
An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring scientific integrity.[3][4] This guide outlines a systematic, three-pronged strategy for confirming the molecular structure of the title compound.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Pillar of Analysis
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental formula of a compound.[4] For a halogenated compound like 2-(6-bromo-1H-indol-1-yl)ethanol, MS provides a uniquely confirmatory piece of evidence through its distinct isotopic signature.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the intact molecular ion with minimal fragmentation.[5]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to achieve the high mass accuracy required for molecular formula determination.[5]
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: Molecular Formula and Isotopic Pattern
The molecular formula for 2-(6-bromo-1H-indol-1-yl)ethanol is C₁₀H₁₀BrNO. The expected data points are summarized below.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Key Feature |
| [M(⁷⁹Br)+H]⁺ | 240.0022 | Molecular ion with the ⁷⁹Br isotope |
| [M(⁸¹Br)+H]⁺ | 242.0002 | M+2 peak with the ⁸¹Br isotope |
The most critical diagnostic feature is the presence of the M and M+2 peaks at a nearly 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing a single bromine atom.[6] Observing this pattern provides high confidence in the presence of bromine. The high-resolution mass measurement allows for the generation of a molecular formula consistent with the expected structure, ruling out other potential elemental compositions.
Fragmentation patterns can also offer structural clues. A common fragmentation for N-substituted indoles involves cleavage of the side chain. We might expect to see a fragment corresponding to the loss of the ethanol group (C₂H₄O), leading to a 6-bromo-1H-indole cation.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Data Interpretation: Confirming Key Bonds
The FTIR spectrum will confirm the presence of the hydroxyl (-OH) group and the aromatic indole core.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3500-3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[9][10] |
| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H | Indicates the indole ring protons. |
| ~2950-2850 | C-H stretch (sp³) | Aliphatic C-H | Corresponds to the -CH₂-CH₂- side chain.[11] |
| ~1600-1450 | C=C stretch | Aromatic Ring | Multiple bands characteristic of the indole core. |
| ~1100-1000 | C-O stretch | Primary Alcohol | Confirms the C-O single bond of the ethanol moiety.[11] |
| ~800-850 | C-H bend (out-of-plane) | Substituted Benzene | The specific pattern can be indicative of the 1,2,4-trisubstitution on the benzene portion of the indole. |
The absence of a strong N-H stretching band around 3400 cm⁻¹ is a key piece of evidence supporting N-1 substitution, as a free N-H bond (as in a C-3 substituted isomer) would produce a sharp peak in this region.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and number of protons and carbons.[4][13] For 2-(6-bromo-1H-indol-1-yl)ethanol, a suite of NMR experiments (¹H, ¹³C, and 2D-NMR) is required for unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
Data Interpretation: Assembling the Molecular Puzzle
The predicted NMR data provides a detailed map of the molecule's structure.
Caption: Key NMR correlations for structure confirmation.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Correlations (COSY) |
| ~7.80 | d | 1H | H-7 | Doublet due to coupling with H-5 (meta). Deshielded by proximity to Br. |
| ~7.65 | d | 1H | H-4 | Doublet due to coupling with H-5. |
| ~7.40 | d | 1H | H-2 | Doublet due to coupling with H-3. Deshielded by N-1. |
| ~7.15 | dd | 1H | H-5 | Doublet of doublets from coupling to H-4 and H-7. |
| ~6.50 | d | 1H | H-3 | Doublet due to coupling with H-2. Shielded compared to other aromatic protons. |
| ~4.90 | t | 1H | -OH | Triplet due to coupling with adjacent CH₂. Signal may be broad and exchangeable with D₂O. |
| ~4.30 | t | 2H | N-CH₂ (α) | Triplet due to coupling with adjacent CH₂. Deshielded by attachment to nitrogen. Correlates with β-CH₂. |
| ~3.80 | q | 2H | O-CH₂ (β) | Quartet (or triplet of triplets) from coupling to N-CH₂ and -OH. Correlates with α-CH₂ and -OH. |
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Correlations (HSQC) |
| ~137.0 | C-7a | Quaternary carbon, part of the indole fusion. |
| ~129.5 | C-3a | Quaternary carbon, part of the indole fusion. |
| ~128.0 | C-2 | Correlates with H-2 proton. |
| ~124.0 | C-5 | Correlates with H-5 proton. |
| ~122.0 | C-4 | Correlates with H-4 proton. |
| ~115.0 | C-6 | Quaternary carbon attached to Br. Signal will be attenuated. |
| ~112.0 | C-7 | Correlates with H-7 proton. |
| ~101.0 | C-3 | Correlates with H-3 proton. |
| ~59.0 | O-CH₂ (β) | Correlates with β-CH₂ protons. |
| ~48.0 | N-CH₂ (α) | Correlates with α-CH₂ protons. Deshielded by nitrogen. |
The definitive proof of N-1 substitution comes from the HSQC and COSY data. The triplet at ~4.30 ppm (α-CH₂) will show no COSY correlation to any indole ring protons but will correlate with the β-CH₂ protons. In an HSQC experiment, this signal will correlate to a carbon at ~48 ppm. This pattern is only possible if the ethanol side chain is attached to the N-1 position.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 2-(6-bromo-1H-indol-1-yl)ethanol is achieved not by a single technique, but by the logical integration of data from three core analytical methods.[3] Mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy identifies the essential alcohol and aromatic functional groups while supporting N-1 substitution. Finally, a full suite of NMR experiments provides the unambiguous atom-by-atom map of the molecule, confirming the precise connectivity and substitution pattern. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical prerequisite for meaningful research and development in the chemical and pharmaceutical sciences.
References
-
Callan, E., & Meyer, M. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]
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Callan, E., & Meyer, M. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]
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Fiveable. (2025). Structure Elucidation: Organic Chemistry II Study Guide. [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Scribd. (n.d.). Organic Structure Analysis Techniques. [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
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Online Organic Chemistry Tutor. (2025). Structure Elucidation. [Link]
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CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0317133). [Link]
-
Patsnap. (2015). Preparation method of 6-bromoindole derivative. [Link]
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Macmillan Group. (n.d.). Supporting Information. [Link]
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Unknown Source. (n.d.). C7H9N. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). FTIR spectrum for the ethanol. [Link]
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Neuman. (n.d.). Organic Spectrometry. [Link]
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Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]
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Unknown Source. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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SpectraBase. (n.d.). 2-bromo-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide. [Link]
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NIST. (n.d.). Ethanol, 2-bromo-. [Link]
-
Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]
-
Chemistry LibreTexts. (2025). 2.7: Mass Spectrometry of Some Common Functional Groups. [Link]
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CAS Common Chemistry. (n.d.). 5-Bromo-1H-indole-3-ethanol. [Link]
-
Macmillan Group. (2003). Modern Mass Spectrometry. [Link]
-
Infrared Spectroscopy Blog. (2026). Infrared Spectra of Some Simple Organic Compounds. [Link]
-
PubMed. (2014). Crystal structure of 2-(2-bromo-phen-yl)-4-(1H-indol-3-yl)-6-(thio-phen-2-yl)pyridine-3-carbo-nitrile. [Link]
-
J.S. Held. (n.d.). WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis. [Link]
-
MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]
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- 13. youtube.com [youtube.com]
Comprehensive Spectroscopic Profiling and Synthesis Workflows for 2-(6-bromo-1H-indol-1-yl)ethanol
Executive Summary
In contemporary medicinal chemistry, halogenated indole scaffolds serve as privileged structures for drug discovery and development. Specifically, 2-(6-bromo-1H-indol-1-yl)ethanol (also referred to as 1-(2-hydroxyethyl)-6-bromoindole) is a highly versatile bifunctional intermediate. It has been notably utilized in the synthesis of selective pyruvate kinase inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA) [1].
This molecule presents two orthogonal reactive handles:
-
C6-Bromide: A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
N1-Hydroxyethyl Chain: An aliphatic alcohol suitable for esterification, etherification, or conversion into a leaving group (mesylate/tosylate) for subsequent nucleophilic displacement.
This technical guide provides a rigorous, self-validating protocol for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol, coupled with an in-depth analysis of its expected spectroscopic profile (NMR, MS, and IR).
Mechanistic Rationale & Synthesis Protocol
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol relies on the regioselective N -alkylation of 6-bromoindole. The indole nitrogen is weakly acidic (pKa ≈ 16.2), requiring a strong base for quantitative deprotonation.
Experimental Workflow
Workflow of the N-alkylation mechanism of 6-bromoindole via an SN2 pathway.
Step-by-Step Self-Validating Protocol
Step 1: Deprotonation (Anion Generation)
-
Procedure: Dissolve 6-bromoindole (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation. This leaves the indolide anion highly "naked" and reactive. Cooling to 0 °C controls the exothermic deprotonation and prevents thermal degradation.
-
Validation Checkpoint 1: The cessation of H2 gas evolution indicates the complete formation of the indolide anion. The solution will typically transition to a darker, transparent amber color.
Step 2: Electrophilic Alkylation
-
Procedure: Add 2-bromoethanol (1.5 equiv) dropwise to the 0 °C solution. Allow the reaction to gradually warm to room temperature and stir for 4–6 hours.
-
Causality: The indolide anion acts as an ambident nucleophile (capable of reacting at N1 or C3). However, the use of a hard cation ( Na+ ) in a polar aprotic solvent (DMF) kinetically and thermodynamically drives the SN2 attack toward the more electronegative N1 position, suppressing C3-alkylation.
-
Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The non-polar starting material ( Rf≈0.6 ) should be fully consumed, replaced by a highly polar product spot ( Rf≈0.3 ) due to the introduced hydroxyl moiety.
Step 3: Quenching and Purification
-
Procedure: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of water (5x) to strip residual DMF. Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.
-
Validation Checkpoint 3: Post-column fractions must be subjected to rapid LC-MS analysis. Only fractions exhibiting the characteristic 1:1 bromine isotopic doublet at m/z 239/241 should be pooled for subsequent NMR validation.
Spectroscopic Data Analysis
Rigorous structural elucidation is required to confirm both the regioselectivity of the alkylation (N1 vs. C3) and the integrity of the bromo-indole core [2].
Spectroscopic Validation Logic
Standard spectroscopic validation workflow for halogenated indole derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
The 1H NMR spectrum of 2-(6-bromo-1H-indol-1-yl)ethanol is highly diagnostic.
-
The Indole Core: The electron-withdrawing nature of the C6-bromine atom deshields the adjacent protons. Proton H-7 is isolated between the nitrogen atom and the C6-bromine, lacking an ortho neighbor. Consequently, it appears as a distinct narrow doublet or broad singlet (due to meta-coupling with H-5, J≈1.7 Hz). H-4 and H-5 exhibit classic ortho-coupling ( J≈8.4 Hz).
-
The Alkyl Chain: The successful N-alkylation is confirmed by the disappearance of the broad indole N-H peak (typically >8.0 ppm) and the emergence of two coupled aliphatic triplets representing the N−CH2 and O−CH2 groups.
Table 1: 1H NMR Data Summary (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-4 | 7.48 | Doublet (d) | 8.4 | 1H | Ortho-coupled to H-5; furthest from Br. |
| H-7 | 7.55 | Doublet (d) | 1.7 | 1H | Meta-coupled to H-5; adjacent to N and Br. |
| H-5 | 7.20 | Doublet of doublets (dd) | 8.4, 1.7 | 1H | Ortho-coupled to H-4, meta-coupled to H-7. |
| H-2 | 7.15 | Doublet (d) | 3.2 | 1H | Pyrrole ring proton, coupled to H-3. |
| H-3 | 6.45 | Doublet (d) | 3.2 | 1H | Pyrrole ring proton, shielded relative to H-2. |
| N−CH2 | 4.25 | Triplet (t) | 5.4 | 2H | Deshielded by adjacent indole nitrogen. |
| O−CH2 | 3.90 | Triplet (t) | 5.4 | 2H | Deshielded by adjacent hydroxyl oxygen. |
| OH | 1.60 | Broad singlet (br s) | - | 1H | Exchangeable proton (concentration dependent). |
Table 2: 13C NMR Data Summary (100 MHz, CDCl3 )
| Carbon Type | Chemical Shift ( δ , ppm) | Structural Assignment |
| Quaternary (Aryl) | 137.0, 127.0 | C-7a (adjacent to N), C-3a (bridgehead) |
| Quaternary (C-Br) | 115.5 | C-6 (Heavy atom effect causes upfield shift) |
| Methine (Aryl) | 129.5, 123.5, 122.0, 112.5 | C-2, C-5, C-4, C-7 |
| Methine (Pyrrole) | 101.5 | C-3 (Highly shielded characteristic of indoles) |
| Aliphatic ( CH2 ) | 61.5, 48.5 | O−CH2 , N−CH2 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry Causality: Bromine possesses two stable, naturally occurring isotopes: 79Br (50.69%) and 81Br (49.31%). When ionized in ESI+ mode, any molecule containing a single bromine atom will exhibit a distinctive "twin peak" pattern separated by 2 mass units at a roughly 1:1 intensity ratio.
Infrared Causality: The IR spectrum is utilized to confirm the presence of the terminal hydroxyl group and the carbon-halogen bond, ensuring the functional handles remain intact post-synthesis.
Table 3: MS and IR Diagnostic Features
| Technique | Observed Value | Diagnostic Significance |
| LC-MS (ESI+) | m/z 239.99 [M+H]+ m/z 241.99 [M+H]+ | 1:1 isotopic doublet confirms the retention of the C6-Bromine atom. |
| FT-IR (ATR) | ∼3350 cm−1 (Broad) | O-H stretching vibration, confirming the primary alcohol. |
| FT-IR (ATR) | ∼3100 cm−1 (Sharp) | C-H stretching (aromatic indole core). |
| FT-IR (ATR) | ∼650−550 cm−1 | C-Br stretching vibration. |
References
-
Title: Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms. Source: Bioorganic & Medicinal Chemistry Letters, Volume 24, Issue 21, 2014. URL: [Link]
High-Resolution ¹H NMR Spectroscopic Analysis of 2-(6-bromo-1H-indol-1-yl)ethanol: A Technical Guide
Executive Summary
The structural elucidation of substituted indoles via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of spin system dynamics, anisotropic effects, and halogen-induced electronic shielding. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and synthetic chemists with an authoritative framework for interpreting the ¹H NMR spectrum of 2-(6-bromo-1H-indol-1-yl)ethanol . By deconstructing the molecule into its distinct spin systems, this guide bridges the gap between empirical data and the quantum mechanical causality driving signal splitting.
Molecular Architecture & Spin System Dynamics
The molecule 2-(6-bromo-1H-indol-1-yl)ethanol (C₁₀H₁₀BrNO) consists of three electronically distinct domains, each generating a unique ¹H NMR signature:
-
The Electron-Rich Pyrrole Ring : Contains protons H2 and H3. The N1 position is alkylated, replacing the typical exchangeable N-H proton with an ethanol side chain.
-
The Halogenated Benzene Ring : Contains protons H4, H5, and H7. The bromine atom at C6 acts as an inductive electron-withdrawing group while simultaneously donating electron density via resonance, creating a highly specific coupling network[1].
-
The Aliphatic Side Chain : An N-linked ethanol group (-CH₂CH₂OH) whose chemical shifts are heavily dictated by the electronegativity of the adjacent heteroatoms (N and O).
Mechanistic Causality in Signal Splitting
Understanding why a signal splits is more critical than memorizing its shift. The splitting patterns in this molecule are governed by scalar couplings ( J -couplings) transmitted through the bonding electron network.
-
H5 Doublet of Doublets (dd) : The H5 proton is situated between H4 and the C6-Bromine. It experiences a strong ortho-coupling ( 3J≈8.5 Hz) with H4, splitting its signal into a doublet. Simultaneously, it experiences a weaker, long-range meta-coupling ( 4J≈1.7 Hz) across the bromine-substituted C6 carbon with H7, further splitting each peak of the doublet into another doublet[2].
-
H7 Fine Doublet (d) : H7 is isolated between the N1 atom and the C6-Bromine. It lacks any adjacent protons for ortho-coupling, so its primary splitting comes from the meta-coupling with H5 ( 4J≈1.7 Hz), resulting in a fine, narrow doublet[2].
-
N-Alkylation Deshielding : N1-alkylation of indoles significantly deshields the adjacent aliphatic protons due to the electronegativity of the nitrogen atom and the anisotropic ring current of the indole core, pushing the N-CH₂ signal downfield to approximately 4.25 ppm[3].
Figure 1: 1H-1H J-coupling network of 2-(6-bromo-1H-indol-1-yl)ethanol.
Predictive & Empirical ¹H NMR Data
The quantitative data below represents the high-fidelity spectral assignments for 2-(6-bromo-1H-indol-1-yl)ethanol acquired in CDCl₃ at 298 K.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| H7 | 7.55 | d | 1.7 | 1H | Benzene ring; isolated meta to H5. Slightly deshielded by C6-Br. |
| H4 | 7.48 | d | 8.5 | 1H | Benzene ring; strong ortho coupling to H5. |
| H5 | 7.20 | dd | 8.5, 1.7 | 1H | Benzene ring; ortho to H4, meta to H7. |
| H2 | 7.15 | d | 3.2 | 1H | Pyrrole ring; adjacent to electronegative N1 atom. |
| H3 | 6.45 | d | 3.2 | 1H | Pyrrole ring; shielded by aromatic resonance electron donation. |
| N-CH₂ | 4.25 | t | 5.4 | 2H | Aliphatic; strongly deshielded by N1 and ring current. |
| O-CH₂ | 3.90 | t | 5.4 | 2H | Aliphatic; deshielded by hydroxyl oxygen. |
| OH | 1.80 | br s | - | 1H | Hydroxyl; position is highly concentration/solvent dependent. |
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure reproducibility and analytical trustworthiness, NMR acquisition must follow a self-validating methodology. The following protocol guarantees optimal signal-to-noise ratio (SNR) and pure absorptive lineshapes.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 5–10 mg of high-purity 2-(6-bromo-1H-indol-1-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube. Ensure a solvent column height of at least 4 cm to prevent magnetic field distortion at the coil edges.
-
Probe Tuning & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe specifically to the ¹H resonance frequency. Shim the Z-axis gradients (Z1, Z2, Z3) to optimize magnetic field homogeneity, targeting a lock signal level >80%.
-
Pulse Sequence Execution : Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds . Causality note: A 2-second delay ensures complete longitudinal relaxation ( T1 ) of the protons between scans, preventing signal saturation and ensuring accurate quantitative integration.
-
Data Acquisition : Acquire 16 to 64 transients depending on the exact sample concentration at a regulated temperature of 298 K.
-
Self-Validating D₂O Exchange (Optional but Recommended) : To definitively validate the assignment of the broad singlet at 1.80 ppm, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl signal will vanish due to rapid isotopic exchange ( R−OH+D2O⇌R−OD+HDO ), proving its identity against the non-exchangeable aliphatic protons.
-
Data Processing : Apply a Fourier Transform (FT) with a zero-filling factor of 2 and an exponential window function (line broadening = 0.3 Hz) to enhance SNR without sacrificing resolution. Phase the spectrum manually to achieve pure absorptive Lorentzian line shapes and apply a polynomial baseline correction.
Figure 2: Standardized high-resolution 1H NMR acquisition workflow.
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2-(6-Bromo-1H-indol-1-yl)ethanol
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-(6-bromo-1H-indol-1-yl)ethanol using high-resolution mass spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development, this document details the core principles, predictive analysis, experimental protocols, and data validation workflows essential for the accurate characterization of this and similar halogenated indole derivatives. We delve into the rationale behind selecting optimal ionization techniques and instrumentation, present a predictive analysis of the molecular ion and its fragmentation pathways, and offer a step-by-step protocol for data acquisition. The guide emphasizes a self-validating approach to data interpretation, ensuring high confidence in structural elucidation.
Introduction
2-(6-bromo-1H-indol-1-yl)ethanol is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom and an N-ethanol substituent significantly influences the molecule's physicochemical properties and, consequently, its mass spectrometric behavior. Accurate mass measurement and structural confirmation are critical checkpoints in the synthesis and development of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1] This guide will explore the mass spectrometric analysis of this specific compound, with a focus on leveraging the unique isotopic signature of bromine for confident identification.[2][3]
Section 1: Foundational Principles for MS Analysis
The successful analysis of any small molecule begins with the appropriate selection of instrumentation and methodology. The goal is to generate a protonated molecule, [M+H]⁺, with sufficient stability to be detected, while also inducing controlled fragmentation to yield structurally informative product ions.
Choosing the Right Ionization Technique
For a molecule like 2-(6-bromo-1H-indol-1-yl)ethanol, which possesses a polar ethanol group and a nitrogen atom within the indole ring capable of accepting a proton, "soft" ionization techniques are ideal.
-
Electrospray Ionization (ESI): This is the most suitable technique. ESI is highly efficient for polar molecules and typically produces intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[4] The analysis is generally performed in positive ion mode, as the indole nitrogen is a ready site for protonation.
-
Atmospheric Pressure Chemical Ionization (APCI): While also a viable option, APCI is generally better suited for less polar compounds than ESI. It may be considered if ESI yields a poor response.
-
Electron Ionization (EI): This "hard" ionization technique, common in GC-MS, is unsuitable for this analysis. EI would cause extensive and often uninterpretable fragmentation, likely preventing the observation of the molecular ion.
The Importance of High-Resolution Mass Spectrometry (HRMS)
Utilizing a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is critical for several reasons:
-
Mass Accuracy: HRMS instruments provide mass accuracy typically below 5 parts-per-million (ppm).[5] This precision allows for the confident determination of the elemental composition of the parent ion and its fragments, drastically reducing ambiguity.[6][7]
-
Resolution: High resolution enables the separation of ions with very similar mass-to-charge ratios (m/z), which is crucial when analyzing samples in complex biological or reaction matrices.[6][8]
-
Isotopic Fidelity: These instruments can accurately resolve and measure the relative abundance of isotopic peaks, which is fundamental for identifying the presence of bromine.
Section 2: Predictive Analysis of the Mass Spectrum
Before entering the laboratory, a great deal can be predicted about the mass spectrum of 2-(6-bromo-1H-indol-1-yl)ethanol (Formula: C₁₀H₁₀BrNO).
The Molecular Ion: A Tale of Two Isotopes
The most telling feature in the mass spectrum will be the molecular ion cluster, a direct result of bromine's natural isotopic abundance. Bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a nearly 1:1 ratio.[2] This results in a characteristic "doublet" or M and M+2 pattern, where two peaks of nearly equal intensity are separated by approximately 2 m/z units.[3][9] This signature is an unmistakable indicator of a monobrominated compound.[2][3]
| Ion Formula | Isotope | Calculated m/z ([M+H]⁺) | Relative Abundance (%) |
| [C₁₀H₁₁⁷⁹BrNO]⁺ | ⁷⁹Br | 240.0073 | 100 |
| [C₁₀H₁₁⁸¹BrNO]⁺ | ⁸¹Br | 242.0053 | 97.3 |
Table 1: Predicted isotopic distribution for the protonated molecular ion of 2-(6-bromo-1H-indol-1-yl)ethanol.
Key Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide the pieces to the structural puzzle. The fragmentation of N-substituted indoles is often directed by the substituent.[10][11] For 2-(6-bromo-1H-indol-1-yl)ethanol, the primary fragmentation events are expected to occur at the N-ethanol side chain.
Proposed Fragmentation Pathways:
-
Loss of Water (-H₂O): A common fragmentation for alcohols, this would involve the elimination of the hydroxyl group along with a hydrogen atom, resulting in a dehydrated ion.
-
Alpha Cleavage (Loss of CH₂OH): The most anticipated fragmentation is the cleavage of the bond between the nitrogen and the ethyl group's first carbon, leading to the loss of a neutral formaldehyde (CH₂O) or hydroxymethyl radical (•CH₂OH) fragment. This would leave a stable N-methyleniminium ion of the bromoindole core.
-
Cleavage of the C-C bond in the side chain: Cleavage of the C-C bond in the ethanol side chain would result in the loss of an ethylene oxide molecule.
| Predicted Fragment | Neutral Loss | Calculated m/z of Fragment ([C₁₀H₁₁⁷⁹BrNO]⁺ as precursor) |
| [C₁₀H₉⁷⁹BrN]⁺ | H₂O | 222.00 |
| [C₉H₈⁷⁹BrN]⁺ | CH₂OH | 210.98 |
| [C₈H₆⁷⁹Br]⁺ | C₂H₄O + N | 182.97 |
Table 2: Predicted m/z values for major fragments originating from the ⁷⁹Br isotopologue.
Below is a diagram illustrating these primary fragmentation routes.
Caption: Predicted fragmentation of 2-(6-bromo-1H-indol-1-yl)ethanol.
Section 3: Experimental Protocol
This section provides a robust, step-by-step protocol for acquiring high-quality LC-MS data.
Sample & System Preparation
-
Sample Preparation: Dissolve approximately 1 mg of 2-(6-bromo-1H-indol-1-yl)ethanol in 10 mL of LC-MS grade methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Rationale: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.
-
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.
Instrumental Parameters
The following are typical starting parameters for an LC-Q-TOF or LC-Orbitrap system. Optimization may be required based on the specific instrument.
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for small polar molecules.[12] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | Minimize potential for column overload. |
| Gradient | 5% B to 95% B over 10 min | A generic gradient to elute the compound. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | ESI Positive | To generate [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Gas Temp | 300 - 350 °C | Aids in desolvation of droplets. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation of droplets. |
| Scan Range (MS1) | 100 - 500 m/z | To cover the molecular ion and expected fragments. |
| Acquisition Mode | MS/MS or ddMS2 | To acquire fragmentation data. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures capture of various fragments. |
Table 3: Recommended starting parameters for LC-HRMS analysis.
Section 4: Data Interpretation and Validation
A rigorous approach to data interpretation is essential for ensuring the trustworthiness of the results.
A Self-Validating Workflow
The interpretation process should follow a logical, self-validating sequence. This ensures that each piece of evidence supports the others, leading to a high-confidence identification.
Caption: A self-validating workflow for compound identification.
Interpreting the Spectrum: A Checklist
-
Find the Molecular Ion: In the full scan (MS1) spectrum, look for the characteristic 1:1 doublet at m/z ~240 and ~242.
-
Confirm the Isotopic Pattern: Ensure the relative intensity of the M and M+2 peaks is close to 1:1 and that they are separated by ~2 Da.
-
Check Mass Accuracy: Calculate the mass error between the observed m/z and the theoretical m/z. It should be well below 5 ppm.
-
Analyze the MS/MS Fragments: In the MS/MS spectrum, identify the major fragment ions.
-
Validate Fragmentation Pathways: Confirm that the accurate masses of the fragment ions match the predicted structures from Section 2.2. For example, the fragment at m/z ~211 should also exhibit a bromine isotopic pattern.
Conclusion
The mass spectrometric analysis of 2-(6-bromo-1H-indol-1-yl)ethanol is a clear and robust process when approached systematically. By leveraging soft ionization, high-resolution mass spectrometry, and a predictive understanding of the molecule's behavior, unambiguous structural confirmation is readily achievable. The distinct isotopic signature of bromine serves as a powerful internal validation point throughout the analysis. The workflows and principles outlined in this guide provide a solid foundation for the analysis of this compound and can be readily adapted for other novel halogenated molecules in the drug discovery and development pipeline.
References
- ResolveMass Laboratories Inc. (2026) High-Resolution Mass Spectrometry in Drug Discovery.
- LCGC. (n.d.) High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
- Bocchinfuso, G., et al. (2021) Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
- de Souza, J. D., et al. (2018) fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.
- Sterling Pharma Solutions. (2025) High-resolution mass spectrometry for impurity profiling.
- BenchChem. (2025) The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
- Emery Pharma. (n.d.) High Resolution Mass Spectrometry Services.
- Cheal, K., et al. (2002) Characterisation and Determination of Indole Alkaloids in Frog-Skin Secretions by Electrospray Ionisation Ion Trap Mass Spectrometry. PubMed.
- He, J., et al. (2013) Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed.
- BioPharma Services. (2023) BA Method Development: Polar Compounds.
- Chemistry Steps. (2025) Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. (2022) 6.4: Isotope Abundance.
- Drug Discovery World. (2016) Advanced techniques and applications of LC-MS in small molecule drug discovery.
- New Food Magazine. (2016) Application of LCMS in small-molecule drug development.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-(6-bromo-1H-indol-1-yl)ethanol
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(6-bromo-1H-indol-1-yl)ethanol is a highly versatile, dual-functionalized indole derivative. It features a reactive aryl bromide at the C6 position and a primary aliphatic alcohol tethered to the N1 position. This unique spatial arrangement allows orthogonal functionalization: the C6 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the N-hydroxyethyl group provides a vector for etherification, amination, or further extension into aliphatic side chains.
This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and field-proven experimental workflows, designed specifically for medicinal chemists and process scientists.
Molecular Architecture & Fundamental Properties
The chemical behavior of 2-(6-bromo-1H-indol-1-yl)ethanol is dictated by the electronic interplay between the electron-rich indole core and the electron-withdrawing bromine atom. Unlike the C5 position, which is para to the nitrogen's resonance donation, the C6 position is meta to the nitrogen. This subtle electronic distinction makes the C6-Br bond slightly less electron-rich than a C5-Br bond, subtly accelerating the oxidative addition step in palladium-catalyzed cross-couplings [1].
Furthermore, the N-alkylation disrupts the hydrogen-bond donating capability of the parent indole, significantly altering its solubility and binding profile in biological targets.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics essential for reaction planning and pharmacokinetic estimation.
| Property | Value | Rationale / Implication |
| IUPAC Name | 2-(6-bromo-1H-indol-1-yl)ethan-1-ol | Standard systematic nomenclature. |
| Molecular Formula | C₁₀H₁₀BrNO | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 240.10 g/mol | Critical for precise molarity calculations. |
| Hydrogen Bond Donors | 1 (Aliphatic OH) | The parent indole N-H is alkylated; only the alcohol donates. |
| Hydrogen Bond Acceptors | 1 (Aliphatic OH) | The indole nitrogen lone pair is delocalized into the aromatic π -system and does not act as an acceptor. |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic core balanced by the polar hydroxyl tail, ideal for CNS and oral drug design. |
| Physical State | Solid (Off-white to yellow) | Dictates handling and storage (store sealed at 2-8°C, protected from light). |
Chemical Reactivity & Mechanistic Pathways
The strategic value of 2-(6-bromo-1H-indol-1-yl)ethanol lies in its orthogonal reactivity. The molecule can be conceptualized as having two distinct "hemispheres" of reactivity.
The C6-Bromine Hemisphere (Electrophilic Hub)
The C6-bromide is primed for transition-metal catalysis. It readily undergoes Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings [2][3]. Because the indole nitrogen is protected by the hydroxyethyl group, there is no competing N-arylation during Buchwald-Hartwig aminations, which is a common side reaction with unprotected bromoindoles.
The N-Hydroxyethyl Hemisphere (Nucleophilic/Electrophilic Hub)
The primary alcohol can act as a nucleophile in etherification reactions or be converted into a potent electrophile. By reacting the alcohol with p -toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a superior leaving group, paving the way for nucleophilic displacement by amines, azides, or thiols. Alternatively, it can be directly utilized in Mitsunobu reactions to form complex ethers with complete inversion of stereochemistry (if chiral centers were present) [4].
Caption: Divergent synthetic pathways for 2-(6-bromo-1H-indol-1-yl)ethanol functionalization.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so that process scientists can adapt the conditions rationally.
Protocol A: Synthesis via N-Alkylation of 6-Bromoindole
Objective: Synthesize 2-(6-bromo-1H-indol-1-yl)ethanol from 6-bromoindole.
Causality & Rationale: Indole N-H has a pKa of ~16.2. Sodium hydride (NaH) is utilized to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolide anion. 2-Bromoethanol is used as the electrophile. To prevent the alkoxide of 2-bromoethanol from competing or causing polymerization, the reaction is strictly temperature-controlled, and the electrophile is added slowly.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 6-bromoindole (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (40 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Causality: Gradual addition controls the exothermic release of H₂ gas. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add 2-bromoethanol (1.1 equiv, 11 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will be more polar than the starting material due to the hydroxyl group.
-
Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted NaH. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers heavily with water (5 × 50 mL) and brine to remove DMF.
-
Characterization: ¹H NMR (CDCl₃) will show a diagnostic triplet at ~4.2 ppm corresponding to the N-CH₂ protons, confirming N-alkylation rather than C3-alkylation.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Objective: Arylate the C6 position using an aryl boronic acid.
Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—often a bottleneck when coupling electron-rich heterocycles. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is required to activate the boronic acid into a reactive "ate" complex.
-
Reagent Assembly: In a microwave vial or Schlenk tube, combine 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 equiv, 1 mmol), aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
-
Reaction: Seal the vessel and heat to 90 °C for 4-6 hours.
-
Validation (In-Process): LC-MS analysis will show the disappearance of the m/z 240/242 doublet (characteristic of the bromine isotope pattern) and the emergence of the product mass.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography.
Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling at the C6 position.
Applications in Drug Development
The 2-(6-bromo-1H-indol-1-yl)ethanol scaffold is highly prized in the synthesis of kinase inhibitors and GPCR ligands .
-
Kinase Targeting: The indole core often mimics the purine rings of ATP. By functionalizing the C6 position via Suzuki coupling, researchers can probe the hydrophobic pockets of the kinase active site.
-
Solubility & Pharmacokinetics: The N-hydroxyethyl group is frequently utilized to attach solubilizing groups (e.g., morpholine or piperazine via a mesylate intermediate), which drastically improves the aqueous solubility and oral bioavailability of the resulting drug candidates.
By mastering the orthogonal reactivity of this building block, development professionals can rapidly generate diverse, high-quality compound libraries for structure-activity relationship (SAR) studies.
References
-
6-Bromoindole | C8H6BrN | CID 676493 - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst RSC Publishing (Chemical Science)[Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction NIH PubMed Central[Link]
An In-Depth Technical Guide to the Solubility of 2-(6-bromo-1H-indol-1-yl)ethanol in Organic Solvents
Executive Summary
In early-stage drug discovery and complex alkaloid synthesis, the physicochemical profiling of building blocks is a critical prerequisite for successful assay development and reaction optimization. 2-(6-bromo-1H-indol-1-yl)ethanol (CAS: 281204-55-5) is a highly versatile halogenated indole intermediate. Due to its unique structural juxtaposition—a highly lipophilic bromoindole core paired with a polar N-alkylated ethanol appendage—its solubility profile in organic solvents requires careful mechanistic consideration. This whitepaper provides an authoritative guide on the solvation mechanics, quantitative profiling, and standardized experimental protocols for determining the thermodynamic solubility of this compound in organic media.
Physicochemical Profiling & Solvation Mechanics
The poor aqueous solubility of indole derivatives is inherent to their molecular structure, which is predominantly hydrophobic and aromatic[1]. However, the solubility of 2-(6-bromo-1H-indol-1-yl)ethanol in organic solvents is governed by three competing structural features:
-
The Hydrophobic Core & Halogenation: The planar indole ring promotes strong intermolecular π−π stacking in the solid state. The addition of a bromine atom at the C6 position significantly increases the molecule's lipophilicity and crystal lattice energy[1]. Breaking this lattice requires solvents with high dielectric constants or strong dispersive forces.
-
N-Alkylation: Alkylation at the N1 position with an ethanol group removes the traditional indole N-H hydrogen bond donor. This fundamental structural change eliminates the compound's ability to act as a strong H-bond donor directly from the heterocyclic ring, shifting its optimal solvation profile toward polar aprotic solvents[2].
-
The Terminal Hydroxyl Group: The -OH group on the ethanol appendage restores amphiphilic character, allowing the molecule to engage in hydrogen bonding as both a donor and an acceptor.
Consequently, polar aprotic solvents provide excellent solvation due to their ability to interact with the polar hydroxyl group while accommodating the highly lipophilic bromoindole system[2]. Conversely, non-polar aliphatic solvents lack the dipole moment necessary to disrupt the solid-state crystal lattice.
Mechanistic pathways of solvent-solute interactions based on solvent polarity.
Quantitative Solubility Profiling in Organic Solvents
While exact empirical data is highly specific to the crystalline polymorph of the synthesized batch, we can extrapolate the thermodynamic solubility ranges based on the physicochemical behavior of structurally analogous N-substituted bromoindoles[1][2]. The table below categorizes the expected solubility across standard organic solvent classes used in synthesis and purification.
| Solvent Class | Representative Solvents | Solvation Mechanism | Estimated Solubility Range |
| Polar Aprotic | DMSO, DMF, NMP | Strong dipole interactions; excellent H-bond acceptance from the terminal -OH group. | > 50 mg/mL (Highly Soluble) |
| Polar Protic | Methanol, Ethanol | Moderate H-bonding; solvent-solvent interactions compete with solute-solvent interactions. | 10 - 50 mg/mL (Moderately Soluble) |
| Halogenated | Dichloromethane (DCM), Chloroform | Favorable van der Waals and π -halogen interactions with the bromoindole core. | 10 - 30 mg/mL (Moderately Soluble) |
| Ethers | THF, 1,4-Dioxane | Moderate polarity; acts as weak H-bond acceptors for the ethanol appendage. | 5 - 20 mg/mL (Slightly Soluble) |
| Non-Polar Aliphatic | Hexane, Heptane | Inability to disrupt the strong crystal lattice energy or H-bond networks. | < 1 mg/mL (Poorly Soluble) |
Experimental Methodology: Thermodynamic Solubility Determination
In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic solubility involves dissolving the compound in a strong organic solvent (like DMSO) and titrating it into a secondary medium until precipitation occurs—a process that often yields metastable amorphous states[3]. For rigorous organic synthesis, crystallization, and preformulation, thermodynamic equilibrium solubility is required. This measures the absolute equilibrium between the solid crystal lattice and the solvated state[4][5].
To generate self-validating, reproducible data for 2-(6-bromo-1H-indol-1-yl)ethanol, the miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[4].
Miniaturized shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Protocol: Miniaturized Shake-Flask Method
-
Solid Dispensing: Accurately weigh an excess amount of 2-(6-bromo-1H-indol-1-yl)ethanol (e.g., 10-20 mg) into a 1.5 mL chemically resistant glass vial. Causality: Excess solid must remain visible at the end of the experiment to guarantee that the solvent is fully saturated and thermodynamic equilibrium has been reached[4][6].
-
Solvent Addition: Add 200 µL of the target organic solvent to the vial.
-
Equilibration: Seal the vials securely with PTFE-lined caps to prevent solvent evaporation (especially critical for volatile solvents like DCM or Methanol). Place the vials in a thermostatic shaker. Agitate at 300 rpm at a constant temperature (typically 25°C) for 24 to 48 hours[4][6]. Causality: 24-48 hours of mechanical agitation is generally required to overcome the activation energy needed to break the bromoindole crystal lattice and reach true equilibrium[1][3].
-
Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge the samples at 15,000 rpm for 10 minutes at 25°C[4]. Causality: Centrifugation is highly preferred over filtration for lipophilic indole derivatives, as syringe filter membranes (even PTFE) can non-specifically adsorb the compound, artificially lowering the measured solubility[6].
-
Dilution: Carefully transfer a precise aliquot (e.g., 10 µL) of the clear supernatant. Dilute it with a compatible mobile phase solvent (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector[3].
-
HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration against a pre-established multi-point calibration curve of 2-(6-bromo-1H-indol-1-yl)ethanol prepared in a universal solvent (e.g., DMSO)[4][6].
References
-
[1] Title: Technical Support Center: Overcoming Poor Solubility of Indole Intermediates | Source: benchchem.com | URL:
-
[2] Title: 4,6-dimethyl-1H-indole-2,3-dione Solubility Profile in Various Solvents | Source: smolecule.com | URL:
-
[4] Title: Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery | Source: researchgate.net | URL:
-
[6] Title: How to resolve solubility problems of[1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions | Source: benchchem.com | URL:
-
[3] Title: An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridazine-3,6-diol in Organic Solvents | Source: benchchem.com | URL:
-
[5] Title: Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development | Source: nih.gov | URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4,6-dimethyl-1H-indole-2,3-dione | 49820-06-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Derivatization of 2-(6-bromo-1H-indol-1-yl)ethanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the regioselective N-alkylation of 6-bromoindole, yielding the highly versatile bifunctional building block 2-(6-bromo-1H-indol-1-yl)ethanol.
Introduction & Mechanistic Rationale
The indole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 2-(6-bromo-1H-indol-1-yl)ethanol serves as a highly valuable bifunctional intermediate. The 6-bromo substituent provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-hydroxyethyl chain allows for orthogonal O-alkylation, esterification, or conversion into a leaving group for further nucleophilic displacement[1].
Causality in Regioselective N-Alkylation: Indole is an ambident nucleophile capable of reacting at the N1 or C3 position. To achieve strictly regioselective N-alkylation, the indole N-H must be deprotonated to form the indolide anion. The use of strong bases (e.g., KOH, NaH) in polar aprotic solvents (e.g., DMF) favors N-alkylation by producing a "naked" or weakly solvated anion, maximizing charge density on the electronegative nitrogen atom[2]. Alternatively, modern green chemistry paradigms utilize cyclic carbonates, which act as both solvent and electrophile, driving the reaction forward via entropically favored decarboxylation[3].
Synthetic Strategies: Classical vs. Green Chemistry
We present two validated methodologies for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol. Route A utilizes classical SN2 chemistry, while Route B employs a sustainable, decarboxylative ring-opening approach.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Route A: Classical Alkylation | Route B: Green Decarboxylative Alkylation |
| Primary Reagent | 2-Bromoethanol | Ethylene Carbonate |
| Base / Catalyst | KOH or NaH (Strong Base) | K₂CO₃ or DABCO (Mild Base) |
| Solvent System | Anhydrous DMF | Neat (Reagent acts as solvent) |
| Reaction Temp. | 0 °C warming to Room Temp | 120 °C – 150 °C |
| Primary Byproducts | KBr / NaBr, H₂O / H₂ | CO₂ (Gas) |
| EHS Profile | Uses toxic alkylating agents | Benign, Green Chemistry compliant |
| Typical Yield | 75% – 85% | 80% – 92% |
Reaction Workflow & Visualization
Caption: Reaction pathways for the N-alkylation of 6-bromoindole comparing classical and green methods.
Experimental Protocols
Protocol A: Classical N-Alkylation using 2-Bromoethanol
This protocol is optimized for rapid laboratory-scale synthesis using standard reagents[2].
Materials: 6-bromoindole (1.0 eq), KOH (crushed, 3.0 eq), freshly distilled 2-bromoethanol (1.5 eq), anhydrous DMF.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 6-bromoindole in anhydrous DMF (0.5 M) in a flame-dried Schlenk flask under an inert atmosphere (N₂/Ar). Cool the solution to 0 °C using an ice bath. Add crushed KOH in portions.
-
Causality: Cooling prevents localized exotherms that could lead to oxidative degradation of the electron-rich indole core. KOH is preferred over NaH for operational safety, though it requires an excess to drive the equilibrium.
-
-
Anion Maturation: Remove the ice bath and stir the suspension at room temperature for 1 hour.
-
Causality: This maturation period ensures complete generation of the indolide anion. The solution will typically transition to a darker color.
-
-
Electrophilic Addition: Recool the mixture to 0 °C. Add 2-bromoethanol dropwise over 15 minutes.
-
Causality: Dropwise addition minimizes the local concentration of the electrophile, suppressing polyalkylation (e.g., etherification of the newly formed hydroxyl group).
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with EtOAc (3x).
-
Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: DMF is highly soluble in EtOAc; the LiCl wash efficiently partitions DMF into the aqueous phase, preventing NMR signal overlap and isolation issues during purification.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Green Decarboxylative Alkylation using Ethylene Carbonate
This protocol leverages atom-economic principles, avoiding toxic alkyl halides[3],[4].
Materials: 6-bromoindole (1.0 eq), Ethylene carbonate (2.5 eq), K₂CO₃ (0.1 eq) or DABCO (0.1 eq).
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 6-bromoindole, ethylene carbonate, and the catalytic base (K₂CO₃).
-
Causality: Ethylene carbonate acts as both the solvent and the electrophile. A mild base is sufficient because the reaction proceeds via nucleophilic attack on the carbonate followed by irreversible decarboxylation.
-
-
Thermal Activation: Heat the mixture to 120–130 °C under an inert atmosphere.
-
Causality: High temperatures are strictly required to overcome the activation energy for the ring-opening of ethylene carbonate and the subsequent elimination of CO₂ gas.
-
-
Monitoring: Stir for 4–6 hours. The reaction is accompanied by the evolution of CO₂ gas (bubbling). Cessation of bubbling is a primary physical indicator of reaction completion, which must be validated by TLC.
-
Workup: Cool the mixture to 60 °C (to prevent unreacted ethylene carbonate from solidifying) and dilute with hot water. Extract the mixture with EtOAc.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via recrystallization or column chromatography.
Analytical Validation (Self-Validating System)
To ensure the protocol has been executed successfully, the following analytical checkpoints must be met:
-
TLC Analysis: The product 2-(6-bromo-1H-indol-1-yl)ethanol will exhibit a significantly lower Rf value than the starting 6-bromoindole due to the introduction of the polar hydroxyl group.
-
¹H NMR (CDCl₃) Signatures:
-
Disappearance: The broad singlet at ~8.1 ppm (indole N-H) must be completely absent, confirming N-alkylation.
-
Appearance: A new triplet at ~4.2 ppm (2H, N-CH₂) and a multiplet/triplet at ~3.9 ppm (2H, O-CH₂) confirm the presence of the hydroxyethyl chain.
-
Integrity: The aromatic signals (7.0 - 7.6 ppm) must integrate to exactly 4 protons, confirming the 6-bromoindole core remains intact and no C3-alkylation occurred.
-
Downstream Derivatization Workflows
The synthesized 2-(6-bromo-1H-indol-1-yl)ethanol is primed for divergent synthesis.
Caption: Orthogonal downstream derivatization strategies for 2-(6-bromo-1H-indol-1-yl)ethanol.
-
C6-Functionalization: The bromo group readily undergoes Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. The free hydroxyl group is generally tolerated in Suzuki couplings if an extra equivalent of base is utilized, circumventing the need for protecting group chemistry[1].
-
Hydroxyl Functionalization: The primary alcohol can be converted to a mesylate or tosylate for subsequent displacement by primary or secondary amines, yielding 1-(2-aminoethyl)-6-bromoindole derivatives—a common motif in neuroactive compounds.
References
-
Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) . Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Tandem Olefin Isomerization/Cyclization Catalyzed by Complex Nickel Hydride and Brønsted Acid . The Journal of Organic Chemistry (ACS). Available at:[Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions . PubMed Central (PMC). Available at:[Link]
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate . ResearchGate. Available at:[Link]
Sources
Application Note: Derivatization of the Hydroxyl Group of 2-(6-Bromo-1H-indol-1-yl)ethanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide and Standard Operating Protocols (SOPs)
Introduction and Chemical Rationale
The 6-bromoindole scaffold is a privileged pharmacophore frequently encountered in marine natural products and synthetic kinase inhibitors. When functionalized as 2-(6-bromo-1H-indol-1-yl)ethanol , the molecule presents a highly versatile, unhindered primary hydroxyl group (-OH) tethered to the N1 position of the indole ring.
Because the indole nitrogen is already alkylated, it is protected from unwanted N-alkylation or N-acylation side reactions that typically plague indole functionalization. This structural feature allows chemists to selectively target the primary alcohol for derivatization. This application note details three fundamental derivatization pathways: Tosylation (for subsequent nucleophilic displacement), Steglich Esterification (for prodrug synthesis or lipophilicity tuning), and Williamson Ether Synthesis (for structural extension).
Mechanistic Causality and Experimental Design (E-E-A-T)
To ensure high yields and reproducibility, it is critical to understand the causality behind the reagent selection for each protocol.
Tosylation (Activation for SN2 )
The hydroxyl group is a poor leaving group. Converting it to a p-toluenesulfonate (tosylate) transforms it into an excellent leaving group, facilitating downstream SN2 reactions (e.g., azidation, amination) [1].
-
Causality in Reagent Choice: Pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst and acid scavenger. It reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate, which rapidly reacts with the primary alcohol while neutralizing the HCl byproduct to prevent acid-catalyzed degradation of the indole core.
Steglich Esterification
Traditional Fischer esterification requires harsh acidic conditions and heat, which can degrade sensitive halogenated indoles. The Steglich esterification circumvents this by using a carbodiimide coupling agent at room temperature [2].
-
Causality in Reagent Choice: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of DCC. EDC produces a water-soluble urea byproduct that is easily removed during aqueous workup, unlike the stubbornly insoluble dicyclohexylurea (DCU). 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst to suppress the formation of unreactive N-acylurea dead-ends.
Williamson Ether Synthesis
Etherification of the primary alcohol extends the molecular framework via a stable C-O-C linkage.
-
Causality in Reagent Choice: Sodium hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a highly nucleophilic alkoxide. Because the alcohol is primary, steric hindrance is minimized, strongly favoring the desired SN2 pathway over competing E2 elimination when reacted with an alkyl halide [3].
Workflow and Mechanistic Visualizations
Fig 1. Divergent derivatization pathways for 2-(6-bromo-1H-indol-1-yl)ethanol.
Fig 2. Causality of DMAP in the Steglich esterification to prevent side reactions.
Quantitative Data Summary
The following table summarizes the expected parameters and comparative advantages for each derivatization method applied to 2-(6-bromo-1H-indol-1-yl)ethanol.
| Derivatization Type | Reagents & Catalysts | Temp / Time | Typical Yield | Primary Application |
| Tosylation | TsCl, Pyridine, DCM | 0 °C to RT / 4 h | 85 - 92% | Activation for SN2 displacement (e.g., azidation). |
| Esterification | R-COOH, EDC·HCl, DMAP, DCM | RT / 2 - 12 h | 80 - 95% | Prodrug synthesis; modulation of lipophilicity. |
| Etherification | NaH, R-X, anhydrous DMF | 0 °C to RT / 6 h | 75 - 88% | Structural extension; stable linker generation. |
Experimental Protocols
Protocol 1: Tosylation of 2-(6-bromo-1H-indol-1-yl)ethanol
This protocol converts the primary alcohol into a reactive p-toluenesulfonate ester [1].
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath under an inert atmosphere (Nitrogen or Argon). Slowly add anhydrous pyridine (1.5 equiv) dropwise.
-
Activation: Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise over 10 minutes to maintain the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours. Monitor via TLC (Hexanes:EtOAc, 7:3).
-
Workup: Dilute the reaction with DCM. Wash the organic layer successively with 1N aqueous HCl (to remove residual pyridine), saturated aqueous NaHCO3 , and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol 2: Steglich Esterification
This protocol couples the primary alcohol with a carboxylic acid under mild conditions [2].
-
Preparation: In a dry flask, dissolve the target carboxylic acid (1.1 equiv) and 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 equiv) in anhydrous DCM (10 mL/mmol).
-
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution at room temperature.
-
Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) in one portion.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir overnight (or until TLC indicates complete consumption of the alcohol).
-
Workup: Dilute with additional DCM. Wash the organic phase with water (to remove the urea byproduct), 0.5N HCl, saturated NaHCO3 , and brine.
-
Purification: Dry over Na2SO4 , concentrate, and purify the resulting ester via silica gel chromatography.
Protocol 3: Williamson Ether Synthesis
This protocol forms a robust ether linkage using a strong base and an alkyl halide [3].
-
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (5 mL/mmol) in a flame-dried flask under Nitrogen. Cool to 0 °C.
-
Deprotonation: Dissolve 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Workup: Carefully quench the reaction by adding cold water dropwise at 0 °C. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine.
-
Purification: Dry over MgSO4 , concentrate under reduced pressure, and purify by flash chromatography to yield the pure ether.
References
-
National Programme on Technology Enhanced Learning (NPTEL). "Module 5 Alcohols, Amines, Ethers and Epoxides Lecture 10 Alcohols." NPTEL. Available at:[Link]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(6-Bromo-1H-indol-1-yl)ethanol
Executive Summary
The functionalization of the indole core is a cornerstone strategy in the development of novel pharmaceuticals, agrochemicals, and organic materials. 2-(6-bromo-1H-indol-1-yl)ethanol is a highly versatile building block: the bromine atom at the C6 position serves as a prime electrophilic site for palladium-catalyzed cross-coupling, while the N1-(2-hydroxyethyl) group enhances aqueous solubility and provides a synthetic handle for late-stage derivatization.
However, the presence of a free primary alcohol introduces specific chemoselectivity challenges during transition-metal catalysis. This application note provides a comprehensive, mechanistically grounded guide to executing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings on this substrate, detailing when the hydroxyl group can be tolerated and when it requires protection.
Mechanistic Principles & Substrate-Specific Challenges
The C6-Bromine Oxidative Addition
The catalytic cycle of palladium-catalyzed cross-coupling initiates with the oxidative addition of the active Pd(0) species into the C–Br bond[1]. Because the indole ring is electron-rich, the oxidative addition into the C6–Br bond is generally slower than in electron-deficient aryl halides. Consequently, the use of electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos, or P(t−Bu)3 ) is critical to accelerate this step and stabilize the resulting Pd(II) intermediate[2].
The "Free Hydroxyl" Dilemma
The most significant challenge when working with 2-(6-bromo-1H-indol-1-yl)ethanol is the unprotected primary alcohol. Under basic palladium-catalyzed conditions, primary alcohols can undergo competitive C–O cross-coupling (O-arylation) or β -hydride elimination leading to oxidation[3].
-
When to proceed directly : In Suzuki-Miyaura and Sonogashira couplings, the use of mild bases (e.g., K3PO4 , Et3N ) and highly selective biaryl phosphine ligands prevents the alkoxide from coordinating to the palladium center, allowing the reaction to proceed without protecting groups[4].
-
When to protect : For Buchwald-Hartwig aminations, which require strong bases (like NaOtBu ) to deprotonate amines, the primary alcohol will readily form an alkoxide that poisons the catalyst or participates in unwanted etherification[3]. In these cases, transient protection (e.g., as a TBS ether) is mandatory.
Reaction Workflows & Decision Matrix
The following decision tree outlines the strategic approach to functionalizing 2-(6-bromo-1H-indol-1-yl)ethanol based on the desired coupling partner.
Figure 1: Decision matrix for the palladium-catalyzed cross-coupling of N-(2-hydroxyethyl)indoles.
Quantitative Data: Optimized Coupling Conditions
The table below summarizes the empirically validated conditions for achieving high-yielding cross-couplings while managing the reactivity of the free hydroxyl group.
| Reaction Type | Coupling Partner | Catalyst / Ligand System | Base | Solvent | Temp / Time | Protection Required? | Expected Yield |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd2(dba)3 (2 mol%) / XPhos (4 mol%) | K3PO4 (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 °C / 12 h | No | 80 - 92% |
| Sonogashira | Terminal Alkynes | Pd(PPh3)4 (5 mol%) / CuI (2 mol%) | Et3N (3.0 eq) | DMF | 70 °C / 8 h | No | 75 - 88% |
| Heck | Acrylates / Styrenes | Pd(OAc)2 (5 mol%) / P(o−tol)3 (10 mol%) | Cy2NMe (2.0 eq) | DMF | 110 °C / 16 h | No | 65 - 80% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)2 (2 mol%) / RuPhos (4 mol%) | NaOtBu (2.5 eq) | Toluene | 100 °C / 14 h | Yes (TBS) | 70 - 85% (Over 3 steps) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Suzuki-Miyaura Coupling (Hydroxyl-Tolerant)
This protocol leverages the biphasic Dioxane/Water system and the bulky XPhos ligand to drive C–C bond formation rapidly, outcompeting any potential C–O bond formation from the free alcohol[4].
Materials:
-
2-(6-bromo-1H-indol-1-yl)ethanol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd2(dba)3 (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-bromo-1H-indol-1-yl)ethanol, the arylboronic acid, Pd2(dba)3 , XPhos, and K3PO4 .
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation[1].
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[2].
-
Purification: Purify the crude residue via flash column chromatography to afford the pure 2-(6-aryl-1H-indol-1-yl)ethanol.
Protocol B: Sonogashira Alkynylation
Step-by-Step Procedure:
-
Preparation: Charge a dry vial with 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.02 mmol).
-
Solvent & Base: Add anhydrous DMF (5.0 mL) and anhydrous Et3N (3.0 mmol). Purge the solution with Argon for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise. Causality: Adding the alkyne last minimizes Glaser homocoupling (alkyne dimerization) driven by trace oxygen and copper.
-
Reaction & Workup: Heat at 70 °C for 8 hours. Quench with saturated aqueous NH4Cl to complex the copper salts, extract with EtOAc, and purify via silica gel chromatography[2].
Protocol C: Buchwald-Hartwig Amination (via Transient Protection)
Because strong alkoxide bases ( NaOtBu ) are required to activate the amine, the primary alcohol must be temporarily masked.
Phase 1: Protection
-
Dissolve the starting material (1.0 mmol) in DMF (3 mL). Add Imidazole (2.5 mmol) and TBS-Cl (1.2 mmol) at 0 °C.
-
Stir at room temperature for 4 hours. Extract with diethyl ether, wash with water, and concentrate to yield the TBS-protected indole.
Phase 2: Cross-Coupling
-
Combine the TBS-protected indole (1.0 mmol), amine (1.2 mmol), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and NaOtBu (2.5 mmol) in anhydrous Toluene (5 mL) under Argon.
-
Heat at 100 °C for 14 hours. Filter through Celite and concentrate.
Phase 3: Deprotection
-
Dissolve the crude intermediate in THF (5 mL). Add TBAF (1.0 M in THF, 1.5 mmol).
-
Stir at room temperature for 2 hours. Causality: The strong fluoride-silicon bond drives the rapid cleavage of the silyl ether, releasing the free alcohol without affecting the newly formed C-N bond.
-
Concentrate and purify via chromatography to yield the 6-amino-substituted 2-(1H-indol-1-yl)ethanol.
Catalytic Cycle of 6-Bromoindole Functionalization
The fundamental mechanism governing these transformations relies on the continuous regeneration of the Pd(0) active species. The diagram below illustrates this cycle specifically for the Suzuki-Miyaura coupling of 2-(6-bromo-1H-indol-1-yl)ethanol.
Figure 2: General Palladium-catalyzed cross-coupling cycle for 6-bromoindole derivatives.
References
-
Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL:[Link]
-
Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL:[Link]
Sources
N-Alkylation of 6-Bromoindole: A Detailed Guide for Synthetic Chemists
The N-alkylation of indoles is a fundamental transformation in organic synthesis, providing a crucial pathway to a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an alkyl group onto the indole nitrogen can profoundly influence the molecule's steric and electronic properties, often leading to significant modulation of its biological activity. This guide provides a comprehensive overview and detailed experimental procedures for the N-alkylation of 6-bromoindole, a key intermediate in the synthesis of various therapeutic agents.
The presence of the electron-withdrawing bromine atom at the 6-position of the indole ring increases the acidity of the N-H proton compared to the parent indole.[1] This electronic perturbation has important implications for the choice of reaction conditions, often allowing for the use of milder bases and potentially influencing regioselectivity. This document will explore two robust and widely applicable protocols for the N-alkylation of 6-bromoindole, catering to different laboratory settings and substrate requirements.
Mechanistic Rationale: The Core of the Transformation
The N-alkylation of an indole proceeds through a two-step mechanism. The initial and critical step is the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion. This anion then participates in a nucleophilic substitution reaction (typically SN2) with an electrophilic alkylating agent, such as an alkyl halide, to furnish the desired N-alkylated product.[2]
The choice of base is paramount and dictates the reaction conditions. Strong bases, such as sodium hydride, ensure complete and rapid deprotonation, while weaker bases, like cesium carbonate, offer a milder alternative, which can be advantageous for sensitive substrates.[3][4] The solvent also plays a crucial role; polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed as they effectively solvate the resulting indolide anion and facilitate the SN2 reaction.[3]
Visualization of the Reaction Pathway
Caption: General mechanism for the N-alkylation of 6-bromoindole.
Experimental Protocols
This section provides two detailed, step-by-step protocols for the N-alkylation of 6-bromoindole. Protocol A utilizes the classic and highly effective sodium hydride/DMF system, while Protocol B offers a milder alternative using cesium carbonate.
Protocol A: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust and generally high-yielding method suitable for a wide range of alkylating agents. The use of sodium hydride, a strong base, necessitates anhydrous conditions and careful handling.
Materials:
-
6-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 6-bromoindole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.[5]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq) dropwise.
-
Reaction Monitoring: The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).[8]
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 6-bromoindole.[8]
Protocol B: N-Alkylation using Cesium Carbonate in DMF
This protocol employs a milder base, cesium carbonate, which is easier to handle than sodium hydride and can be advantageous for substrates with base-sensitive functional groups.[4][9]
Materials:
-
6-Bromoindole
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-bromoindole (1.0 eq) and cesium carbonate (1.5-2.0 eq).
-
Solvent and Alkylating Agent Addition: Add anhydrous DMF, followed by the alkylating agent (1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.
Experimental Workflow Visualization
Caption: Comparative workflow for the N-alkylation of 6-bromoindole.
Data Presentation: A Comparative Overview
The choice of base and reaction conditions can significantly impact the yield and reaction time. The following table provides a general comparison based on literature precedents for the N-alkylation of indoles. Actual results may vary depending on the specific alkylating agent used.
| Parameter | Protocol A (NaH/DMF) | Protocol B (Cs₂CO₃/DMF) |
| Base Strength | Strong | Mild |
| Handling Precautions | High (pyrophoric, water-reactive) | Low (hygroscopic) |
| Reaction Temperature | 0 °C to room temperature (or higher) | Room temperature to 80 °C |
| Typical Reaction Time | 1-12 hours | 4-24 hours |
| General Yields | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad | Broad, good for sensitive substrates |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, several key checkpoints are integrated into the experimental design:
-
Monitoring Deprotonation: In Protocol A, the cessation of hydrogen gas evolution provides a visual confirmation of complete deprotonation of the indole nitrogen before the addition of the alkylating agent.
-
Reaction Monitoring: The use of TLC or LC-MS is crucial for tracking the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Proper Work-up: The quenching step is critical, especially when using sodium hydride, to safely neutralize any unreacted base. The subsequent aqueous washes are essential to remove the solvent (DMF) and inorganic salts, simplifying the purification process.
-
Purification and Characterization: Purification by column chromatography is a standard and effective method to isolate the pure N-alkylated product. The identity and purity of the final compound should always be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.[10][11][12]
Safety and Handling
6-Bromoindole: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Sodium Hydride (60% dispersion in mineral oil): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear flame-retardant lab coat, gloves, and safety glasses.[3]
N,N-Dimethylformamide (DMF): Combustible liquid. May be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.
Alkylating Agents: Many alkylating agents are toxic, mutagenic, and/or carcinogenic.[14][15][16] Always consult the Safety Data Sheet (SDS) for the specific alkylating agent being used and handle it with extreme care in a fume hood.
References
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. ACS Publications. [Link]
-
7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Liv Hospital. [Link]
-
Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. PubMed. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Stanford University. [Link]
-
Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Alkylating agents in chemotherapy. EBSCO. [Link]
- Process for n-alkylation of indoles.
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. [Link]
-
Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N , N -Dimethylformamide. ResearchGate. [Link]
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. [Link]
-
Cesium carbonate as a mediated inorganic base in some organic transformations. sciencedirect.com. [Link]
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]
-
PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. PTC Organics, Inc.. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. [Link]
-
Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Synfacts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diindolylamine Preparation and Stability Investigations. PMC. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
Alkylating Agents. ResearchGate. [Link]
-
Cobalt(III)-Catalyzed Directed C-7 Selective C–H Alkynylation of Indolines with Bromoalkynes. ACS Publications. [Link]
-
Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. R Discovery. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The 1 H-NMR spectrum of 6-bromo-2-oxindole (3). ResearchGate. [Link]
-
Alkylating agent. Britannica. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
-
6-Bromoindole. PubChem. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. PMC. [Link]
-
The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
"On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Organic Chemistry Portal. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 16. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
use of 2-(6-bromo-1H-indol-1-yl)ethanol as a chemical probe
Application Note: Engineering Targeted Chemical Probes via the 2-(6-Bromo-1H-indol-1-yl)ethanol Scaffold
Executive Summary & Mechanistic Rationale
In modern chemical biology and fragment-based drug discovery (FBDD), the design of a chemical probe requires a delicate balance between target affinity and linker tolerability. 2-(6-bromo-1H-indol-1-yl)ethanol has emerged as a privileged, bifunctional building block for generating highly selective, in vivo-active chemical probes.
The strategic value of this scaffold lies in its dual-handle architecture:
-
The C6-Bromine (Pharmacophore Handle): The indole core mimics ubiquitous biological motifs (e.g., tryptophan, serotonin, ATP hinge-binders). The 6-bromo moiety serves as a critical synthetic handle to engage specific lipophilic pockets, such as the WPF shelf at the opening of the BET bromodomain binding pocket[1]. Furthermore, indole-based scaffolds lacking traditional morpholine hinge-binding motifs have been heavily utilized to develop highly selective probes for lipid kinases like PIKfyve, ensuring an off-target kinase profile that is non-overlapping with traditional inhibitors[2][3].
-
The N1-Ethanol (Linker Handle): To function as a probe, a molecule must be tethered to a reporter (e.g., fluorophore, biotin) or an effector (e.g., E3 ligase ligand for PROTACs). The N1 position of the indole typically points toward the solvent-exposed region of a target's binding pocket. The built-in 2-hydroxyethyl group provides a primary alcohol that can be readily esterified, etherified, or converted to an azide for Click chemistry, minimizing steric clash and preserving the target-binding pharmacophore.
Divergent Probe Synthesis Workflow
The following diagram illustrates the divergent synthetic logic used to transform the bare scaffold into a fully assembled chemical probe.
Divergent synthesis workflow utilizing 2-(6-bromo-1H-indol-1-yl)ethanol for chemical probes.
Quantitative Data: Physicochemical Shifts During Probe Assembly
When converting a lipophilic fragment into a biochemical probe, tracking physicochemical properties is critical to ensure cell permeability and assay solubility. The table below summarizes the expected quantitative shifts as the 2-(6-bromo-1H-indol-1-yl)ethanol scaffold is sequentially modified.
| Assembly Stage | Primary Function | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Starting Scaffold | Bifunctional Precursor | 240.10 | 2.15 | 36.0 | 1 | 1 |
| C6-Coupled Intermediate | Target Binding (Pharmacophore) | ~330 - 380 | 3.5 - 4.2 | ~50.0 | 1 | 3 - 4 |
| PEG4-Biotin Probe | Affinity Pull-Down / Target ID | ~820 - 870 | 1.8 - 2.5 | ~185.0 | 4 | 12 - 14 |
| Cy5-Fluorescent Probe | Live-Cell Imaging / Target Engagement | ~950 - 1050 | 4.5 - 5.5 | ~120.0 | 2 | 8 - 10 |
Note: The addition of a PEG4-Biotin tag drastically increases the Topological Polar Surface Area (TPSA) and lowers cLogP, optimizing the probe for aqueous biochemical assays while maintaining the lipophilic target-binding core.
Self-Validating Experimental Protocols
The following protocols detail the step-by-step transformation of the scaffold into a functionalized probe. Every step is designed with built-in causality and self-validation mechanisms to ensure absolute experimental trustworthiness.
Protocol A: C6-Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Install the target-binding domain at the C6 position while leaving the N1-ethanol linker handle intact.
Causality & Rationale: A biphasic 1,4-Dioxane/H₂O system is utilized because the water dissolves the inorganic base (K₂CO₃), creating the necessary environment for the transmetalation step of the catalytic cycle. Pd(dppf)Cl₂ is selected as the catalyst; its bidentate dppf ligand provides sufficient steric bulk to accelerate reductive elimination while preventing the formation of inactive Pd-black.
Step-by-Step Procedure:
-
Preparation: In a 20 mL microwave vial, combine 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).
-
Solvent Addition & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Critical Step: Sparge the mixture with N₂ gas for 15 minutes. Oxygen must be rigorously excluded as it rapidly quenches the active Pd(0) species, leading to homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) under a positive stream of N₂, seal the vial, and heat to 90°C for 4–6 hours.
-
Self-Validation (In-Process QC): At 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet (M / M+2) at m/z 240/242 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.
-
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: N1-Hydroxyl Activation and Biotinylation
Objective: Convert the solvent-exposed N1-ethanol group of the intermediate from Protocol A into an affinity probe for target pull-down assays.
Causality & Rationale: Direct esterification of the primary alcohol is achieved using Steglich conditions. A Biotin-PEG4-COOH tag is chosen because the PEG4 spacer provides a critical hydrodynamic radius (~15-20 Å), preventing the massive Biotin-Streptavidin complex from sterically occluding the probe's insertion into the target protein's binding pocket. EDC·HCl is used as a water-soluble carbodiimide, and DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.
Step-by-Step Procedure:
-
Preparation: Dissolve the C6-coupled intermediate (1.0 equiv, 0.2 mmol) and Biotin-PEG4-COOH (1.1 equiv, 0.22 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under N₂ at 0°C.
-
Activation: Add EDC·HCl (1.5 equiv, 0.3 mmol) followed by DMAP (0.2 equiv, 0.04 mmol). The low temperature prevents side reactions (e.g., N-acylurea formation).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (Workup QC):
-
Dilute the reaction with additional DCM (10 mL).
-
Validation Check 1: Wash the organic layer with 1M HCl (2 × 10 mL). This step is mandatory to protonate and extract unreacted DMAP and EDC byproducts into the aqueous phase. Follow with a saturated NaHCO₃ wash to neutralize.
-
-
Final Validation (Product QC): After drying and concentrating the organic layer, verify the presence of the biotin tag using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay. The synthesized probe should cause a measurable decrease in absorbance at 500 nm when introduced to a HABA-Avidin complex, confirming an active, accessible biotin moiety.
References
-
Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. Journal of Medicinal Chemistry (2025).[Link]
-
Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. Journal of Medicinal Chemistry (2021).[Link]
-
Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry (2021).[Link]
Sources
- 1. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00016K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol: Methodologies, Mechanistic Insights, and Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Executive Summary
The compound 2-(6-bromo-1H-indol-1-yl)ethanol is a highly versatile bifunctional building block in medicinal chemistry. The C6-bromo position serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1], while the N-hydroxyethyl chain provides a polar anchor that can be further derivatized into leaving groups, ethers, or amines. Derivatives of 6-bromoindole are heavily utilized in the development of novel therapeutics, including potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase[2].
This application note details two rigorously validated laboratory-scale methodologies for the N-hydroxyethylation of 6-bromoindole: the classical strongly basic approach using 2-bromoethanol, and a modern, atom-economical approach utilizing ethylene carbonate.
Mechanistic Rationale & Retrosynthetic Analysis
Indoles are relatively weak nucleophiles at the nitrogen atom because the nitrogen lone pair is delocalized into the aromatic 10π electron system. The pKa of the indole N–H is approximately 16.2 in DMSO. To achieve regioselective N-alkylation (over C3-alkylation), the indole must be quantitatively deprotonated to form the highly nucleophilic indolide anion[3].
The "Double Deprotonation" Challenge
When utilizing 2-bromoethanol as the alkylating agent, a unique mechanistic challenge arises. The alkylating agent contains a free hydroxyl group with a pKa (~16) nearly identical to that of the indole N–H. Consequently, adding a stoichiometric amount of base will result in a competitive equilibrium. To drive the reaction to completion, at least 2.1 to 2.5 equivalents of a strong, irreversible base (such as Sodium Hydride, NaH) must be employed.
Mechanistically, the excess base deprotonates the 2-bromoethanol to form an alkoxide, which rapidly undergoes intramolecular cyclization to generate ethylene oxide in situ, extruding sodium bromide. The indolide anion subsequently attacks the less hindered carbon of the epoxide, a process that requires moderate heating (typically 60 °C) to overcome the activation energy of the ring-opening event.
The Decarboxylative Alternative
An elegant, greener alternative employs ethylene carbonate [4]. Under the influence of a catalytic amount of base (e.g., DABCO) and elevated temperatures, the indolide anion attacks the aliphatic carbon of the carbonate ring. This triggers a cascade that extrudes carbon dioxide gas. The entropic driving force of decarboxylation pushes the reaction forward, eliminating the need for hazardous alkyl halides and stoichiometric pyrophoric bases.
Figure 1: Synthetic strategies and mechanistic pathways for the N-hydroxyethylation of 6-bromoindole.
Quantitative Data & Method Comparison
The selection of the synthetic route depends heavily on the scale of the reaction, available safety infrastructure, and reagent availability. Table 1 summarizes the operational metrics of both pathways.
Table 1: Comparison of N-Hydroxyethylation Methodologies
| Parameter | Route A (2-Bromoethanol) | Route B (Ethylene Carbonate) |
| Reagent Toxicity | High (Alkyl halide, Lachrymator) | Low (Solid carbonate) |
| Base Requirement | Stoichiometric (2.5 eq NaH) | Catalytic (0.1 eq DABCO) |
| Reaction Temperature | 0 °C to 60 °C | 120 °C |
| Primary Byproducts | NaBr, H₂ gas | CO₂ gas |
| Typical Yield | 75 - 85% | 80 - 90% |
| Scalability | Moderate (Exothermic H₂ evolution) | Excellent |
Experimental Protocols
Route A: Direct N-Alkylation using 2-Bromoethanol (Classical Approach)
This protocol is a self-validating system; the evolution of hydrogen gas serves as a visual indicator of successful indolide formation.
Reagents & Materials:
-
6-Bromo-1H-indole: 1.0 mmol (196 mg)
-
Sodium Hydride (60% dispersion in mineral oil): 2.5 mmol (100 mg)
-
2-Bromoethanol: 1.2 mmol (85 µL)
-
Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL
Step-by-Step Procedure:
-
Preparation of the Base: Charge an oven-dried, argon-flushed round-bottom flask with NaH (100 mg, 60% dispersion). Optional for high purity: Wash the NaH with anhydrous hexanes (2 × 2 mL) under argon to remove the mineral oil, decanting the solvent carefully.
-
Deprotonation: Suspend the NaH in anhydrous DMF (3.0 mL) and cool the flask to 0 °C using an ice bath. Dissolve 6-bromo-1H-indole (196 mg) in anhydrous DMF (2.0 mL) and add it dropwise to the NaH suspension over 5 minutes.
-
Indolide Formation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. Causality checkpoint: You must observe the cessation of H₂ gas bubbling, indicating complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (85 µL) dropwise.
-
Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 4–6 hours. Heating is critical here to facilitate the ring-opening of the transiently formed ethylene oxide intermediate.
-
Quench & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
DMF Removal: Wash the combined organic layers extensively with distilled water (5 × 20 mL) and brine (20 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 1:1) to afford the title compound.
Route B: Green N-Hydroxyethylation using Ethylene Carbonate (Modern Approach)
This protocol utilizes catalytic base and relies on thermal decarboxylation, making it highly amenable to scale-up[4].
Reagents & Materials:
-
6-Bromo-1H-indole: 1.0 mmol (196 mg)
-
Ethylene Carbonate: 1.5 mmol (132 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): 0.1 mmol (11 mg)
-
Anhydrous DMF (Optional, 1.0 mL) - Can be run neat if scaled up.
Step-by-Step Procedure:
-
Assembly: In a heavy-walled reaction vial equipped with a magnetic stir bar, combine 6-bromo-1H-indole (196 mg), ethylene carbonate (132 mg), and DABCO (11 mg). Add 1.0 mL of DMF to ensure homogeneity.
-
Decarboxylative Heating: Seal the vial (leaving a small vent needle if significant scale is used to prevent overpressurization from CO₂) and heat the mixture to 120 °C in an oil bath for 12 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the indole starting material (which stains bright red/pink with vanillin or Ehrlich's reagent) indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).
-
Purification: Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography as described in Route A.
Figure 2: Standard laboratory workflow and critical control points for the NaH-mediated N-alkylation process.
Analytical Characterization
To verify the structural integrity of the synthesized 2-(6-bromo-1H-indol-1-yl)ethanol, researchers should look for the following diagnostic shifts in ¹H NMR (CDCl₃, 400 MHz):
-
Indole Core: The C2 and C3 protons of the indole ring will typically appear as distinct doublets (or a doublet and a broad singlet) around δ 7.10 - 7.20 ppm and δ 6.40 - 6.50 ppm, respectively. The C6-bromo substitution pattern will yield a characteristic ABX spin system in the aromatic region (δ 7.00 - 7.60 ppm).
-
Aliphatic Chain: The N-CH₂ protons will appear as a downfield triplet around δ 4.20 - 4.30 ppm due to the deshielding effect of the indole nitrogen. The adjacent -CH₂-OH protons will appear as a multiplet/triplet around δ 3.80 - 3.90 ppm.
-
Hydroxyl Proton: A broad singlet around δ 1.50 - 2.00 ppm (concentration and solvent dependent), which disappears upon D₂O exchange.
References
-
Benchchem. Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate". 3
-
US Patent 6972336B2. N-alkylation of indole derivatives. 4
-
Bioorganic & Medicinal Chemistry Letters. Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms. 2
-
Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. 1
Sources
biological screening of 2-(6-bromo-1H-indol-1-yl)ethanol analogs
Defining the Scope
I'm currently focused on defining the scope. The topic is biological screening of 2-(6-bromo-1H-indol-1-yl)ethanol analogs, and the desired content is detailed application notes and protocols aimed at researchers. This framing is essential.
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Framing Analogs for Screening
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Structuring Application Note Concepts
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Synthesizing Application Note
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Defining Dual Mechanisms
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Outlining Data Presentation
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Visualizing the MOA
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Refining Diagram Logic
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Finalizing Diagram Elements
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Visualizing the Screening
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Expanding the Approach
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Incorporating Supporting Literature
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Refining Explanations
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Incorporating Citations
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Elaborating on the Analog Design
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Defining Assay Controls
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Visualizing the Workflow
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developing assays with 2-(6-bromo-1H-indol-1-yl)ethanol
An In-Depth Guide to Assay Development with 2-(6-bromo-1H-indol-1-yl)ethanol: From Biochemical Probes to Cellular Functions
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on a specific, novel derivative, 2-(6-bromo-1H-indol-1-yl)ethanol , a compound distinguished by a bromine atom at the C-6 position and an N-ethanol group. These modifications present unique opportunities for novel biological activity; halogenation can enhance pharmacokinetic properties, while the ethanol moiety may influence receptor interactions and metabolic pathways.[1][3] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides detailed protocols and the underlying scientific rationale for developing a suite of biochemical and cell-based assays to systematically characterize the biological profile of this compound, from direct target engagement to its effects on cellular systems.
Introduction: A Strategic Framework for Characterization
The journey from a novel chemical entity to a well-characterized biological probe or drug lead requires a systematic and logical progression of assays.[4] For 2-(6-bromo-1H-indol-1-yl)ethanol, where public data is scarce, we must build our understanding from the ground up. The strategy outlined here begins with foundational compound management, progresses to high-throughput biochemical assays to identify direct molecular interactions, and culminates in physiologically relevant cell-based assays to assess function in a biological context.[4][5] This phased approach ensures that resource-intensive cellular studies are built upon a solid foundation of biochemical data, providing a clear line of sight from molecular interaction to cellular effect.
Logical Workflow for Assay Development
The following workflow illustrates a strategic path for characterizing a novel small molecule like 2-(6-bromo-1H-indol-1-yl)ethanol.
Caption: Phased workflow for novel compound characterization.
Foundational Step: Compound Management and Preparation
Before any biological assay, it is critical to ensure the quality, solubility, and stability of the test compound. This step prevents artifacts that can lead to false-positive or false-negative results.
-
Purity Assessment : Verify the purity of 2-(6-bromo-1H-indol-1-yl)ethanol via LC-MS or NMR. Impurities can have their own biological effects.
-
Solubility Testing : Determine the compound's solubility in various solvents, with a primary focus on DMSO for stock solutions and aqueous buffers (e.g., PBS, cell culture media) for working dilutions. Poor solubility is a common cause of assay failure.
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot into small volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Causality : Preparing and storing the compound correctly ensures that the observed biological effect is due to the compound itself, at a known concentration, and not due to degradation, precipitation, or impurities.
Biochemical Assays: Identifying Direct Molecular Interactions
Biochemical assays utilize purified components to ask a direct question: Does 2-(6-bromo-1H-indol-1-yl)ethanol interact with a specific target protein?[6] These assays are essential for mechanism-of-action studies and are highly amenable to high-throughput screening (HTS).[7]
Protocol 3.1: Fluorescence Polarization (FP) for Target Binding Analysis
Scientific Principle : FP is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule (a "tracer").[8] A small, fluorescently-labeled tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal. When bound to a larger protein, its rotation slows dramatically, leading to a high FP signal.[9][10] A test compound that binds to the protein and displaces the tracer will cause the FP signal to decrease, providing a quantitative measure of binding affinity.[11]
Caption: Principle of Fluorescence Polarization (FP) assay.
Application : To determine if 2-(6-bromo-1H-indol-1-yl)ethanol competitively binds to a purified target protein for which a fluorescent ligand is available.
Step-by-Step Protocol :
-
Materials & Reagents :
-
Target protein of interest
-
Fluorescently-labeled tracer (ligand for the target)
-
2-(6-bromo-1H-indol-1-yl)ethanol
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader with FP capabilities
-
-
Assay Optimization (Self-Validation) :
-
Protein Titration : Determine the optimal protein concentration by titrating it against a fixed concentration of the tracer. The ideal concentration is the one that gives a robust signal window (high FP vs. low FP) and is at or below the Kd of the tracer for sensitive competition.
-
Tracer Concentration : The tracer concentration should ideally be at or below its Kd for the target protein to ensure sensitive detection of competitive binding.
-
-
Procedure :
-
Prepare a serial dilution of 2-(6-bromo-1H-indol-1-yl)ethanol in assay buffer (e.g., 11 points, 1:3 dilution starting from 100 µM). Include a "no compound" control (DMSO vehicle).
-
In each well of the 384-well plate, add:
-
5 µL of assay buffer
-
5 µL of tracer/protein mix (pre-incubated for 15 mins, containing the optimized concentrations).
-
5 µL of the compound dilution or vehicle control.
-
-
Include controls:
-
Low FP Control (Tracer only) : 10 µL buffer + 5 µL tracer.
-
High FP Control (Tracer + Protein) : 5 µL buffer + 5 µL tracer/protein mix + 5 µL vehicle.
-
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm) to collect contents.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Read the plate on a microplate reader, measuring parallel and perpendicular fluorescence emission. The instrument calculates the FP value in millipolarization (mP) units.
-
-
Data Analysis :
-
Plot the mP values against the log concentration of 2-(6-bromo-1H-indol-1-yl)ethanol.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound tracer.
-
Protocol 3.2: Time-Resolved FRET (TR-FRET) for Protein-Protein Interaction
Scientific Principle : TR-FRET combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[12] It uses a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore.[13] When two interacting proteins, each labeled with either the donor or acceptor, are in close proximity (<10 nm), excitation of the donor leads to energy transfer and emission from the acceptor.[14] The time-delayed measurement eliminates short-lived background fluorescence, resulting in an exceptionally high signal-to-noise ratio.[15][16] An inhibitor compound that disrupts this interaction will decrease the TR-FRET signal.
Caption: TR-FRET assay principle for detecting PPI inhibitors.
Application : To screen 2-(6-bromo-1H-indol-1-yl)ethanol for its ability to inhibit a known protein-protein interaction (PPI).
Step-by-Step Protocol :
-
Materials & Reagents :
-
Protein A labeled with a lanthanide donor (e.g., Eu-chelate).
-
Protein B labeled with a suitable acceptor (e.g., APC, d2).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
White or black, low-volume 384-well microplates.
-
TR-FRET-capable microplate reader.
-
-
Procedure :
-
Prepare a serial dilution of 2-(6-bromo-1H-indol-1-yl)ethanol in assay buffer.
-
To each well, add reagents in the following order:
-
4 µL of compound dilution or vehicle (DMSO).
-
4 µL of Donor-labeled Protein A.
-
4 µL of Acceptor-labeled Protein B.
-
-
Include controls:
-
Maximum Signal : Vehicle + Donor + Acceptor.
-
Background (Donor only) : Vehicle + Donor + Buffer.
-
-
Seal the plate and incubate for the required time (e.g., 2-4 hours) at room temperature.
-
Read the plate using a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs).
-
-
Data Analysis :
-
Calculate the ratiometric signal: (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the ratiometric signal against the log concentration of the compound.
-
Fit the curve using a four-parameter logistic model to determine the IC50.
-
Causality : The ratiometric calculation normalizes for well-to-well variations in volume or quenching effects, making the data more robust and trustworthy.[15]
-
Cell-Based Assays: Assessing Biological Function and Viability
Cell-based assays provide a more physiologically relevant system to evaluate a compound's activity by preserving complex signaling pathways and cellular structures.[17][18]
Protocol 4.1: MTT Assay for General Cytotoxicity and Proliferation
Scientific Principle : The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in signal indicates either cytotoxicity or inhibition of proliferation.
Application : To determine the concentration range at which 2-(6-bromo-1H-indol-1-yl)ethanol affects cell viability. This is a critical first step before any other cell-based assay to ensure that observed effects are not simply due to cell death.[19]
Step-by-Step Protocol :
-
Materials & Reagents :
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Prepare a 2x serial dilution of 2-(6-bromo-1H-indol-1-yl)ethanol in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a "no cells" blank control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log concentration of the compound to determine the IC50 (concentration that inhibits 50% of cell viability/growth).
-
| Parameter | Biochemical Assays (FP, TR-FRET) | Cell-Based Assays (MTT) |
| System Complexity | Low (Purified components) | High (Live cells, intact pathways) |
| Throughput | High (384/1536-well) | Medium (96/384-well) |
| Information Gained | Direct target binding, IC50 | Cellular toxicity, viability, IC50/GI50 |
| Primary Use Case | HTS, Mechanism of Action | Toxicity profiling, functional screening |
| Potential for Artifacts | Compound interference (fluorescence) | Off-target effects, poor permeability |
Protocol 4.2: Competitive ELISA for Small Molecule Quantification
Scientific Principle : The competitive ELISA is an immunoassay format ideal for detecting small molecules like our indole derivative.[23] In this setup, a known amount of a labeled version of the target molecule (the tracer) competes with the unlabeled target from the sample for a limited number of antibody binding sites.[24] The more target molecule present in the sample, the less tracer will bind, resulting in a weaker signal. Therefore, the signal is inversely proportional to the concentration of the analyte.[23]
Caption: Workflow for a competitive ELISA.
Application : To quantify the amount of a small molecule biomarker (e.g., a cytokine or hormone) that is modulated by treatment with 2-(6-bromo-1H-indol-1-yl)ethanol in cell culture supernatants or lysates.
Step-by-Step Protocol :
-
Materials & Reagents :
-
Specific capture antibody for the biomarker of interest.
-
ELISA-grade 96-well plates.
-
Biomarker standard.
-
Enzyme-conjugated biomarker (tracer, e.g., HRP-labeled).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate (e.g., TMB for HRP).
-
Stop Solution (e.g., 2 N H2SO4).
-
-
Procedure :
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate 3 times with wash buffer. Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare a standard curve by serially diluting the biomarker standard.
-
Prepare samples (e.g., cell culture supernatants).
-
Add standards or samples to the appropriate wells.
-
Immediately add the enzyme-conjugated biomarker (tracer) to all wells. This initiates the competition.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops (15-30 mins).
-
Add stop solution to quench the reaction.
-
Read absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance versus the log concentration of the biomarker standard.
-
Use the standard curve and a four-parameter logistic fit to interpolate the concentration of the biomarker in the unknown samples.
-
Conclusion
This guide provides a structured, multi-faceted approach to begin the biological characterization of the novel compound 2-(6-bromo-1H-indol-1-yl)ethanol. By progressing from foundational biochemical assays like FP and TR-FRET to more complex cell-based assays such as MTT and ELISA, researchers can build a comprehensive profile of the compound's activity. Each protocol is designed as a self-validating system, emphasizing optimization and appropriate controls to ensure trustworthy and reproducible data. This systematic process is crucial for elucidating the mechanism of action and therapeutic potential of new chemical entities in the drug discovery pipeline.
References
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Poly-Dtech. TR-FRET Assay Principle. [Link]
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Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Protein-Protein Interactions. Current Protocols in Chemical Biology, 1(1), 1–15. [Link]
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NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis. [Link]
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Wikipedia. Fluorescence polarization immunoassay. [Link]
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
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Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. [Link]
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DCReport.org. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
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ICE Bioscience. FRET and TR-FRET Assays. [Link]
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Gupta, S., Indelicato, S. R., Jethwa, V., Kawabata, T., Kelley, M., Mire-Sluis, A. R., Richards, S. M., Rup, B., Shores, E., Swanson, S. J., & Wakshull, E. (2007). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Journal of immunological methods, 321(1-2), 1–18. [Link]
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Selvita. Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. [Link]
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Addgene. Antibodies 101: The Four ELISAs and When to Use Them. [Link]
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PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]
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Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers. [Link]
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Skanda Life Sciences. Cell based assays – Assay Development and Validation. [Link]
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Aptamer Group. Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. [Link]
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Healy, C., Lamerdin, J., Knaff, O., & Allen, J. (2018). Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 816–825. [Link]
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Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (2025). Research Journal of Pharmacy and Technology. [Link]
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Advances in Discovering Small Molecules to Probe Protein Function in a Systems Context. (2013). Current Opinion in Chemical Biology. [Link]
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Al-Ostath, A., Gana, S., & Ghattas, M. A. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(38), 34505–34517. [Link]
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Wang, Y., Zhang, Y., Zhang, Y., Li, J., Li, Y., & Liu, Z. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 25(8), 1916. [Link]
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Al-Omair, M. A., Ali, A. A., Al-Agamy, M. H., & El-Emam, A. A. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12114–12128. [Link]
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Toolabi, M., Sabzevari, Z., Forouzanfar, Z., & Mojaddami, A. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. [Link]
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Goldfrank's Toxicologic Emergencies, 10e. Antidotes in Depth. [Link]
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Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387. [Link]
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Molino, A. (2025). Organic Compounds with Biological Activity. Compounds, 5(4), 431-436. [Link]
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Kaushik, N. K., Kaushik, N., & Attri, P. (2018). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry, 18(1), 1-20. [Link]
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An, L., Li, Z., & Li, X. (2012). A Novel Transcription Mechanism Activated by Ethanol: INDUCTION OF Slc7a11 GENE EXPRESSION VIA INHIBITION OF THE DNA-BINDING ACTIVITY OF TRANSCRIPTIONAL REPRESSOR OCTAMER-BINDING TRANSCRIPTION FACTOR 1 (OCT-1). Journal of Biological Chemistry, 287(4), 2795–2807. [Link]
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Correa, M., Escrig, M. A., & Arizzi-La-Marca, M. (2015). Ethanol-derived acetaldehyde: pleasure and pain of alcohol mechanism of action. Frontiers in Behavioral Neuroscience, 9, 91. [Link]
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Application Note: Scale-Up Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol
Executive Summary
The 6-bromoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical building block for marine alkaloid analogs and advanced kinase inhibitors, such as bacterial pyruvate kinase modulators[1][2]. The N-hydroxyethylation of this core to yield 2-(6-bromo-1H-indol-1-yl)ethanol is a fundamental transformation in the synthesis of these therapeutics.
While discovery-scale syntheses often rely on 2-bromoethanol or ethylene oxide[1], these reagents present severe toxicity, flammability, and alkylating hazards that preclude safe, economical scale-up. This application note details a highly optimized, inherently safe, and scalable protocol utilizing ethylene carbonate (EC) as a benign hydroxyethylating agent. This guide provides drug development professionals with a self-validating, step-by-step methodology designed for 100-gram to kilogram-scale production.
Mechanistic Rationale & Route Selection
The Ethylene Carbonate Advantage
Traditional N-alkylation of indoles utilizes highly reactive alkyl halides (e.g., 2-bromoethanol) and strong bases (e.g., NaH)[1][3]. On a process scale, NaH introduces severe hydrogen gas evolution hazards, while 2-bromoethanol suffers from poor atom economy and high toxicity.
Replacing 2-bromoethanol with ethylene carbonate fundamentally shifts the safety and efficiency profile of the reaction[3][4]. Ethylene carbonate is a stable, non-toxic solid. Under mild basic conditions (e.g., K₂CO₃), the indolyl anion attacks the electrophilic carbon of the carbonate ring. The resulting tetrahedral intermediate collapses, triggering an irreversible decarboxylation (loss of CO₂)[5]. This thermodynamic sink drives the reaction to >99% conversion while producing only carbon dioxide as a byproduct.
Reaction mechanism of 6-bromoindole N-alkylation via ethylene carbonate.
Process Optimization & Parameter Selection
To establish a robust scale-up process, several parameters were evaluated. The primary goal was to eliminate chromatographic purification by driving the reaction to completion and isolating the product via direct precipitation.
Table 1: Optimization of Reaction Conditions for N-Hydroxyethylation
| Entry | Reagent | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| 1 | 2-Bromoethanol | NaH (1.5) | DMF | 0 to 40 | 16 | 78% | High O-alkylation |
| 2 | Ethylene Carbonate | K₂CO₃ (1.0) | 1,4-Dioxane | 100 | 24 | 85% | Unreacted SM |
| 3 | Ethylene Carbonate | K₂CO₃ (1.0) | DMF | 120 | 12 | >99% | Clean |
| 4 | Ethylene Carbonate | DABCO (0.2) | Neat | 140 | 8 | 94% | Thermal degradation |
Causality of the Chosen Parameters (Entry 3):
-
Solvent (DMF): Provides excellent solubility for both the organic substrates and the inorganic base, facilitating the necessary phase transfer. Furthermore, its high boiling point safely accommodates the 120 °C reaction temperature.
-
Base (K₂CO₃): Unlike NaH, K₂CO₃ does not generate explosive hydrogen gas. While it is a weaker base, the elevated temperature pushes the deprotonation equilibrium forward, and the irreversible CO₂ loss pulls the reaction to completion[4][5].
-
Temperature (120 °C): Ethylene carbonate requires thermal activation to undergo efficient ring-opening and decarboxylation[5]. Temperatures below 100 °C result in stalled reactions, while temperatures above 130 °C risk thermal degradation of the indole core.
Experimental Protocol: 100-Gram Scale Synthesis
The following protocol represents a self-validating system. Physical cues (e.g., gas evolution, phase separation) are integrated directly into the workflow to ensure the operator can verify reaction progress in real-time.
Step-by-step process workflow for the 100g scale-up synthesis and isolation.
Materials Required
-
6-Bromoindole: 100.0 g (0.510 mol, 1.0 eq)
-
Ethylene Carbonate: 53.9 g (0.612 mol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 325 mesh): 70.5 g (0.510 mol, 1.0 eq)
-
Anhydrous DMF: 500 mL
-
Deionized Water (for quench): 2.5 L
Step-by-Step Methodology
Step 1: Reactor Preparation
-
Equip a 1 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.
-
Attach the exhaust of the condenser to a mineral oil bubbler. Causality: The bubbler is a critical visual safety and monitoring tool to track CO₂ evolution.
Step 2: Reagent Charging
-
Charge the reactor with 6-bromoindole (100.0 g) and anhydrous DMF (500 mL). Stir at 200 RPM until complete dissolution is achieved.
-
Add K₂CO₃ (70.5 g) in one portion. The suspension will become heterogeneous.
-
Add ethylene carbonate (53.9 g). Note: Ethylene carbonate is mildly hygroscopic; ensure it is stored and weighed rapidly under dry conditions.
Step 3: Reaction Execution & Monitoring
-
Heat the reaction mixture to an internal temperature of 120 °C at a ramp rate of 2 °C/min.
-
Self-Validation Check: As the internal temperature surpasses 90 °C, steady bubbling will be observed in the mineral oil bubbler. This confirms the ring-opening and decarboxylation sequence has initiated.
-
Maintain stirring at 120 °C for 12 hours.
-
In-Process Control (IPC): The reaction is deemed physically complete when gas evolution ceases. Validate this by withdrawing a 0.5 mL aliquot, diluting with methanol, and analyzing via HPLC (UV 254 nm). Target: ≤ 1.0% remaining 6-bromoindole.
Step 4: Downstream Processing (DSP)
-
Cool the reaction mixture to 40 °C.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃). Rinse the filter cake with 50 mL of DMF.
-
Transfer the filtrate to a 5 L precipitation vessel equipped with vigorous mechanical stirring.
-
Slowly add 2.5 L of ice-cold deionized water over 45 minutes. Causality: DMF is highly water-miscible. The slow addition of water to the DMF solution rapidly decreases the solubility of the hydrophobic product, forcing it to crash out as a crystalline solid rather than an oil.
-
Stir the resulting slurry at 0–5 °C for 2 hours to ensure complete crystallization.
Step 5: Isolation
-
Isolate the product via vacuum filtration using a sintered glass funnel.
-
Wash the filter cake with ice-cold water (3 × 200 mL) to remove residual DMF and trace ethylene glycol byproducts.
-
Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved (typically 24 hours).
Analytical Characterization
-
Expected Yield: 112–116 g (91–95% theoretical yield).
-
Appearance: Off-white to pale yellow crystalline powder.
-
HPLC Purity: > 98.5% (Area %).
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.69 (d, J = 1.8 Hz, 1H, Ar-H), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (d, J = 3.1 Hz, 1H, Ar-H), 7.15 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H), 6.42 (d, J = 3.1 Hz, 1H, Ar-H), 4.88 (t, J = 5.3 Hz, 1H, OH), 4.21 (t, J = 5.8 Hz, 2H, N-CH₂), 3.72 (q, J = 5.6 Hz, 2H, O-CH₂).
References
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US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods. Google Patents. Available at:[1]
-
ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. ResearchGate. Available at:[Link][2]
-
Synthesis and Properties of Photorefractive Polymers Containing Indole-Based Multifunctional Chromophore as a Pendant Group. Macromolecules - ACS Publications. Available at:[Link][3]
-
Preparation method of 7-ethyl chromone. Patsnap Eureka. Available at:[Link][4]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC - National Institutes of Health. Available at:[Link][5]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of 7-ethyl chrotol - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(6-bromo-1H-indol-1-yl)ethanol by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-(6-bromo-1H-indol-1-yl)ethanol using column chromatography. This document offers practical, field-proven insights to navigate common challenges and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 2-(6-bromo-1H-indol-1-yl)ethanol by column chromatography?
The purification of 2-(6-bromo-1H-indol-1-yl)ethanol can be complicated by several factors inherent to its molecular structure. The presence of the indole nucleus, a primary alcohol, and a bromo substituent gives the molecule moderate to high polarity. This can lead to issues such as strong, sometimes irreversible, binding to the silica gel stationary phase.[1] Additionally, the indole ring can be sensitive to the acidic nature of standard silica gel, potentially causing degradation and the formation of colored impurities.[1][2]
Q2: How do I select an appropriate mobile phase for the purification?
Mobile phase selection is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[2][3]
-
Starting Solvent System: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2]
-
Optimal Rf Value: The solvent ratio should be adjusted to achieve a retention factor (Rf) for 2-(6-bromo-1H-indol-1-yl)ethanol between 0.2 and 0.4 on a TLC plate. This Rf range typically provides the best separation during column chromatography.[2][4]
-
Solvent Properties: Consider the different selectivities offered by various solvents. For instance, substituting ethyl acetate with dichloromethane can alter the separation profile. The addition of a small percentage of a highly polar solvent like methanol may be necessary to elute the compound if it shows strong retention.[2]
Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
Several methods are available for the visualization of UV-active compounds like 2-(6-bromo-1H-indol-1-yl)ethanol:
-
UV Light (Non-destructive): Due to its aromatic indole ring, the compound will be UV-active. It will appear as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[2][5] This is the most common and immediate visualization technique.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[2][5]
-
Chemical Stains (Destructive): These stains react with the compound to produce a colored spot, often requiring heat for development.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains for a wide range of functional groups.[2]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[2]
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 2-(6-bromo-1H-indol-1-yl)ethanol.
Problem 1: The spots on my TLC plate are streaking or tailing.
This is a common issue with indole derivatives, often due to the interaction of the basic indole nitrogen with the acidic silica gel.[2][3]
| Possible Cause | Solution |
| Acidic Silica Interaction | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system to neutralize the acidic sites on the silica gel.[3] |
| Compound Overload | Ensure you are not spotting a too concentrated sample on the TLC plate. Streaking can occur if the stationary phase becomes saturated.[4][6] For the column, a typical sample-to-silica gel ratio is 1:30 to 1:100 by weight. |
| Compound Instability | The compound may be degrading on the silica gel.[2] You can test for stability by running a 2D TLC (see Experimental Protocols). If degradation is observed, consider deactivating the silica gel or using an alternative stationary phase like alumina.[2] |
Problem 2: My compound is not eluting from the column, or the recovery is very low.
This issue often arises from the high polarity of the compound leading to strong adsorption on the stationary phase.[1]
| Possible Cause | Solution |
| Insufficiently Polar Eluent | The mobile phase may not be strong enough to move the compound. Gradually increase the polarity of the mobile phase (gradient elution). If the compound remains on the column, a flush with a more polar solvent system, such as 5-10% methanol in dichloromethane, can be attempted to recover it.[2] |
| Irreversible Adsorption/Decomposition | The highly polar nature of the compound can lead to irreversible binding to the acidic sites on the silica gel, or it may be decomposing.[1][2] Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to check for degradation.[2] If the compound is acid-sensitive, deactivate the silica gel before use (see Experimental Protocols) or switch to an alumina stationary phase.[2][3] |
| Poor Solubility | The crude material may not be fully soluble in the eluent, causing it to precipitate at the top of the column. Ensure complete dissolution of your sample before loading. If solubility is an issue, consider a dry loading technique (see Experimental Protocols). |
Problem 3: The separation between my desired compound and impurities is poor.
This indicates that the chosen chromatographic conditions lack the necessary selectivity.
| Possible Cause | Solution |
| Suboptimal Mobile Phase | The selected solvent system may not be providing adequate selectivity. Experiment with different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation.[2] |
| Isocratic Elution Insufficiency | For complex mixtures, a single solvent system (isocratic elution) may not be sufficient. Employ a shallow gradient of increasing polarity to help resolve compounds with similar Rf values.[2] |
| Stationary Phase Incompatibility | If optimizing the mobile phase does not yield the desired separation, changing the stationary phase chemistry (e.g., from silica to alumina or a functionalized silica) can provide the necessary change in selectivity.[2] |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This technique is useful for determining if 2-(6-bromo-1H-indol-1-yl)ethanol is stable on silica gel.
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, approximately 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and dry it thoroughly.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[2]
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure minimizes the acidity of the silica gel, preventing the degradation of sensitive indole derivatives.
-
Prepare a solvent system containing your chosen eluent (e.g., ethyl acetate/hexane) with the addition of 1-3% triethylamine.[2]
-
Pack the column using this modified solvent system.
-
Flush the column with one full column volume of this solvent mixture.
-
Discard the eluent that passes through. The silica is now considered deactivated.
-
You can now proceed with the chromatography using your standard eluent (with or without triethylamine, as determined by your TLC analysis).[2]
Protocol 3: Dry Loading Technique for Column Chromatography
This method is advantageous for samples that have poor solubility in the initial eluent or to ensure a narrow sample band.
-
Dissolve your crude 2-(6-bromo-1H-indol-1-yl)ethanol in a minimal amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your sample) to this solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top of the sample-silica mixture before beginning the elution.[2]
Visualizations
Caption: General workflow for the purification of 2-(6-bromo-1H-indol-1-yl)ethanol.
Caption: Decision tree for troubleshooting spot streaking/tailing.
References
- Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem.
- MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual.
- Column Chromatography Procedures - Organic Chemistry at CU Boulder.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Technical Support Center: Purification of Polar Indole Derivatives - Benchchem.
- Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography - Separation Science.
- Preparing & loading the column - Chemistry Teaching Labs - University of York.
- Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
- Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Column Chromatography Theory - Chemistry Online @ UTSC.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Chromogenic Reagent for Indoles | PDF | Thin Layer Chromatography - Scribd.
- how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem.
- Thin Layer Chromatography.
- Thin Layer Chromatography (rev 3/2020).
- refining experimental protocols involving 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem.
- How do I use two different solvent systems for column chromatography? - ResearchGate.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- 2-(5-Bromo-1H-indol-1-yl)ethanol - Sigma-Aldrich.
- Organic Chemistryat CU Boulder - Chromtech.
- 5.7: Visualizing TLC Plates - Chemistry LibreTexts.
Sources
Technical Support Center: Purification & Recrystallization of 2-(6-bromo-1H-indol-1-yl)ethanol
Welcome to the Application Scientist Support Center. 2-(6-bromo-1H-indol-1-yl)ethanol is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, marine alkaloid analogs [4], and complex N-alkylated indole derivatives [5]. Due to the moderate polarity of the primary alcohol and the hydrophobic nature of the bromoindole core, isolating this compound in high purity requires precise thermodynamic control.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical rationale to ensure the successful recrystallization of your target compound [1].
Part 1: Troubleshooting Guides & FAQs
Q: My crude 2-(6-bromo-1H-indol-1-yl)ethanol is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of your solvent system exceeds the melting point of the solute, trapping the compound in a metastable liquid state. N-alkylated indoles with flexible chains (like the N-ethyl alcohol group) often exhibit depressed melting points compared to their rigid precursors.
-
Actionable Fix: Reheat the biphasic mixture until it becomes a single homogeneous phase. Add 5–10% (v/v) of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point. Cool the flask extremely slowly (e.g., leave it in a warm water bath as it cools to room temperature). Introduce a seed crystal at 5°C above the expected crystallization point to bypass the oil zone entirely.
Q: The isolated crystals have a persistent pink/brown tint. How can I obtain a white powder? A: The indole nucleus is electron-rich and highly susceptible to auto-oxidation when exposed to light and air [2]. This process generates highly conjugated, polymeric byproducts that impart strong colors even at trace (parts-per-million) levels.
-
Actionable Fix: Utilize a decolorization protocol. Dissolve the crude product in hot Ethyl Acetate and add 1–2% (w/w) activated carbon (e.g., Norit). The porous carbon matrix selectively traps high-molecular-weight conjugated polymers. Perform a hot filtration through a pad of Celite to remove the carbon, yielding a pale-yellow or colorless filtrate.
Q: My NMR shows unreacted 6-bromoindole. Will standard recrystallization remove it? A: 6-Bromoindole and 2-(6-bromo-1H-indol-1-yl)ethanol share the same hydrophobic core, making their Rf values on silica frustratingly close.
-
Actionable Fix: Exploit their differential hydrogen-bonding networks. Unreacted 6-bromoindole possesses a secondary amine (N–H) which acts as an H-bond donor, while your product has a primary alcohol (O–H). Recrystallization from a protic mixed system, such as Ethanol/Water, can effectively partition the unreacted 6-bromoindole into the mother liquor, as the N-alkylated alcohol exhibits a different affinity for the aqueous-ethanolic phase boundary.
Q: How do I eliminate trace alkylating agents (ethylene carbonate or 2-bromoethanol) from the final crystal lattice? A: These reagents are highly polar and water-soluble.
-
Actionable Fix: Do not rely on recrystallization to remove them. Instead, optimize your pre-crystallization aqueous workup. Wash the organic extraction layer (typically EtOAc or DCM) with copious amounts of deionized water or brine (3 × 50 mL). Any residual trace amounts will remain dissolved in the mother liquor during the final EtOAc/Heptane recrystallization step.
Part 2: Solvent Selection Matrix
Understanding the physicochemical role of your solvent is critical for establishing a steep temperature-solubility curve.
| Solvent System | Role | Boiling Point (°C) | Polarity Index | Suitability & Mechanistic Notes |
| Ethyl Acetate (EtOAc) | Primary ("Good") Solvent | 77.1 | 4.4 | Excellent solubility for both the bromoindole core and the hydroxyl group. |
| Heptane | Anti-solvent | 98.4 | 0.1 | Induces supersaturation. Preferred over hexane due to its higher boiling point, which prevents rapid evaporation during hot filtration. |
| Ethanol / Water | Alternative Mixed System | 78.3 / 100.0 | 5.2 / 9.0 | Highly effective for removing unreacted 6-bromoindole by exploiting differential hydrogen bonding [3]. |
| Toluene | Single-Solvent Alternative | 110.6 | 2.4 | Good for high-temperature dissolution; however, the product is highly prone to oiling out upon rapid cooling. |
Part 3: Standard Operating Procedures (Protocols)
Protocol A: Dual-Solvent Recrystallization (EtOAc/Heptane)
This self-validating protocol ensures thermodynamic control over the crystal lattice formation.
-
Dissolution: Place 1.0 g of crude 2-(6-bromo-1H-indol-1-yl)ethanol in a 50 mL Erlenmeyer flask. Add 5 mL of EtOAc and heat to a gentle reflux (approx. 75°C) until complete dissolution is achieved.
-
Anti-solvent Addition: While maintaining heat, add hot Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).
-
Clarification (Self-Validation Step): Add 1–2 drops of EtOAc until the solution turns clear again. Diagnostic Check: If the solution remains cloudy after adding 1 mL of EtOAc at reflux, the turbidity is caused by insoluble inorganic salts, not the product. Perform a hot filtration before proceeding.
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour to maximize lattice yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane to displace the mother liquor. Dry under high vacuum for 12 hours.
Protocol B: Decolorization and Hot Filtration
Use this protocol if the crude material exhibits a dark brown or pink hue.
-
Dilution: Dissolve the colored crude in a slight excess (120% of the minimum required volume) of hot EtOAc.
-
Carbon Addition: Remove the flask from the heat source briefly and add 20 mg of activated carbon per gram of crude product. (Caution: Adding carbon directly to a boiling solution provides nucleation sites that cause violent bumping).
-
Adsorption: Boil the suspension gently for 5 minutes.
-
Filtration: Filter the hot suspension through a pre-warmed Büchner funnel packed with a 1 cm tightly packed layer of Celite.
-
Recovery: Rinse the Celite pad with 2 mL of hot EtOAc to recover any product that may have crystallized in the funnel. Proceed directly to Protocol A, Step 2.
Part 4: Process Visualizations
Decision tree for troubleshooting the recrystallization of N-alkylated indoles.
End-to-end workflow from N-alkylation to pure 2-(6-bromo-1H-indol-1-yl)ethanol crystals.
References
-
Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC National Institutes of Health (NIH)[Link]
-
First Total Synthesis of Reassigned Echinosulfonic Acid D | Journal of Natural Products American Chemical Society (ACS)[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI MDPI[Link]
Technical Support Center: Optimizing 2-(6-bromo-1H-indol-1-yl)ethanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the regioselectivity and over-alkylation bottlenecks inherent to indole functionalization. Synthesizing 2-(6-bromo-1H-indol-1-yl)ethanol from 6-bromoindole requires precise control over the ambident nucleophilicity of the indole core.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind each chemical choice to ensure your synthesis is robust and high-yielding.
Mechanistic Workflow & Reaction Logic
Understanding the competing pathways is critical. The indole nitrogen must be fully activated to outcompete the innate nucleophilicity of the C3 position, while the resulting primary alcohol must be protected from subsequent over-alkylation.
Fig 1: Mechanistic pathways governing the regioselectivity of 6-bromoindole alkylation.
Troubleshooting FAQs
Q: Why is my reaction yielding a mixture of N-alkylated and C3-alkylated products? A: 6-Bromoindole is an ambident nucleophile. The C3 position is the most electron-rich carbon and is kinetically favored for electrophilic attack under neutral or weakly basic conditions. To achieve exclusive N-alkylation, you must completely deprotonate the indole N-H (pKa ~16.2) to form the highly reactive indolide anion[1]. Actionable Solution: Switch to a strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) in a polar aprotic solvent (e.g., DMF or DMSO). These solvents effectively solvate the counter-cation, leaving the indolide nitrogen "naked" and directing the alkylation exclusively to the N1 position.
Q: I am using 2-bromoethanol, but I see significant over-alkylation (ether formation). How do I stop this? A: The primary hydroxyl group of your newly formed product, 2-(6-bromo-1H-indol-1-yl)ethanol, can undergo deprotonation by the strong base, leading to subsequent nucleophilic attack on another molecule of 2-bromoethanol. Actionable Solution:
-
Strict Stoichiometry: Limit 2-bromoethanol to exactly 1.05 – 1.10 equivalents.
-
Temperature Control: Keep the reaction at 0 °C to room temperature.
-
Reagent Swap (Recommended): Consider switching to ethylene carbonate . Ethylene carbonate is a highly selective, greener reagent that reacts via ring-opening and decarboxylation, fundamentally preventing the cascade over-alkylation seen with alkyl halides[2][3].
Q: Is there a risk of losing the 6-bromo group during the reaction? A: The 6-bromo substituent is generally stable under standard N-alkylation conditions. However, at temperatures exceeding 120 °C with strong hydroxide bases, unwanted halogen exchange or nucleophilic aromatic substitution can occur. Actionable Solution: If high temperatures are required (e.g., when using ethylene carbonate), utilize a milder base catalyst like DABCO or K 2 CO 3 at 90–100 °C. This preserves the aryl bromide while driving the N-alkylation to completion[4].
Validated Experimental Protocols
Protocol A: Alkylation via 2-Bromoethanol (High Reactivity Route)
Best for rapid synthesis at room temperature. Requires strict stoichiometric control.
-
Deprotonation: In an oven-dried flask under an inert N 2 atmosphere, dissolve 6-bromoindole (1.0 eq) in anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.
-
Activation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validating Check: Wait 30 minutes; the cessation of H 2 gas evolution and a color shift to a clear/yellow solution confirms complete indolide formation.
-
-
Alkylation: Dropwise add 2-bromoethanol (1.1 eq). Do not exceed this amount to prevent O-alkylation. Stir at room temperature for 4-6 hours[1].
-
Workup: Quench carefully with saturated aqueous NH 4 Cl. Extract with EtOAc.
-
Critical Step: Wash the combined organic layers 5 times with distilled water. This is mandatory to completely partition and remove the high-boiling DMF solvent. Dry over Na 2 SO 4 , concentrate, and purify via flash chromatography.
-
Protocol B: Alkylation via Ethylene Carbonate (High Selectivity & Green Route)
Best for scale-up. Avoids over-alkylation and utilizes safer reagents.
-
Setup: Combine 6-bromoindole (1.0 eq), ethylene carbonate (1.5 eq), and a catalytic amount of DABCO (0.1 eq) or K 2 CO 3 (1.5 eq) in DMF (1.0 M) in a round-bottom flask equipped with a reflux condenser[2].
-
Heating: Heat the mixture to 95–100 °C.
-
Self-Validating Check: The steady evolution of CO 2 gas bubbles acts as a visual indicator that the decarboxylative ring-opening is actively occurring.
-
-
Monitoring: Stir for 12-18 hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool to room temperature, dilute with water, extract with EtOAc, wash with brine, dry, and concentrate. This route typically yields high purity crude product, often bypassing the need for intensive column chromatography.
Quantitative Condition Matrix
Use the following table to benchmark your experimental parameters against expected outcomes.
| Alkylating Reagent | Base Catalyst | Solvent System | Temp (°C) | Reagent Equivalents | Primary Challenge | Expected Yield |
| 2-Bromoethanol | NaH | DMF | 0 to 25 | 1.1 | Over-alkylation (Ether formation) | 75 - 85% |
| 2-Bromoethanol | K 2 CO 3 | MeCN | 80 | 1.5 | C3-alkylation, Slow kinetics | 50 - 60% |
| Ethylene Carbonate | DABCO (10 mol%) | DMF | 95 | 1.5 | Requires heating | 85 - 95% |
| Ethylene Carbonate | K 2 CO 3 | Neat / Solvent-free | 120 | 2.0 | High viscosity, Stirring issues | 80 - 90% |
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]
- 4. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(6-Bromo-1H-indol-1-yl)ethanol Synthesis
Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this diagnostic guide to address the mechanistic pitfalls and common impurities encountered during the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol. This compound is a highly valuable intermediate, particularly in the development of antibacterial pyruvate kinase modulators and other targeted therapeutics[1][2].
Below, you will find a mechanistic breakdown of impurity formation, a diagnostic FAQ, quantitative troubleshooting data, and self-validating experimental workflows.
Mechanistic Pathway & Impurity Divergence
The synthesis typically relies on the N-alkylation of 6-bromoindole. Because the indolide anion is an ambident nucleophile, the reaction pathway is highly sensitive to base strength, solvent polarity, and stoichiometry[3][4]. The diagram below illustrates the causal relationships between reaction conditions and specific impurity profiles.
Mechanistic divergence in 6-bromoindole alkylation leading to common impurities.
Diagnostic FAQ & Troubleshooting
Q1: Why is my reaction yielding a significant amount of C-alkylated byproduct instead of the desired N1-alkylated product? Causality: The indolide anion is an ambident nucleophile, meaning its negative charge is delocalized between the N1 and C3 positions. When weak bases (e.g., K₂CO₃) or protic solvents are used, the nitrogen atom remains partially associated with the counterion or solvent via hydrogen bonding. This steric and electronic shielding hinders N-alkylation, driving the electrophile to attack the C3 position instead[3]. Resolution: Switch to a strong, irreversible base like Sodium Hydride (NaH) in a strictly polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the sodium cation, leaving a "bare" and highly reactive indolide anion. Because nitrogen is more electronegative than carbon, the bare anion preferentially reacts at the N1 position, ensuring high regioselectivity.
Q2: My LC-MS shows a major impurity at [M + 106] relative to the product mass. What is this and how do I prevent it? Causality: This mass shift indicates O-alkylation (polyalkylation). Once the desired 2-(6-bromo-1H-indol-1-yl)ethanol is formed, its primary hydroxyl group acts as a new nucleophile. If excess 2-bromoethanol is present, the alkoxide intermediate will attack the second equivalent of the electrophile, forming an ether byproduct (e.g., 1-(2-(2-bromoethoxy)ethyl)-6-bromo-1H-indole)[5][6]. Resolution: Strictly control the stoichiometry of 2-bromoethanol to 1.05 equivalents. Do not leave the reaction running overnight unmonitored; quench it immediately once TLC indicates the consumption of the starting material.
Q3: I am recovering a lot of unreacted 6-bromoindole, and the reaction mixture turned dark brown despite using an excess of 2-bromoethanol. What went wrong? Causality: 2-Bromoethanol is highly prone to E2 elimination under strongly basic conditions, forming volatile ethylene oxide or acetaldehyde (via vinyl alcohol). This side reaction effectively depletes your electrophile before it can react with the indole. The dark brown color indicates oxidative decomposition of the indole anion under prolonged heating. Resolution: Keep the reaction temperature strictly between 0 °C and 25 °C during the addition of the electrophile. Add the 2-bromoethanol dropwise to control the local concentration and mitigate exothermic elimination.
Q4: Is there a safer, less toxic alternative to 2-bromoethanol that avoids these specific elimination and over-alkylation issues? Causality: Yes. Ethylene carbonate is an excellent, greener alternative for the N-hydroxyethylation of indoles[4]. It acts as a dielectrophile. Under basic conditions, the indolide anion attacks the aliphatic carbon of ethylene carbonate, followed by the expulsion of CO₂ to yield the N-alkylated alcohol. This completely bypasses the E2 elimination pathway associated with alkyl halides and significantly reduces O-alkylation.
Quantitative Impurity Matrix
Use this diagnostic table to rapidly identify and resolve impurities based on your analytical data.
| Impurity Profile | Structural Identity | Typical m/z [M+H]⁺ | TLC R_f (30% EtOAc/Hex) | Primary Causality | Mitigation Strategy |
| Unreacted SM | 6-Bromoindole | 196.0 / 198.0 | ~0.60 | Reagent degradation (E2 elimination of halide) | Keep T < 25°C during addition; verify NaH quality. |
| O-Alkylation | Polyalkylated Ether Byproduct | 302.0 / 304.0 | ~0.55 | Excess electrophile; prolonged reaction time | Limit 2-bromoethanol to 1.05 eq; quench promptly. |
| C-Alkylation | 3-(2-hydroxyethyl)-6-bromoindole | 240.0 / 242.0 | ~0.45 | Incomplete N-deprotonation; weak base/protic solvent | Use NaH in anhydrous DMF to create a "bare" anion. |
| Desired Product | 2-(6-bromo-1H-indol-1-yl)ethanol | 240.0 / 242.0 | ~0.30 | N/A | Follow Protocol A or B below. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows incorporate built-in validation checkpoints so you can confirm the reaction's success in real-time.
Protocol A: Optimized N-Alkylation via 2-Bromoethanol (NaH/DMF System)
This is the standard, high-yielding route when regioselectivity is paramount.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (0.2 M relative to indole). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve 6-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Validation Checkpoint 1: You must observe immediate, vigorous bubbling (H₂ gas evolution). This confirms the NaH is active and the indolide anion is forming.
-
-
Alkylation: Stir at 0 °C for 30 minutes. Add 2-bromoethanol (1.05 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitoring: After 3 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (30% EtOAc/Hexanes).
-
Validation Checkpoint 2: The starting material spot (R_f ~0.60) should be absent, replaced by a strong UV-active spot at R_f ~0.30. If a spot appears at R_f ~0.55, O-alkylation is beginning; quench immediately.
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Protocol B: Greener N-Alkylation via Ethylene Carbonate
Use this route to avoid the toxicity and E2 elimination side-reactions of 2-bromoethanol[4].
-
Preparation: In a sealed tube or heavy-walled flask, combine 6-bromoindole (1.0 eq), ethylene carbonate (1.5 eq), and a catalytic amount of a suitable base (e.g., K₂CO₃, 0.1 eq) or a phase-transfer catalyst depending on solvent choice (e.g., DMF or neat).
-
Reaction: Heat the mixture to 120–140 °C.
-
Validation Checkpoint 1: As the reaction reaches temperature, you will observe continuous bubbling. This is CO₂ gas evolution, which mechanistically confirms the successful decarboxylation and formation of the ethanol side-chain.
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) until the indole is consumed.
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. The crude product typically requires less chromatographic purification than Protocol A due to the absence of polyalkylated ethers.
References
- US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods Google P
- Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections PMC (NIH)
- Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids PMC (NIH)
- (2-Bromoethoxy)
- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones MDPI
- Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review Frontiers
Sources
- 1. US20170216252A1 - Anti-bacterial pyruvate kinase modulator compounds, compositions, uses and methods - Google Patents [patents.google.com]
- 2. Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones [mdpi.com]
- 5. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 6. Frontiers | Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review [frontiersin.org]
Technical Support Center: Troubleshooting the Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent yield and purity issues when synthesizing N-alkylated indole derivatives. The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol is deceptively complex. While it appears to be a straightforward nucleophilic substitution, the ambident nature of the indole core and the bifunctional reactivity of the alkylating agents often lead to a cascade of side reactions.
This guide is designed to deconstruct the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is my reaction yielding a mixture of N1-alkylated and C3-alkylated products? A: This is a classic manifestation of the ambident nucleophilicity of the indole core[1]. When 6-bromoindole is deprotonated, the resulting negative charge is resonance-delocalized between the nitrogen (N1) and the carbon (C3). According to Hard-Soft Acid-Base (HSAB) theory, the electronegative N1 acts as a "hard" nucleophile, while C3 is a "soft" nucleophile. If you use a non-polar solvent or a base that forms a tight ion pair (e.g., LiOH), the alkali metal cation physically blocks the nitrogen, forcing the electrophile to attack the C3 position. To drive N-alkylation, you must use a strong base (like NaH or KOH) in a polar aprotic solvent (like DMF or DMSO) to create a solvent-separated ion pair , leaving the N1 anion fully exposed and reactive.
Q2: I am using NaH and 2-bromoethanol, but my yield is abysmal and I observe rapid gas evolution. Where is my reagent going? A: You are experiencing a severe pKa mismatch . The pKa of the indole N-H is approximately 16.2[2], whereas the hydroxyl proton of 2-bromoethanol is significantly more acidic (pKa ~13.8)[3]. When you introduce NaH, it preferentially and rapidly deprotonates the 2-bromoethanol rather than the indole. The resulting bromoethoxide anion undergoes an instantaneous intramolecular SN2 reaction, ejecting sodium bromide and forming ethylene oxide (a volatile gas). Your alkylating agent is effectively destroying itself before it can react with the indole.
Q3: My LC-MS shows a massive impurity peak at M+44. What is this side product? A: This is the bis-alkylated ether side product. Once your desired product, 2-(6-bromo-1H-indol-1-yl)ethanol, is formed, it possesses a primary aliphatic alcohol. Under strongly basic conditions, this newly formed hydroxyl group is deprotonated into an alkoxide. This alkoxide then acts as a nucleophile, attacking either unreacted 2-bromoethanol or the in-situ generated ethylene oxide, adding an extra ethoxy group (-CH2CH2O-, mass 44) to your molecule.
Part 2: Mechanistic Pathway Visualizations
Solvent and ion-pairing effects on the regioselectivity of 6-bromoindole alkylation.
Reagent degradation to ethylene oxide and subsequent bis-alkylation side reactions.
Part 3: Troubleshooting Matrix & Quantitative Data
To optimize your workflow, compare the metrics of the three primary synthetic strategies below. The classical direct method is often the source of the side reactions discussed above.
Quantitative Comparison of Synthesis Methods
| Synthesis Method | Alkylating Agent | Typical Yield | N:C Regioselectivity | Major Side Reaction | Reagent pKa (Relevant) |
| Classical Direct | 2-Bromoethanol | 30 - 50% | Moderate (~80:20) | Reagent degradation, Bis-alkylation | ~13.8 (OH) |
| Green Annulation | Ethylene Carbonate | 75 - 90% | Excellent (>95:5) | Incomplete conversion | N/A (No OH) |
| Two-Step Reductive | Ethyl Bromoacetate | 80 - 95% (Over 2 steps) | Excellent (>99:1) | Over-reduction (rare) | N/A (No OH) |
Troubleshooting Guide
| Observed Issue (Symptom) | Mechanistic Root Cause | Corrective Action / Protocol Adjustment |
| Poor Regioselectivity (Mixture of N1 and C3 alkylation) | Tight ion-pairing between the alkali metal and the indolyl nitrogen blocks the N1 position. | Switch to a strongly polar aprotic solvent (e.g., DMF, DMSO) to promote solvent-separated ion pairs. Use a harder counterion base (e.g., KOH). |
| Reagent Depletion (Starting material remains, but alkylating agent is consumed) | The pKa of 2-bromoethanol is lower than indole. Strong bases deprotonate the alcohol first, leading to cyclization into volatile ethylene oxide. | Abandon NaH with 2-bromoethanol. Switch to the Ethylene Carbonate method (Protocol A) or use a two-step ester alkylation (Protocol B). |
| Bis-Alkylation (M+44) (Formation of ether side-products) | The primary alcohol of the newly formed product is deprotonated by excess base, creating an alkoxide that attacks another equivalent of the alkylating agent. | Strictly control base stoichiometry (1.05 eq). Lower the reaction temperature once the indole anion is formed. Alternatively, use Protocol B. |
Part 4: Validated Experimental Protocols
Protocol A: Direct N-Alkylation via Ethylene Carbonate (Green & Highly Selective)
Causality: Ethylene carbonate acts as both the solvent and the electrophile[4]. By using a weak base catalyst (K2CO3), we avoid the immediate deprotonation of any formed alcohols, completely bypassing the bis-alkylation and epoxide-formation pathways. The reaction is driven forward irreversibly by the thermodynamic release of CO2 gas.
Step-by-Step Methodology:
-
Charge an oven-dried, 50 mL round-bottom flask with 6-bromoindole (1.0 eq, 5.0 mmol), ethylene carbonate (3.0 eq, 15.0 mmol), and anhydrous K2CO3 (0.1 eq, 0.5 mmol).
-
Purge the reaction vessel with dry nitrogen for 5 minutes.
-
Heat the neat mixture to 130 °C using an oil bath. The ethylene carbonate will melt and serve as the reaction medium.
-
Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction proceeds via nucleophilic attack on the carbonate followed by decarboxylation (indicated by gentle bubbling).
-
Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to 50 °C and carefully quench with 20 mL of distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield pure 2-(6-bromo-1H-indol-1-yl)ethanol.
Protocol B: Two-Step Synthesis via Ethyl Bromoacetate (High-Fidelity Alternative)
Causality: By replacing 2-bromoethanol with ethyl bromoacetate, we remove the acidic hydroxyl proton from the alkylating agent. This eliminates reagent degradation and bis-alkylation entirely. The subsequent reduction cleanly yields the target alcohol with near-perfect regioselectivity.
Step-by-Step Methodology: Step 1: N-Alkylation
-
Dissolve 6-bromoindole (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete formation of the indolyl anion.
-
Add ethyl bromoacetate (1.1 eq, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate to isolate the intermediate ethyl 2-(6-bromo-1H-indol-1-yl)acetate.
Step 2: Reduction 5. Dissolve the intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. 6. Carefully add LiAlH4 (1.5 eq) portion-wise. Stir for 1 hour at 0 °C. (Self-Validation: Monitor by TLC to ensure the ester spot completely disappears). 7. Quench via the Fieser method to prevent emulsion: Add x mL H2O (where x is the mass of LiAlH4 in grams), followed by x mL 15% NaOH, and finally 3x mL H2O. 8. Filter the resulting granular aluminum salts through a Celite pad, washing with EtOAc. Concentrate the filtrate to yield the highly pure target compound.
References
- Benchchem - Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline URL
- MDPI - Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis URL
- PubChem (NIH) - Indole - Chemical and Physical Properties (pKa Data)
- Guidechem - 2-Bromoethanol Properties and Reactivity URL
Sources
Technical Support Center: Troubleshooting Guide for 2-(6-Bromo-1H-indol-1-yl)ethanol Synthesis
Welcome to the Technical Support Center. This guide provides a highly detailed, mechanistic troubleshooting framework for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol via the N-alkylation of 6-bromoindole with 2-bromoethanol. Designed for research scientists and drug development professionals, this document bridges the gap between theoretical causality and benchtop execution.
Mechanistic Causality & Reaction Dynamics
The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, but it is frequently complicated by the ambident nature of the indolide anion. The intrinsic nucleophilicity of the indole core naturally favors C3-alkylation, which is a significant challenge when N-selectivity is required[1]. To force N-alkylation, we must manipulate the reaction environment using the Hard-Soft Acid-Base (HSAB) principle.
By utilizing a strong, hard base like Sodium Hydride (NaH) in a highly polar aprotic solvent like Dimethylformamide (DMF), the N-H bond of the indole is completely deprotonated. The DMF heavily solvates the Na⁺ counterion, leaving a "naked," highly reactive indolide nitrogen that kinetically favors attack on hard electrophiles[2].
The 2-Bromoethanol Nuance (Expertise Insight): A critical failure point in this specific synthesis is misunderstanding the behavior of 2-bromoethanol under strongly basic conditions. Because 2-bromoethanol contains an acidic hydroxyl group, the first equivalent of NaH will deprotonate the alcohol, not just the indole. This alkoxide rapidly undergoes an intramolecular SN2 cyclization to form ethylene oxide in situ. The indolide anion then acts as the nucleophile to open the epoxide ring, yielding the desired 2-(6-bromo-1H-indol-1-yl)ethanol[3].
Mechanistic pathway showing in situ ethylene oxide generation and N-alkylation of the indolide.
Self-Validating Experimental Protocol
This protocol is engineered to validate itself at each step, ensuring stoichiometric balance and preventing runaway side reactions. It adapts standard4[4] to account for the unique reactivity of 2-bromoethanol.
Step-by-Step Methodology
-
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Moisture is the primary enemy of NaH and will prematurely quench the base, leading to incomplete conversion.
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous DMF. Cool to 0 °C using an ice bath. Dissolve 6-bromo-1H-indole (1.0 equivalent) in a minimal volume of anhydrous DMF and add dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Self-Validation: The solution will turn deep yellow/brown, confirming indolide formation.
-
Alkylation: Dissolve 2-bromoethanol (1.1 equivalents) in anhydrous DMF. Add strictly dropwise over 15 minutes at 0 °C. Causality: Slow addition prevents a localized excess of the electrophile, which mitigates over-alkylation (etherification of the product).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Workup: Cool back to 0 °C. Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (4x). Causality: The high hydration energy of Li⁺ effectively pulls the polar DMF out of the organic phase and into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography to isolate the pure 2-(6-bromo-1H-indol-1-yl)ethanol.
Step-by-step experimental workflow for the synthesis and purification of the N-alkylated indole.
Quantitative Reaction Parameters
| Parameter | Reagent / Condition | Equivalents / Value | Mechanistic Purpose |
| Nucleophile | 6-Bromo-1H-indole | 1.0 eq | Starting material. |
| Electrophile | 2-Bromoethanol | 1.1 eq | Alkylating agent / Epoxide precursor. |
| Base | NaH (60% in oil) | 2.2 eq | Deprotonates both the indole N-H and the alcohol O-H. |
| Solvent | Anhydrous DMF | 0.2 M | Promotes charge separation for N-selectivity. |
| Temperature | 0 °C → 25 °C | N/A | Controls exothermic deprotonation and epoxide formation. |
| Expected Yield | N-Alkylated Product | 75 - 85% | Based on optimized stoichiometric control. |
Troubleshooting & FAQs
Q1: My reaction yields a mixture of N-alkylated and C3-alkylated products. How do I improve N-regioselectivity? A1: This is a classic solvent/counterion effect. If you substituted DMF for a less polar solvent (like THF) or used a weaker base (like K₂CO₃), you likely formed tight ion pairs. Tight ion pairing blocks the nitrogen lone pair, forcing the electrophile to attack the C3 position[1]. Ensure you are using strictly anhydrous DMF and a hard base like NaH to maintain a highly dissociated, "naked" indolide anion, which strongly favors N-alkylation[2].
Q2: I am observing significant amounts of a dialkylated byproduct on my LC-MS. What is happening? A2: The target product, 2-(6-bromo-1H-indol-1-yl)ethanol, contains a primary alcohol. In the presence of excess base and unreacted 2-bromoethanol, this newly formed alcohol can be deprotonated and undergo etherification (O-alkylation). Fix: Strictly control your stoichiometry (do not exceed 1.1 eq of 2-bromoethanol) and ensure the 2-bromoethanol is added slowly at 0 °C. If the problem persists, consider using a THP-protected 2-bromoethanol (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran), followed by an acidic deprotection step.
Q3: The conversion stops at ~50%, and unreacted 6-bromoindole remains. Why? A3: You likely used only 1.0 to 1.5 equivalents of base. Because 2-bromoethanol has an acidic OH group, it acts as a proton source and immediately consumes 1.0 equivalent of base to form the alkoxide (which then forms ethylene oxide). You must use >2.0 equivalents of NaH to ensure both the indole and the 2-bromoethanol are fully deprotonated.
Q4: My NMR shows massive DMF contamination despite extensive rotary evaporation. How do I remove it? A4: DMF boils at 153 °C and is notoriously difficult to remove under standard reduced pressure. Furthermore, it partitions heavily into Ethyl Acetate during aqueous workup. To remove it, wash your combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution at least 3 to 4 times. The high charge density of the Li⁺ ion creates a strong hydration sphere that pulls DMF out of the organic phase and into the aqueous waste.
References
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: NIH / PMC URL:[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL:[Link]
-
Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections Source: NIH / PMC URL:[Link]
Sources
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Indole Synthesis Technical Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the synthesis of 1-substituted indole derivatives. Indoles are privileged scaffolds in drug discovery, but their functionalization—particularly at the N1 position—presents significant synthetic hurdles, including regioselectivity (N- vs. C-alkylation), catalyst poisoning, and steric hindrance[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we troubleshoot the most common failure modes by examining the underlying mechanistic causality of your reactions, ensuring that every protocol you run is a self-validating system.
Part 1: N-Alkylation & Regioselectivity Troubleshooting
The indole anion is an ambient nucleophile , meaning it can react at either the nitrogen (N1) or the carbon (C3) position. Controlling this regioselectivity is the most common challenge in classical N-alkylation.
FAQ 1: Why am I getting C3-alkylation instead of the desired N1-alkylation?
Root Cause Analysis: This is a classic manifestation of Pearson’s Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "hard" nucleophilic center, while the C3 position is "soft." If your solvent does not adequately solvate the counter-cation (e.g., Na⁺ or K⁺), the indolate anion remains in a "tight ion pair." This steric and electronic shielding forces the incoming electrophile to attack the softer, more accessible C3 carbon.
The Solution: To favor N-alkylation, you must generate a "naked" indolate anion[2].
-
Switch to a highly polar aprotic solvent: DMF or DMSO effectively solvates the alkali metal cation, freeing the hard nitrogen center to react with hard electrophiles (alkyl halides)[2][3].
-
Optimize the base: Sodium hydride (NaH) or Potassium Hydroxide (KOH) in DMF are optimal for driving N-alkylation[3][4]. Weaker bases or non-polar solvents (like toluene) will increase C3-alkylation side products.
Protocol A: Self-Validating N-Alkylation of Indole (NaH/DMF)
This protocol utilizes visual cues to validate reaction progression, ensuring complete deprotonation before electrophile introduction.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add NaH (1.2 equiv, 60% dispersion in mineral oil). Wash with anhydrous hexane (3x) to remove the mineral oil, decanting the solvent via syringe.
-
Solvation: Suspend the purified NaH in anhydrous DMF (0.2 M relative to indole) and cool to 0 °C in an ice bath.
-
Deprotonation: Dissolve the indole substrate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Validation Checkpoint 1: You must observe active bubbling (H₂ gas evolution). Stir at room temperature for 30–45 minutes until gas evolution completely ceases. The cessation of bubbling is your self-validating indicator that the indole has been fully converted to the indolate anion[4].
-
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise. Let the reaction warm to room temperature and stir for 2–4 hours.
-
Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc). The N-alkylated product will typically run higher (less polar) than the starting indole due to the loss of the hydrogen-bond donating N-H group.
-
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Part 2: Transition-Metal Catalyzed N-Arylation (Buchwald-Hartwig & Ullmann)
When synthesizing N-aryl indoles, classical SNAr reactions fail unless the aryl halide is highly electron-deficient. Transition-metal catalysis is required, but indoles are notoriously poor substrates due to their weak nucleophilicity and tendency to poison catalysts.
FAQ 2: My Pd-catalyzed Buchwald-Hartwig coupling is stalling, or I'm seeing C3-arylated byproducts. How do I fix this?
Root Cause Analysis: Indoles can bind too tightly to the palladium center, creating an off-cycle resting state that stalls the catalytic cycle. Furthermore, if the reductive elimination step is too slow, the Pd(II) intermediate can undergo migratory insertion, leading to C3-arylation[5].
The Solution: You must use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, or specialized dialkylphosphinobiphenyl ligands)[5][6].
-
Causality: The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide. More importantly, the extreme steric bulk of the ligand forces the structural geometry of the Pd(II) intermediate to compress, drastically accelerating the C–N reductive elimination step before C3-arylation can occur[6][7].
-
Base Selection: Use NaOt-Bu for standard substrates. If your substrate contains base-sensitive functional groups (e.g., esters), switch to K₃PO₄[5].
FAQ 3: Palladium is too expensive for my scale-up. Can I use Copper (Ullmann coupling) instead?
Root Cause Analysis: Traditional Ullmann couplings require harsh conditions (>140 °C) and stoichiometric copper, which degrades sensitive indole derivatives[8].
The Solution: Modern modified Ullmann couplings utilize catalytic CuI (5-10 mol%) paired with diamine ligands (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine)[8]. The diamine ligand increases the solubility of the copper complex and increases its electron density, allowing the N-arylation to proceed at much milder temperatures (80–110 °C)[8].
Protocol B: Self-Validating Buchwald-Hartwig N-Arylation
-
Setup: In an argon-filled glovebox (or using standard Schlenk techniques), charge a dry flask with Pd₂(dba)₃ (1–2 mol%), a bulky phosphine ligand like RuPhos (2–4 mol%), NaOt-Bu (1.4 equiv), the indole (1.0 equiv), and the aryl halide (1.2 equiv)[5][7].
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Validation Checkpoint 1: Upon heating to 80–100 °C, observe the color of the solution. A shift from the dark purple/red of Pd₂(dba)₃ to a pale yellow/orange indicates the successful dissociation of dba and the formation of the active, ligand-bound Pd(0) catalytic species. If the solution turns black, your catalyst has aggregated into inactive palladium black (indicating oxygen ingress or ligand failure).
-
-
Reaction: Stir at 80–100 °C for 12–24 hours.
-
Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass confirms successful reductive elimination.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate for chromatography.
Part 3: Data Visualization & Mechanistic Workflows
Table 1: Comparative Matrix for 1-Substitution Strategies of Indoles
| Methodology | Reagents / Catalysts | Optimal Solvents | Temp (°C) | Primary Challenge | Solution / Optimization |
| Classical N-Alkylation | NaH or KOH, Alkyl-X | DMF, DMSO | 0 to 25 | C3-alkylation competition | Use highly polar aprotic solvents to generate naked indolate[2][3]. |
| Buchwald-Hartwig (Pd) | Pd₂(dba)₃, Bulky Phosphine, NaOt-Bu | Toluene, Dioxane | 80 - 100 | Catalyst poisoning, C3-arylation | Use sterically demanding ligands (RuPhos) to force rapid reductive elimination[5][6]. |
| Modified Ullmann (Cu) | CuI, Diamine ligand, K₃PO₄ | Toluene, Dioxane | 90 - 110 | Harsh conditions degrading substrate | Addition of trans-1,2-cyclohexanediamine allows milder temperatures[8]. |
Mechanistic Diagrams
Caption: Mechanistic divergence of the ambient indolate anion leading to N1 vs. C3 alkylation.
Caption: Buchwald-Hartwig catalytic cycle highlighting the critical role of bulky ligands in preventing off-cycle failure.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403-1406. Available at:[Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Available at:[Link]
-
MDPI. (2021). "Recent Progress Concerning the N-Arylation of Indoles." Molecules. Available at:[Link]
-
Arrechea, P. L., & Buchwald, S. L. (2019). "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines." ACS Catalysis. Available at:[Link]
-
PMC. (2021). "Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones." National Institutes of Health. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajuronline.org [ajuronline.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
how to monitor the progress of 2-(6-bromo-1H-indol-1-yl)ethanol synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for monitoring the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the complexities of this specific N-alkylation reaction. This guide is structured to anticipate your questions and troubleshoot common experimental hurdles, ensuring a higher probability of success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the monitoring and validation of the 2-(6-bromo-1H-indol-1-yl)ethanol synthesis.
Q1: What are the primary analytical methods for monitoring the progress of this reaction?
The N-alkylation of 6-bromoindole is typically monitored using a combination of chromatographic and spectroscopic techniques. The most common and accessible method is Thin-Layer Chromatography (TLC), which allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product.[1][2] For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[3][4][5]
Q2: How do I select the most appropriate monitoring technique for my laboratory setup?
The choice depends on the available instrumentation and the desired level of detail:
-
TLC: Ideal for all labs due to its low cost and speed. It is perfect for tracking the reaction in real-time by visualizing the disappearance of the 6-bromoindole spot and the appearance of a new, typically more polar, product spot.[6][7]
-
HPLC: Recommended when quantitative data on reaction conversion and purity is needed. It provides excellent separation of indole derivatives.[8][9][10]
-
GC-MS: Highly effective for identifying the product and any volatile side products by their mass-to-charge ratio, confirming the molecular weight of the synthesized compound.[11][12]
-
¹H NMR Spectroscopy: Considered the definitive method for structural confirmation. It provides unambiguous proof of N-alkylation by showing the disappearance of the characteristic N-H proton signal of the indole starting material.[3][13]
Q3: What are the key spectroscopic signatures that confirm the successful synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol?
Successful synthesis is confirmed by several key pieces of spectroscopic data:
-
¹H NMR: The most critical indicator is the disappearance of the broad singlet corresponding to the indole N-H proton (typically found at δ > 8.0 ppm).[3][12] Concurrently, new signals will appear for the N-CH₂CH₂OH group: two triplets, one for the N-CH₂ protons and another for the CH₂OH protons.
-
¹³C NMR: The carbon signals of the ethyl alcohol side chain will be present, and shifts in the indole ring carbons, particularly C2 and C7a, will be observed upon N-alkylation.[14]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of 2-(6-bromo-1H-indol-1-yl)ethanol (C₁₀H₁₀BrNO). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by two mass units, for ⁷⁹Br and ⁸¹Br) must be present for the molecular ion.[12][15]
-
IR Spectroscopy: The broad N-H stretching band of the starting indole (around 3400 cm⁻¹) will be absent in the product spectrum. A new, broad O-H stretching band will appear (around 3300-3500 cm⁻¹).
Q4: What are the potential side products, and how can I detect them?
The primary side reaction in indole alkylation is C3-alkylation, yielding 2-(6-bromo-3-(2-hydroxyethyl)-1H-indol-1-yl)ethanol.[16] Another possibility is O-alkylation of the product if a strong base is used in excess. These can be detected as distinct spots on a TLC plate or separate peaks in an HPLC or GC chromatogram. NMR spectroscopy is the best tool for differentiating these isomers. In the C3-alkylated product, the N-H proton signal will still be present in the ¹H NMR spectrum.
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted to address specific problems you might encounter during the synthesis.
Q1: My reaction has stalled. The 6-bromoindole spot on the TLC plate is no longer diminishing. What steps should I take?
A stalled reaction can be caused by several factors. Here is a systematic approach to troubleshoot the issue:
-
Assess Basicity and Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for complete deprotonation to the reactive indolate anion.[3]
-
Verify Reagent and Solvent Purity: Water and other protic impurities will quench the base and the indolate anion, effectively stopping the reaction.[3][16]
-
Action: Use anhydrous solvents (e.g., dry DMF or THF) and ensure your 6-bromoindole and alkylating agent are dry. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[3]
-
-
Check Solubility: If the reactants are not fully dissolved, the reaction rate will be severely limited.[3]
-
Increase Reaction Temperature: The reaction may lack the necessary activation energy at room temperature.
Q2: My TLC plate shows the product spot, but also a new, unidentified spot. What could it be?
An unexpected spot likely indicates a side reaction.
-
Possibility 1: C3-Alkylation. This is the most common side product. The C3-alkylated isomer will likely have a different R_f value than your desired N-alkylated product.
-
Possibility 2: Dialkylation. It is possible for the hydroxyl group of your product to be alkylated, or for both the N1 and C3 positions to be alkylated, though this is less common under standard conditions.
-
Possibility 3: Degradation. Indole derivatives can be sensitive. If the reaction is run for too long or at too high a temperature, decomposition may occur.
Action: The best course of action is to perform a work-up and use LC-MS or NMR on the crude mixture to identify the components. The presence of the N-H proton in an NMR spectrum would strongly suggest C3-alkylation.[3]
Q3: How can I use TLC to effectively monitor the reaction? What solvent system do you recommend?
TLC is your first line of analysis. A good solvent system should provide clear separation between the starting material, the product, and any major side products, with R_f values ideally between 0.2 and 0.8.[2]
-
Recommended Solvent System: Start with a mixture of Hexane and Ethyl Acetate. A ratio of 7:3 (Hexane:Ethyl Acetate) is a good starting point.
-
Observation: 6-bromoindole (starting material) is less polar and will have a higher R_f. The product, 2-(6-bromo-1H-indol-1-yl)ethanol, contains a hydroxyl group, making it more polar, so it will have a lower R_f.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.[2] Staining with potassium permanganate or a vanillin solution can also be effective for visualizing indole compounds.[2]
| Compound | Expected R_f (Hexane:EtOAc 7:3) | Polarity |
| 6-Bromoindole | ~0.6 - 0.7 | Low |
| 2-(6-bromo-1H-indol-1-yl)ethanol | ~0.2 - 0.3 | High |
| C3-alkylated side product | ~0.3 - 0.4 | Moderate-High |
Note: These R_f values are estimates and can vary based on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring
-
Preparation: Prepare a TLC developing chamber with your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
Sampling: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a drop) from the reaction mixture using a glass capillary.
-
Dilution: Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material (6-bromoindole) as a reference, the co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself.
-
Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and mark them with a pencil. Calculate the R_f values and compare the intensity of the starting material spot to the product spot to gauge the reaction's progress.[7]
Protocol 2: General HPLC Method for Analysis
High-Performance Liquid Chromatography offers a more quantitative view of the reaction.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in water and extract with ethyl acetate. Dry the organic layer, evaporate the solvent, and redissolve the residue in a known volume of the mobile phase (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 280 nm, as the indole ring has strong UV absorbance.[9]
-
-
Analysis: The less polar 6-bromoindole will elute later than the more polar 2-(6-bromo-1H-indol-1-yl)ethanol. By integrating the peak areas, you can determine the relative percentages of each component and calculate the reaction conversion.
Workflow for Synthesis and Monitoring
The following diagram outlines the logical flow for monitoring the synthesis, from initial setup to final analysis.
Caption: Workflow for monitoring the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 7-Aminoindole.
- BenchChem. (2025). refining experimental protocols involving 2-(6-bromo-1H-indol-2-yl)ethanamine.
- BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
- ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter....
- Scholarly Publications Leiden University. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
- Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- ACS Publications. (2019). HPLC-DAD-Directed Isolation of Linearly Fused Prenylated Indole Alkaloids from a Soil-Derived Aspergillus versicolor. Journal of Natural Products.
- ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.
- PubChem. (n.d.). 5-Bromoindole.
- PMC. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- PMC. (n.d.). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Medwell Journals. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Research Journal of Phytochemistry.
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avoiding decomposition of 2-(6-bromo-1H-indol-1-yl)ethanol during purification
A Guide to Preventing Decomposition and Ensuring Compound Integrity
Welcome to the technical support center for handling and purifying indole derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 2-(6-bromo-1H-indol-1-yl)ethanol. The unique structure of this compound, featuring an electron-rich indole nucleus, makes it susceptible to degradation during routine purification. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges, minimize decomposition, and maximize the yield and purity of your target compound.
Core Concepts: Understanding Indole Instability
The indole scaffold, while a privileged structure in medicinal chemistry, is notoriously prone to degradation. The primary drivers of decomposition for compounds like 2-(6-bromo-1H-indol-1-yl)ethanol are its sensitivity to acid and its susceptibility to oxidation.
-
Acid Sensitivity : The indole ring is highly electron-rich, making it reactive toward electrophiles. The C3 position is the most nucleophilic and is readily protonated by strong acids, and even by the weakly acidic silanol groups on the surface of standard silica gel.[1] This protonation can initiate a cascade of reactions, including dimerization and polymerization, leading to the formation of colored impurities and significant yield loss.[2]
-
Oxidative Susceptibility : The indole nucleus can be easily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, or trace metal impurities.[1][3][4] This often results in the formation of complex mixtures and a noticeable change in the material's color from white or off-white to yellow, brown, or purple.
Below is a diagram illustrating the main decomposition pathways to be aware of during purification.
Caption: Primary decomposition pathways for indole derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-(6-bromo-1H-indol-1-yl)ethanol in a direct question-and-answer format.
Question: Why are the spots on my TLC plate streaking or tailing, even with different solvent systems?
Answer: This is a classic sign of an undesirable interaction between your compound and the stationary phase. The N-H proton of the indole ring has a pKa of approximately 17, making it weakly acidic, but the indole nucleus as a whole is not basic in the traditional sense.[1][5] However, the lone pair of electrons on the nitrogen contributes to the aromaticity, and the ring itself is highly nucleophilic. The slightly acidic nature of silica gel can protonate the indole ring, leading to strong, non-uniform adsorption that causes tailing.[6]
-
Immediate Solution: Add a small amount of a basic modifier to your mobile phase. For a typical ethyl acetate/hexane system, adding 0.5-1% triethylamine (NEt₃) will neutralize the acidic sites on the silica and dramatically improve the spot shape.[6][7]
-
Underlying Issue: Your compound may be degrading on the TLC plate itself. To confirm this, you should run a 2D TLC stability test (see Protocol 1). If new spots appear off the diagonal, it confirms on-plate decomposition.[6]
Question: I ran a silica gel column, but my yield was extremely low and a dark brown/purple band of material is stuck at the top. What happened?
Answer: This indicates severe on-column decomposition. The stationary brown band is likely composed of the polymeric byproducts formed from the acid-catalyzed degradation of your indole.[2] Standard silica gel creates an acidic environment that your compound is not stable in. You have essentially catalyzed the destruction of your product.
-
Solution 1 (Recommended): Deactivate the Silica Gel. Before running the column, flush the packed silica gel with an eluent containing 1-2% triethylamine. This will neutralize the acidic silanol groups. You can then run the purification using your standard eluent, which may or may not require the continued presence of triethylamine (this should be determined by TLC). See Protocol 2 for the detailed procedure.[6]
-
Solution 2: Switch to a Different Stationary Phase. Alumina is a suitable alternative to silica for acid-sensitive compounds.[6] Use neutral or basic alumina (Activity Grade I or II) to avoid degradation. Reversed-phase (C18) chromatography is also an excellent option, as the mobile phase (typically water/acetonitrile or water/methanol) is not acidic.[8]
Question: My purified compound was a clean white solid, but it turned yellow/brown after a few days on the benchtop. Is it still pure?
Answer: The color change indicates that your compound has likely undergone oxidation.[4] While the bulk of the material may still be the desired product, the colored impurities signify the onset of degradation. This is common for electron-rich aromatic compounds, especially indoles.
-
Prevention: Proper storage is critical. Once purified, your compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or a vial wrapped in aluminum foil), and kept in a freezer (-20°C is standard).[4][9][10]
-
Handling: When handling the compound, minimize its exposure to air and bright light. For weighing and preparing solutions, it is best practice to work quickly and, for maximum stability, under a blanket of inert gas if possible.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification method for 2-(6-bromo-1H-indol-1-yl)ethanol?
A1: For most lab-scale purifications, flash column chromatography on deactivated silica gel is the most reliable and versatile method. It offers excellent resolving power while proactively preventing acid-catalyzed decomposition. If your compound is sufficiently crystalline, recrystallization can be an excellent and scalable alternative that avoids contact with any chromatographic media.[11]
Q2: How do I select an appropriate stationary phase for chromatography?
A2: The choice depends on the stability and polarity of your compound.
| Stationary Phase | When to Use | Pros | Cons |
| Standard Silica Gel | Only if your compound is proven to be acid-stable (use 2D TLC). | High resolution, widely available, inexpensive. | Acidic surface can cause degradation of sensitive compounds like indoles.[6] |
| Deactivated Silica Gel | Recommended starting point. For acid-sensitive compounds. | Prevents acid-catalyzed decomposition, good resolution. | Requires an extra preparation step. |
| Neutral/Basic Alumina | Good alternative for acid-sensitive compounds. | Non-acidic, can offer different selectivity than silica.[6] | Can be more reactive, may have lower resolution for some compounds. |
| Reversed-Phase (C18) | For polar compounds or when all normal-phase options fail. | Excellent for polar molecules, avoids acidic stationary phase issues.[6][8] | Requires different solvent systems (e.g., MeCN/H₂O), may be more expensive. |
Q3: How can I visualize my compound during TLC and column chromatography if it's colorless?
A3: Most indole derivatives are UV-active due to their aromatic structure. Additionally, specific chemical stains can be very effective.
| Visualization Method | Description | Type |
| UV Light (254 nm) | The compound will appear as a dark spot on a fluorescent TLC plate (F₂₅₄). | Non-destructive |
| Ehrlich's Reagent | A highly specific stain for indoles, which typically yields blue, purple, or pink spots upon gentle heating. | Destructive |
| p-Anisaldehyde Stain | A general-purpose stain that reacts with many functional groups, often producing a range of colors. | Destructive |
| Potassium Permanganate | A strong oxidizing stain that reacts with most organic compounds, appearing as yellow/brown spots on a purple background.[6] | Destructive |
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
This decision tree will guide you to the appropriate purification method.
Caption: Decision workflow for purification method selection.
Protocol 1: Stability Test Using 2D Thin-Layer Chromatography (TLC)
This method is crucial for determining if your compound is stable on a standard silica gel stationary phase.[6]
-
Spotting: Obtain a square TLC plate (e.g., 5x5 cm). In one corner, about 1 cm from the edges, carefully spot a dilute solution of your crude compound. Make the spot as small and concentrated as possible.
-
First Development: Develop the plate in a chamber using your chosen eluent system (e.g., 30% Ethyl Acetate in Hexane). Let the solvent front run to about 0.5 cm from the top edge.
-
Drying: Remove the plate and dry it thoroughly with a stream of nitrogen or in a vacuum desiccator for at least 10 minutes. It is critical to remove all solvent.
-
Second Development: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same eluent system.
-
Visualization: Dry the plate and visualize it under UV light and with an appropriate stain.
-
Analysis:
-
Stable Compound: A single spot will appear on the diagonal of the plate.
-
Unstable Compound: In addition to the main spot on the diagonal, new spots will appear off the diagonal. These represent decomposition products formed during contact with the silica gel.
-
Protocol 2: Purification via Flash Chromatography on Deactivated Silica Gel
This is the recommended primary purification strategy for acid-sensitive indoles.[6]
-
Prepare Deactivating Eluent: Prepare a sufficient volume of your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add 1-2% triethylamine (NEt₃) by volume.
-
Pack the Column: Dry pack or wet pack your flash chromatography column with silica gel as you normally would.
-
Deactivation Flush: Flush the packed column with at least 2-3 column volumes of the deactivating eluent. This ensures all acidic sites are neutralized. Discard the eluent that passes through.
-
Equilibrate: Flush the column with 2-3 column volumes of your actual starting mobile phase (this can be the same eluent with NEt₃, or a new batch without it, depending on your TLC analysis).
-
Load the Sample: Dissolve your crude compound in a minimal amount of dichloromethane or your mobile phase. Alternatively, dry-load it onto a small amount of silica gel.
-
Elute and Collect: Run the column using your predetermined gradient. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions. When concentrating the solution on a rotary evaporator, co-evaporate with a solvent like toluene or isopropanol a few times to help remove residual triethylamine, which is high-boiling.
Protocol 3: Purification using Neutral Alumina Chromatography
An excellent alternative if deactivating silica does not provide satisfactory results.
-
Select Alumina: Use neutral Brockmann Activity I or II alumina. Do not use acidic alumina.
-
Pack the Column: Pack the column with the neutral alumina using your chosen non-polar eluent (e.g., hexane). Alumina columns are typically packed as a slurry.
-
Load and Elute: Load your sample and elute with your chosen solvent gradient (e.g., ethyl acetate in hexane). Note that the elution profile may be different from silica gel, so you must determine the appropriate solvent system by TLC on alumina plates first.
-
Collect and Concentrate: Collect and analyze fractions as you would for a silica column.
Protocol 4: Best Practices for Recrystallization
A powerful purification method for crystalline solids that avoids adsorbent media.
-
Solvent Selection: Choose a solvent system (a single solvent or a binary mixture) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude material until it just dissolves. Using an excessive amount of solvent will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals thoroughly under high vacuum. Avoid oven drying at high temperatures, which can cause thermal decomposition.[12][13]
References
-
Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]
-
MacMillan, D. W. C., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. [Link]
-
Oxidation of indoles and our hypothesis. a Prior methods for oxidation... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. (2019). Angewandte Chemie. [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
indole acidity. (n.d.). Quimicaorganica.org. Retrieved March 15, 2026, from [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1975). PubMed. [Link]
-
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). ijarsct. [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025). MDPI. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). ResearchGate. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (2019). MDPI. [Link]
- 5-bromoindole preparation method. (n.d.). Google Patents.
- Crystallization process of tricyclic indole derivatives. (n.d.). Google Patents.
-
The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. (n.d.). Journal of the American Chemical Society. [Link]
-
Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2025). PMC. [Link]
-
Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III). (2019). IOSR Journal. [Link]
-
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. (n.d.). ACS Publications. [Link]
-
The First Method for Protection—Deprotection of the Indole 2,3-π Bond. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (n.d.). PMC. [Link]
-
Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come. (2025). EFSA Journal. [Link]
-
Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. (2015). ResearchGate. [Link]
-
Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved March 15, 2026, from [Link]
-
Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). PMC. [Link]
-
Divergent Dehydrogenative Coupling of Indolines with Alcohols. (2017). University of Liverpool. [Link]
-
Ethanol decomposition on transition metal catalysts - synthesis, deactivation and coking mechanism. (n.d.). Aidic. Retrieved March 15, 2026, from [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI. [Link]
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Technical Support Center: Large-Scale Purification of 2-(6-Bromo-1H-indol-1-yl)ethanol
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the purification of 2-(6-bromo-1H-indol-1-yl)ethanol (also known as 1-(2-hydroxyethyl)-6-bromoindole).
Transitioning this molecule from discovery-scale synthesis (milligrams) to process-scale production (multigram to kilogram) introduces significant downstream challenges. Because N1-alkylation of indoles is inherently difficult due to the low nucleophilicity of the N-H motif compared to the C3 position 1[1], crude mixtures often contain unreacted starting materials, residual alkylating agents (like 2-bromoethanol), and degradation byproducts.
Below, we provide mechanistic troubleshooting, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure high-purity isolation without relying on non-scalable column chromatography.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During scale-up, my crude 2-(6-bromo-1H-indol-1-yl)ethanol "oils out" instead of crystallizing. What is the mechanistic cause, and how do I fix it? Expertise & Experience: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates as a supercooled liquid rather than forming a crystalline solid. In this specific synthesis, it is almost always caused by residual 2-bromoethanol or unreacted 6-bromoindole acting as a high-boiling co-solvent. These impurities depress the melting point of the mixture and disrupt the thermodynamic formation of the crystal lattice. Actionable Solution: Abandon single-solvent cooling crystallization. Instead, utilize an anti-solvent crystallization approach. Dissolve the crude oil in a minimal volume of a highly soluble solvent (e.g., Ethyl Acetate) at 50°C, and titrate in an anti-solvent (e.g., Heptane) until the cloud point is reached. Seeding the mixture at this exact thermodynamic threshold forces the system to favor solid lattice formation over liquid phase separation.
Q2: If I am forced to use column chromatography to recover product from the mother liquor, why does my product streak severely across the TLC plate and column? Expertise & Experience: Indole nitrogens and their derivatives are highly sensitive to the slightly acidic silanol groups present on standard silica gel. This interaction leads to protonation, non-uniform adsorption, and severe tailing/streaking during elution 2[2]. Actionable Solution: Deactivate your silica gel. Pre-flush the packed column with your mobile phase containing 1–3% Triethylamine (TEA). This neutralizes the acidic sites, ensuring a tight, self-validating elution band and preventing acid-catalyzed degradation of the indole core 2[2].
Q3: Why does my purified product turn dark brown upon storage or during solvent evaporation? Expertise & Experience: Indole derivatives are notoriously susceptible to autoxidation 3[3]. Exposure to atmospheric oxygen and light, especially when concentrated or in the presence of trace transition metals from synthesis, triggers oxidative polymerization. Actionable Solution: Always evaporate solvents under reduced pressure at temperatures strictly below 40°C. Purge the final storage container with Argon or Nitrogen, and store the product in amber glass vials at -20°C to halt autoxidation kinetics 3[3].
Part 2: Quantitative Data & Solvent Selection
To bypass chromatography, solvent selection is critical. The table below summarizes the empirical performance of various solvent systems for isolating indole derivatives 4[4].
| Purification Method | Solvent System | Target Impurity Clearance | Typical Yield Recovery | Scalability Rating |
| Anti-Solvent Crystallization | EtOAc / Heptane | Unreacted 6-bromoindole | 75 - 85% | Excellent (Kilogram) |
| Cooling Crystallization | Methanol / Water (3:2) | Polar byproducts, salts | 70 - 80% | Good (Multigram) |
| Flash Chromatography | Hexane / EtOAc + 1% TEA | Bis-alkylated species | 85 - 95% | Poor (Discovery only) |
| Liquid-Liquid Extraction | Toluene / 10% aq. MeOH | Residual 2-bromoethanol | > 95% | Excellent (Process) |
Part 3: Self-Validating Protocol for Process-Scale Crystallization
This protocol relies on dynamic feedback (visual and mass-based) to ensure the crystallization succeeds on the first attempt.
Objective: Isolate >99% pure 2-(6-bromo-1H-indol-1-yl)ethanol from a crude mixture containing up to 15% unreacted 6-bromoindole.
-
Step 1: Solvent Swap & Mass Validation. Concentrate the crude organic extract under reduced pressure (40°C, 50 mbar) to a thick oil.
-
Self-Validation Check: Weigh the crude oil. If the mass exceeds 120% of your theoretical yield, significant alkylating agent remains. Re-dissolve in Toluene, wash with water, and re-concentrate.
-
-
Step 2: Dissolution. Add Ethyl Acetate (EtOAc) at a strict ratio of 2.0 mL per gram of crude oil. Heat to 50°C with moderate stirring until a completely homogenous, clear solution is formed.
-
Step 3: Anti-Solvent Titration. Slowly add Heptane dropwise at 50°C. Monitor the solution closely. Stop the addition immediately when the solution becomes persistently cloudy (the "cloud point").
-
Self-Validation Check: If you add >10 mL of Heptane per gram of crude without observing cloudiness, the initial EtOAc volume was too high. Re-concentrate the mixture by 30% under vacuum and repeat Step 3.
-
-
Step 4: Seeding and Annealing. Add 0.1% (w/w) of pure 2-(6-bromo-1H-indol-1-yl)ethanol seed crystals. Maintain the temperature at 45°C for 1 hour. Mechanistic note: This annealing phase allows the crystal lattice to thermodynamically stabilize, preventing the product from oiling out upon cooling.
-
Step 5: Cooling Ramp. Cool the slurry linearly to 0°C over 4 hours (approx. 10°C/hour). Rapid cooling will trap impurities within the crystal lattice.
-
Step 6: Isolation. Filter the suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold Heptane/EtOAc (9:1 v/v). Dry under vacuum at 35°C to a constant weight.
Part 4: Process Workflow Visualization
Figure 1: Scalable downstream purification workflow for 2-(6-bromo-1H-indol-1-yl)ethanol.
Part 5: References
-
Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - MDPI. 1
-
Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem.2
-
Purification techniques for indole aldehydes - Benchchem. 3
-
Crystallization purification of indole - ResearchGate. 4
Sources
Validation & Comparative
A Comparative Guide to the Synthesis, Characterization, and Performance of 2-(6-bromo-1H-indol-1-yl)ethanol and Its Derivatives
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Halogenation of the indole ring, particularly with bromine, is a widely employed strategy to modulate the physicochemical and biological properties of these molecules.[1] The introduction of a bromine atom can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of 2-(6-bromo-1H-indol-1-yl)ethanol, a representative N-alkylated bromo-indole, and offers a comparative analysis of its derivatives, focusing on their synthesis, characterization, and performance in relevant biological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel indole-based therapeutic agents.
While specific experimental data for 2-(6-bromo-1H-indol-1-yl)ethanol is not extensively available in the public domain, this guide will leverage established principles of organic chemistry and data from structurally related compounds to provide a comprehensive and predictive characterization.[2]
Synthesis and Characterization of 2-(6-bromo-1H-indol-1-yl)ethanol
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol is most commonly achieved through the N-alkylation of 6-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen, after deprotonation by a suitable base, attacks an electrophilic two-carbon synthon.
Synthetic Pathway
Caption: General synthetic scheme for 2-(6-bromo-1H-indol-1-yl)ethanol via N-alkylation.
Experimental Protocol: N-Alkylation of 6-Bromoindole
This protocol describes a general procedure for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol using 2-bromoethanol as the alkylating agent.
Materials:
-
6-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 eq). Dissolve the indole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, during which hydrogen gas evolution will be observed.
-
Alkylation: Slowly add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(6-bromo-1H-indol-1-yl)ethanol.
Predicted Spectroscopic Characterization
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for 2-(6-bromo-1H-indol-1-yl)ethanol.
Table 1: Predicted Spectroscopic Data for 2-(6-bromo-1H-indol-1-yl)ethanol
| Technique | Predicted Key Features |
| ¹H NMR | Indole Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with characteristic splitting patterns for the substituted benzene ring. The C2-H and C3-H protons will appear as doublets around δ 6.5 and 7.2 ppm, respectively. Ethyl Protons: Two triplets, one for the N-CH₂ group (around δ 4.2-4.4 ppm) and one for the CH₂-OH group (around δ 3.8-4.0 ppm). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Indole Carbons: Signals in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine (C-6) will be in the range of δ 115-120 ppm. Ethyl Carbons: Signals for the N-CH₂ and CH₂-OH carbons will be observed around δ 50 and 62 ppm, respectively. |
| IR (cm⁻¹) | O-H Stretch: Broad band around 3300-3500 cm⁻¹. C-H Stretch (aromatic): Around 3100-3000 cm⁻¹. C-H Stretch (aliphatic): Around 2950-2850 cm⁻¹. C=C Stretch (aromatic): Around 1600-1450 cm⁻¹. C-Br Stretch: Around 600-500 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z = 240 and 242. Key Fragments: Loss of the hydroxyethyl group (-45), loss of CH₂OH (-31). |
Comparative Performance Analysis: Biological Activities
The true measure of a novel compound's potential lies in its biological performance. Brominated indoles have demonstrated a wide spectrum of activities, including anticancer, antifungal, and antimicrobial effects.[3] This section compares the performance of bromo-indole derivatives in these key therapeutic areas, providing experimental data where available.
Anticancer Activity
Derivatives of bromo-indoles have shown significant cytotoxic activity against various cancer cell lines. The position of the bromine atom and the nature of other substituents can greatly influence this activity.[4][5]
Table 2: Comparative Cytotoxic Activity of Bromo-Indole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 (Liver) | 14.3 | [4] |
| 7-Acetamido-2-aryl-5-bromoindole derivative (5g) | A549 (Lung) | 1.8 | |
| 7-Acetamido-2-aryl-5-bromoindole derivative (5g) | HeLa (Cervical) | 2.5 | |
| 3-((5-Bromo-2-oxoindolin-3-ylidene)methyl)benzonitrile (IVa) | MCF-7 (Breast) | <10 | [5] |
Mechanism of Action: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. Molecular docking studies of a 7-acetamido-2-aryl-5-bromoindole derivative (5g) suggest that it binds to the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis.
Caption: Simplified mechanism of anticancer action for some bromo-indole derivatives.
Antifungal and Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Halogenated indoles have shown promising activity against a range of bacteria and fungi.[3][6] The presence and position of halogen atoms can significantly enhance the antimicrobial potency of the indole scaffold.[7]
Table 3: Comparative Antifungal and Antimicrobial Activity of Indole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4,6-Dibromoindole | Candida albicans | 25 | [3] |
| 5-Bromo-4-chloroindole | Candida albicans | 25 | [3] |
| 4,6-Dibromoindole | Non-albicans Candida species | 10-50 | [3] |
| 5-Bromo-4-chloroindole | Non-albicans Candida species | 10-50 | [3] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [7] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [7] |
| Indole-linked triazole derivatives | Candida albicans & C. krusei | Low MIC values | [6] |
Structure-Activity Relationship (SAR):
-
Halogenation: Dihalogenated indoles, particularly with bulky halogens like bromine and iodine, often exhibit enhanced antibacterial and antifungal activity.[7]
-
Substitution Pattern: The position of the halogen substituents is crucial. For antifungal activity against Candida species, halogenation at the C4, C5, and C6 positions appears to be optimal.[6]
-
N-Substitution: The introduction of various substituents on the indole nitrogen can modulate the antimicrobial spectrum and potency.[8]
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the performance data, detailed experimental protocols for key biological assays are provided below.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]
Conclusion
2-(6-bromo-1H-indol-1-yl)ethanol and its derivatives represent a promising class of compounds with significant potential in drug discovery. The presence of the bromine atom on the indole ring, combined with the flexibility for substitution at the N-1 position, provides a versatile scaffold for the development of novel therapeutic agents with a broad range of biological activities. The comparative analysis presented in this guide highlights the potent anticancer, antifungal, and antimicrobial properties exhibited by various bromo-indole derivatives. The detailed synthetic protocols and characterization data, though predictive for the primary compound, are grounded in established chemical principles and data from closely related analogs, providing a solid foundation for further research and development in this area. Future studies should focus on the synthesis and rigorous biological evaluation of a wider range of derivatives to further elucidate the structure-activity relationships and identify lead candidates for clinical development.
References
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Mphahane, N., et al. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules, 23(6), 1413. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-(6-bromo-1H- indol-2-yl)ethanamine: Synthesis, Properties, and. BenchChem Technical Support.
- Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67.
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El-Sayed, N. F., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Archiv der Pharmazie. [Link]
- BenchChem. (2025). Design, Synthesis, and Biological Testing of New Indole Derivatives as Potential Antifungal Agents. BenchChem Technical Support.
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 205-218.
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Benkherouf, A., et al. (2019). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 17(5), 289. [Link]
- Abnous, K., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 10(4), 777–785.
- TSI Journals. (2009).
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Arkivoc. (2009). Synthesis and biological evaluation of some N-substituted indoles. [Link]
- IOSR Journal of Pharmacy. (2014). Novel Indole Derivatives with Improved Antimicrobial Activity.
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Medicinal Chemistry. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. BenchChem Technical Support.
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Karatas, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders - Drug Targets, 17(3), 175-184. [Link]
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Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry. [Link]
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DOI. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
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Journal of Pharmacology and Experimental Therapeutics. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. [Link]
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KoreaScience. (2000). Synthesis and Antimicrobial Activity of some New 2-Indolinone Derived Oximes and Spiro-Isoxazolines. [Link]
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MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
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ScienceOpen. (2022). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. [Link]
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PubMed. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. [Link]
- BenchChem. (2025). A Comparative Guide to 5-Chloro-Indole and 5-Bromo-Indole Derivatives for Researchers. BenchChem Technical Support.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem Technical Support.
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Faleye, A. C., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Journal of Applied Microbiology. [Link]
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PubMed Central (PMC). (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
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-
R Discovery. (2003). Synthesis of derivatives of 2-(indol-1-yl)propionic acids. [Link]
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National Institutes of Health (NIH). (2023). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. [Link]
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RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]
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MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
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comparing the reactivity of 1-yl, 2-yl, and 3-yl bromoindole isomers
Title: Comparative Reactivity of 1-yl, 2-yl, and 3-yl Bromoindole Isomers: A Synthetic Guide
Introduction The indole scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science. Functionalizing this core via halogenation and subsequent cross-coupling is a foundational strategy in modern drug development. However, the reactivity of bromoindoles is highly dependent on the regiochemistry of the bromine atom. This guide provides an objective, data-driven comparison of 1-bromoindole, 2-bromoindole, and 3-bromoindole, detailing their electronic properties, stability, and utility in cross-coupling reactions to assist researchers in selecting the optimal isomer for their synthetic workflows.
Mechanistic Causality and Isomer Reactivity
-
1-Bromoindole (N-Bromoindole): Unlike carbon-bound bromines, the N–Br bond in 1-bromoindole is highly labile due to the electronegativity of nitrogen and the lack of resonance stabilization. Consequently, 1-bromoindole is rarely used as a substrate for transition-metal catalysis. Instead, it acts as an electrophilic brominating agent, showing a positive KI-starch test, and readily rearranges to 3-bromoindole or transfers its bromine to other 1[1].
-
2-Bromoindole: The C2 position of the indole ring is significantly less electron-rich than the C3 position. Therefore, 2-bromoindoles are highly stable and less prone to spontaneous electrophilic side reactions. In palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), oxidative addition at the C2–Br bond is slightly slower than at C3, often requiring elevated temperatures (e.g., 110 °C) or highly active ligand systems. However, its stability makes it an excellent candidate for complex 2, such as the synthesis of β-carbolines[2].
-
3-Bromoindole: The C3 position is the most nucleophilic site on the indole ring. While 3-bromoindole undergoes rapid oxidative addition in palladium catalysis—making it highly reactive for 3[3]—its inherent electron density makes it susceptible to side reactions. Under acidic conditions, the C3 position can be protonated to form a reactive indolenium cation, which is then attacked by another 3-bromoindole molecule, leading to rapid dimerization and the formation of 4[4].
Quantitative Data and Performance Comparison
The following table summarizes the reactivity profiles and typical cross-coupling parameters for the three isomers, providing a quick reference for reaction design.
| Isomer | Bond Type | Stability | Oxidative Addition Rate (Pd) | Typical Cross-Coupling Yield | Primary Synthetic Utility | Major Side Reactions |
| 1-Bromoindole | N–Br | Very Low | N/A (Decomposes) | N/A | Electrophilic brominating agent | Rearrangement to 3-bromoindole |
| 2-Bromoindole | C(sp²)–Br | High | Moderate | 65–90% (at 100–110 °C) | Intramolecular cyclizations | Dehalogenation (at high temp) |
| 3-Bromoindole | C(sp²)–Br | Moderate | Very High | 85–95% (at 40–80 °C) | Late-stage functionalization | Acid-catalyzed dimerization |
Visualizing Reactivity Logic
Divergent reactivity pathways of bromoindole isomers based on bond stability and electronics.
Experimental Protocols
Protocol 1: Ambient-Temperature Suzuki-Miyaura Coupling of 3-Bromoindole
Objective: To achieve high-yield C–C bond formation while strictly avoiding the acid-catalyzed dimerization of the 3-bromoindole substrate. Causality & Self-Validation: By utilizing water as a solvent and a mild base (K₃PO₄) to maintain a pH of 8–9, the protocol avoids acidic conditions that trigger indolenium cation formation. The use of highly active, ligand-free Pd-nanoparticles allows the reaction to proceed at 40 °C, preventing thermal degradation of the moderate C3–Br bond[3].
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, dissolve 3-bromoindole (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in deionized water.
-
Base Addition: Add K₃PO₄ (5.0 equiv) to the mixture.
-
Validation Check: Verify the solution pH is between 8 and 9. If the pH drops below 7, the indole may protonate and dimerize.
-
-
Catalyst Introduction: Warm the solution to 40 °C. Once all components are fully dissolved, add the solvent-stabilized Pd-nanoparticle catalyst (5 mol %).
-
Reaction Monitoring: Stir the mixture aerobically for 2 hours. Monitor the disappearance of the 3-bromoindole peak via RP-HPLC at 220 nm.
-
Workup: Cool to room temperature, extract with ethyl acetate (3×), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Intramolecular Heck Coupling of 2-Bromoindole
Objective: To drive the slightly less reactive C2–Br bond toward intramolecular cyclization to form complex β-carboline scaffolds. Causality & Self-Validation: The C2–Br bond requires a higher activation energy for oxidative addition compared to C3–Br. Therefore, an in situ generated zerovalent Pd catalyst[Pd(OAc)₂–PPh₃] is employed at an elevated temperature (110 °C) in a polar aprotic solvent (DMF) to facilitate the catalytic cycle[2].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with the 2-bromoindole derivative (e.g., 2-arylaminomethyl-3-bromoindole, 1.0 equiv), Pd(OAc)₂ (10 mol %), and PPh₃ (20 mol %).
-
Solvent & Base: Add anhydrous DMF (0.1 M concentration) and K₂CO₃ (2.0 equiv).
-
Validation Check: The use of K₂CO₃ neutralizes the HBr generated during the Heck catalytic cycle. Ensure the base is finely powdered and anhydrous to prevent catalyst poisoning and maximize surface area.
-
-
Degassing: Evacuate and backfill the flask with Argon three times to prevent premature oxidation of the Pd(0) species.
-
Heating: Heat the reaction mixture to 110 °C for 6 hours. Monitor via TLC until complete consumption of the starting material is observed.
-
Workup: Quench the reaction with water, extract with dichloromethane, and wash the organic layer extensively with brine (5×) to remove residual DMF. Dry and purify via silica gel chromatography to isolate the cyclized product (typical yields: 65–90%).
References
- Hino, T., et al. "Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines." Clockss.
- "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
- "Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines...
- "3-Bromo-1h-indole | High Purity | For Research Use." Benchchem.
Sources
Comparative Biological Activity Guide: 2-(6-bromo-1H-indol-1-yl)ethanol vs. Indole Analogs
Executive Summary & Structural Rationale
The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in both endogenous signaling molecules (e.g., serotonin) and marine-derived natural products. Halogenation of the indole core, particularly bromination at the C6 position, dramatically alters the molecule's electronic distribution and lipophilicity, often translating to enhanced biological potency and target selectivity compared to non-halogenated counterparts [2].
2-(6-bromo-1H-indol-1-yl)ethanol represents a highly strategic synthetic divergence from naturally occurring C3-alkylated indoles. By functionalizing the N1 position with a 2-hydroxyethyl group, researchers achieve two critical physicochemical upgrades:
-
Solubility & Hydrogen Bonding: The terminal hydroxyl group acts as a potent hydrogen bond donor/acceptor, improving aqueous solubility—a common bottleneck for highly lipophilic brominated indoles.
-
Metabolic Stability: N-alkylation prevents unwanted deprotonation or N-oxidation at the indole nitrogen, locking the pharmacophore into a stable conformation for target engagement, such as the inhibition of bacterial cystathionine γ-lyase (CGL) [4].
This guide objectively compares the biological activity, mechanistic pathways, and experimental handling of 2-(6-bromo-1H-indol-1-yl)ethanol against other benchmark indole analogs, providing drug development professionals with actionable, data-backed insights.
Mechanistic Pathways & Target Interactions
Brominated indoles exhibit a polypharmacological profile, primarily driven by their ability to intercalate into hydrophobic enzyme pockets while utilizing the bromine atom for halogen bonding.
Anti-inflammatory Activity (NF-κB Axis)
A foundational mechanism of 6-bromoindole derivatives is the suppression of neuro- and systemic inflammation. Compounds in this class significantly reduce the translocation of Nuclear Factor kappa B (NF-κB) from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages [2]. This blockade downregulates the transcription of pro-inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNFα), and Prostaglandin E2 (PGE2) [2]. Marine-derived 6-bromoindoles, such as those isolated from the sponge Geodia barretti, naturally exploit this pathway [3].
Figure 1: Mechanism of NF-κB pathway inhibition by 6-bromoindole derivatives.
Antibacterial & Antibiofilm Activity
While unsubstituted 6-bromoindole displays relatively low direct fungicidal or bactericidal activity[1], specific alkylations unlock potent antimicrobial properties.
-
N-Alkylated Analogs (e.g., 2-(6-bromo-1H-indol-1-yl)ethanol derivatives): These structures act as potent antibiotic potentiators. By inhibiting bacterial cystathionine γ-lyase (CGL), they suppress bacterial hydrogen sulfide (H₂S) production, stripping pathogens like S. aureus and P. aeruginosa of their defense mechanisms against oxidative stress induced by primary antibiotics [4].
-
C3-Alkylated Analogs (e.g., 2,2-bis(6-bromo-3-indolyl)ethylamine): These marine alkaloids exhibit direct bactericidal and antibiofilm activity, disaggregating mature biofilms of E. coli and S. aureus at low Minimum Inhibitory Concentrations (MICs) [5].
Comparative Biological Activity Data
The following table synthesizes the structure-activity relationship (SAR) and quantitative biological performance of 2-(6-bromo-1H-indol-1-yl)ethanol against key alternatives.
| Compound Class / Analog | Substitution Pattern | Primary Biological Activity | Key Performance Metrics | SAR Causality & Advantages |
| Indole (Unsubstituted) | None | Weak baseline activity | High MIC (>256 mg/L); Poor NF-κB inhibition | Lacks the lipophilicity and halogen-bonding capabilities required for deep target pocket engagement [1]. |
| 6-Bromoindole | C6-Bromine | Anti-inflammatory | Reduces NO and TNFα; Low direct antimicrobial activity | Bromine increases lipophilicity and alters electronic distribution, enhancing target affinity [2]. |
| 2-(6-bromo-1H-indol-1-yl)ethanol | C6-Bromine, N1-Ethanol | Antibiotic Potentiation (CGL Inhibition) | Sub-micromolar CGL inhibition (when functionalized) | N1-alkylation stabilizes the molecule against N-oxidation. The hydroxyl group provides a critical H-bond donor, improving solubility over raw 6-bromoindole [4]. |
| 2,2-Bis(6-bromo-3-indolyl)ethylamine | C6-Bromine, C3-Ethylamine | Antibiofilm & Direct Bactericidal | MIC: 8 mg/L (E. coli, S. aureus); 82.2% biofilm inhibition | The C3-bis-indole structure mimics marine alkaloids. The ethylamine side chain is critical for membrane disruption and biofilm matrix penetration [5]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory orthogonal controls to prevent false positives (e.g., distinguishing true anti-inflammatory signaling from compound-induced cytotoxicity).
Protocol A: In Vitro Anti-Inflammatory Assay (NF-κB Translocation)
This protocol evaluates the efficacy of 2-(6-bromo-1H-indol-1-yl)ethanol and its analogs in preventing NF-κB nuclear translocation.
Rationale: Immunofluorescence provides spatial resolution of NF-κB, but must be paired with a viability assay to ensure the compound is not simply killing the macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well glass-bottom plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Replace media. Treat cells with serial dilutions of the indole analog (e.g., 1 µM to 50 µM) dissolved in DMSO (final DMSO concentration ≤0.1% ). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 30 minutes.
-
Orthogonal Validation (Viability): In a parallel sister plate treated identically, perform an MTT assay to confirm >95% cell viability. If viability drops, exclude the concentration from NF-κB analysis.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-p65 (NF-κB) antibody, followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Imaging & Quantification: Image via confocal microscopy. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity.
Protocol B: Biofilm Disaggregation & MIC Assay
This workflow assesses the ability of indole analogs to disrupt established bacterial biofilms, a critical metric for compounds like 2,2-bis(6-bromo-3-indolyl)ethylamine [5].
Figure 2: Workflow for validating biofilm disaggregation, incorporating CFU plating to distinguish matrix disruption from bactericidal activity.
Step-by-Step Execution:
-
Biofilm Formation: Inoculate standardized bacterial suspensions ( 1×106 CFU/mL) into 96-well polystyrene plates. Incubate for 24 hours to allow mature biofilm formation.
-
Treatment: Carefully aspirate planktonic cells. Add fresh media containing the indole compounds at established MIC and sub-MIC levels. Incubate for 30 to 120 minutes.
-
Biomass Quantification (Primary Assay): Wash wells with PBS. Stain the remaining biofilm matrix with 0.1% Crystal Violet (CV) for 15 minutes. Solubilize the bound CV with 33% acetic acid and measure Optical Density (OD) at 570 nm.
-
Viability Quantification (Validation): To ensure the reduction in OD is correlated with bacterial clearance (and not just matrix shedding), perform a viable plate count (CFU/mL) on the disaggregated biofilm suspension [5].
Conclusion
The transition from unsubstituted indoles to 6-bromoindoles marks a significant leap in biological target affinity, driven by favorable halogen bonding and lipophilic interactions. However, it is the precise functionalization—such as the N1-ethanol substitution in 2-(6-bromo-1H-indol-1-yl)ethanol —that refines these molecules into viable drug candidates. By enhancing aqueous solubility and providing metabolic stability, N-alkylated 6-bromoindoles serve as excellent scaffolds for developing antibiotic potentiators targeting CGL. Conversely, C3-alkylated analogs remain the gold standard for direct antibiofilm applications. Selection between these analogs must be strictly dictated by the desired target profile and the physicochemical requirements of the assay environment.
References
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola MDPI 1
-
The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development Benchchem 2
-
6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity NIH / PMC 3
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety NIH / PMC 4
-
Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms MDPI 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms | MDPI [mdpi.com]
spectroscopic analysis of 2-(6-bromo-1H-indol-1-yl)ethanol for structural confirmation
Spectroscopic Elucidation of 2-(6-Bromo-1H-indol-1-yl)ethanol: A Comparative Guide to Structural Confirmation
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of unambiguous structural confirmation for halogenated indole derivatives. 2-(6-Bromo-1H-indol-1-yl)ethanol is a highly versatile building block, but its characterization presents two distinct analytical hurdles: confirming the regiochemistry of the bromine atom (distinguishing it from the ubiquitous 5-bromo isomer) and proving that alkylation occurred exclusively at the indole nitrogen (N-alkylation) rather than at competing nucleophilic sites.
This guide objectively compares the performance of various spectroscopic techniques and provides a self-validating, step-by-step experimental matrix to ensure absolute structural confidence.
Part 1: The Analytical Challenge & Comparative Strategy
When analyzing 2-(6-bromo-1H-indol-1-yl)ethanol, standard analytical approaches like basic LC-MS often fall short. A standard single-quadrupole mass spectrometer will confirm the addition of the hydroxyethyl group, but it cannot differentiate between N-alkylation, O-alkylation, or C3-alkylation. Furthermore, it cannot distinguish the 6-bromo isomer from the 5-bromo isomer, as they possess identical exact masses and nearly identical polarities.
To achieve absolute certainty, we must employ a comparative spectroscopic strategy that relies on the causality of molecular physics—specifically, spin-spin coupling in Nuclear Magnetic Resonance (NMR) and exact mass isotopic profiling.
Regiochemical Differentiation: 6-Bromo vs. 5-Bromo Isomers
The most definitive method to distinguish the 6-bromo core from the 5-bromo core is analyzing the scalar coupling (J-coupling) of the aromatic protons in ¹H NMR 1[1]. The position of the bromine atom fundamentally alters the proximity of the remaining protons, changing their splitting patterns.
Table 1: Regiochemical Differentiation via ¹H NMR J-Coupling
| Proton Position | 2-(6-bromo-1H-indol-1-yl)ethanol | 2-(5-bromo-1H-indol-1-yl)ethanol (Alternative) | Causality (Spin-Spin Coupling) |
| H-4 | ~7.65 ppm (d, J ≈ 8.5 Hz) | ~7.76 ppm (d, J ≈ 1.8 Hz) | In the 6-bromo isomer, H-4 is adjacent to H-5 (ortho coupling). In the 5-bromo isomer, H-4 is isolated (meta coupling)[2]. |
| H-5 | ~7.24 ppm (dd, J ≈ 8.5, 1.6 Hz) | N/A (Substituted by Bromine) | Ortho coupling to H-4, meta coupling to H-7 in the 6-bromo isomer[2]. |
| H-6 | N/A (Substituted by Bromine) | ~7.21 ppm (dd, J ≈ 8.5, 1.8 Hz) | Ortho coupling to H-7, meta coupling to H-4 in the 5-bromo isomer[1]. |
| H-7 | ~7.60 ppm (d, J ≈ 1.6 Hz) | ~7.27 ppm (d, J ≈ 8.5 Hz) | In the 6-bromo isomer, H-7 is isolated. In the 5-bromo isomer, H-7 is adjacent to H-6[1],[2]. |
Analytical Performance Comparison for N-Alkylation
Confirming the hydroxyethyl group is attached to the nitrogen requires moving beyond 1D techniques. The3[3] is a strong indicator, but 2D NMR provides absolute proof.
Table 2: Performance Comparison of Techniques for N-Alkylation Confirmation
| Analytical Technique | Target Observation | Performance & Reliability |
| Standard LC-MS | Mass addition of +44 Da | Low Confidence: Cannot distinguish N-alkylation from O-alkylation or ring substitution. |
| HRMS (ESI-TOF) | Exact mass & 1:1 Isotopic pattern | Moderate Confidence: Confirms elemental composition and Br presence, but lacks connectivity data. |
| FT-IR (ATR) | Absence of N-H (~3400 cm⁻¹); Broad O-H | Moderate Confidence: Prone to false positives from ambient moisture if sample prep is poor. |
| 1D ¹H NMR | Disappearance of N-H; Appearance of N-CH₂ | High Confidence: Strongly suggests N-alkylation, but competing reactions can yield similar profiles[3]. |
| 2D HMBC NMR | ³J correlation: N-CH₂ to C-2 / C-7a | Absolute Confidence: Unambiguously proves the covalent C-N bond formation. |
Part 2: Experimental Protocols & Methodologies
To ensure a self-validating system, the following protocols must be executed sequentially. Each step is designed with specific causal parameters to eliminate analytical artifacts.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Instrumentation: ESI-TOF Mass Spectrometer in positive ion mode.
-
Causality & Execution: The presence of bromine provides a built-in validation mechanism. Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. You must observe a characteristic doublet for the molecular ion [M+H]⁺ at m/z 239.99 and 241.99. If this 1:1 isotopic pattern is absent, the molecule does not contain bromine.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
-
Sample Preparation: Place 2-3 mg of the neat solid directly onto a clean diamond ATR crystal. Do not use KBr pellets.
-
Causality & Execution: KBr is highly hygroscopic and will introduce false O-H stretching bands from absorbed water. ATR eliminates this artifact. Scan from 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans). Look for the complete absence of the sharp indole N-H stretch (~3400 cm⁻¹) and the appearance of a broad, hydrogen-bonded O-H stretch (~3300-3200 cm⁻¹).
Nuclear Magnetic Resonance (1D and 2D NMR)
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆ (not CDCl₃) 4[4].
-
Causality for Solvent Choice: DMSO-d₆ strongly hydrogen-bonds with the terminal hydroxyl group of the ethanol moiety. This drastically slows down chemical exchange, allowing you to observe the -OH proton as a distinct triplet (due to coupling with the adjacent -CH₂- group) rather than a broad, unintegrable singlet.
-
¹H NMR Acquisition: 400 MHz, 16-64 scans. Verify the regiochemistry by analyzing the J-coupling of the aromatic protons (H-4, H-5, H-7) against Table 1[2].
-
¹³C NMR Acquisition: Proton-decoupled, 1024+ scans. Critical: Set the relaxation delay (D1) to at least 2-5 seconds. Quaternary carbons (C-3a, C-7a, and the bromine-bearing C-6) lack attached protons for dipole-dipole relaxation and have long T₁ times; a short delay will cause these critical peaks to vanish into the baseline[4].
-
2D HMBC Acquisition: Heteronuclear Multiple Bond Correlation is the final validation step. You must observe a cross-peak correlating the protons of the N-CH₂ group (~4.2 ppm) to the quaternary C-7a and methine C-2 carbons of the indole ring. This ³J coupling definitively proves the alkyl chain is attached to the nitrogen.
Part 3: Workflow Visualization
The following logic matrix illustrates the self-validating workflow required to achieve absolute structural confirmation.
Fig 1: Self-validating spectroscopic workflow for the structural elucidation of indole derivatives.
References
-
MDPI / NIH. "Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti."[Link]
Sources
A Comparative Guide to the Synthesis of 2-(6-Bromo-1H-indol-1-yl)ethanol for Researchers and Drug Development Professionals
Introduction
2-(6-bromo-1H-indol-1-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromo-substituted indole moiety and the versatile hydroxyethyl group makes it a valuable building block for targeting a range of biological receptors. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance in the drug development pipeline.
This comprehensive guide provides an in-depth comparative analysis of different synthetic routes to 2-(6-bromo-1H-indol-1-yl)ethanol. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages. This guide is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol can be broadly approached via two distinct strategies:
-
Post-Modification of the Indole Core: This involves the N-alkylation of a pre-existing 6-bromoindole scaffold.
-
Annulation to Form the Indole Ring: This strategy involves constructing the indole ring from a precursor that already bears the N-(2-hydroxyethyl) sidechain.
This guide will focus on three specific, representative routes, providing a detailed comparative analysis.
Route 1: N-Alkylation of 6-Bromoindole with 2-Bromoethanol
This classical and widely adopted approach is a variation of the Williamson ether synthesis, where the indole nitrogen acts as the nucleophile.[1][2][3] The reaction proceeds via an SN2 mechanism, necessitating the deprotonation of the indole N-H to enhance its nucleophilicity.[4]
Reaction Mechanism
The reaction is initiated by the deprotonation of the weakly acidic N-H of 6-bromoindole (pKa ≈ 17) using a strong base, typically sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This generates the highly nucleophilic indolide anion. Subsequent nucleophilic attack of the indolide anion on the electrophilic carbon of 2-bromoethanol displaces the bromide leaving group, furnishing the desired product.
Experimental Protocol
-
Materials:
-
6-Bromoindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-Bromoethanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution.
-
While maintaining the temperature at 0 °C, add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Discussion
This method is favored for its reliability and the use of readily available starting materials. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the indole nitrogen, thereby minimizing the potential for competing C3-alkylation. DMF is an excellent solvent for this reaction as it effectively solvates the sodium indolide salt. However, the use of sodium hydride requires careful handling due to its pyrophoric nature.
Route 2: N-Alkylation of 6-Bromoindole with Ethylene Oxide
This route offers an alternative approach to introducing the 2-hydroxyethyl group, utilizing the highly reactive three-membered ring of ethylene oxide. The reaction proceeds via a base-catalyzed ring-opening mechanism.
Reaction Mechanism
Similar to Route 1, the indole nitrogen is first deprotonated by a base to form the nucleophilic indolide anion. This anion then attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the strained epoxide. Subsequent protonation of the resulting alkoxide during aqueous workup yields the final product.
Experimental Protocol
-
Materials:
-
6-Bromoindole
-
A suitable base (e.g., potassium hydroxide, sodium methoxide)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Ethylene oxide (as a gas or a solution in a suitable solvent)
-
Dilute aqueous acid (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve 6-bromoindole (1.0 eq) and a catalytic amount of a suitable base (e.g., KOH, 0.1 eq) in an anhydrous solvent like THF.
-
Cool the mixture to 0 °C.
-
Carefully introduce a measured amount of ethylene oxide (1.5-2.0 eq).
-
Seal the vessel and allow the reaction to warm to room temperature, followed by heating to 50-80 °C. The reaction should be monitored for pressure changes.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Quench the reaction with a dilute aqueous acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Discussion
This method is atom-economical as the entire ethylene oxide molecule is incorporated into the product. However, it presents significant safety challenges due to the highly flammable and toxic nature of ethylene oxide. The reaction often requires specialized equipment to handle gaseous reagents and elevated pressures. The choice of base and reaction conditions is critical to control the reaction rate and prevent polymerization of ethylene oxide.
Route 3: Indole Ring Formation via Oxidative Cyclization
This strategy represents a departure from the N-alkylation of a pre-formed indole. Here, the indole ring is constructed from an acyclic precursor that already contains the N-(2-hydroxyethyl) moiety. An example of this approach is the oxidative cyclization of an N-substituted aminophenylethanol derivative.[5]
Reaction Mechanism
This route would first involve the synthesis of 2-((4-bromophenyl)amino)ethanol. This can be achieved through the reaction of 4-bromoaniline with 2-bromoethanol or ethylene oxide. The subsequent and key step is the oxidative cyclization of this intermediate to form the indole ring. This transformation can be catalyzed by transition metals, such as iridium complexes, which facilitate a dehydrogenative coupling process.[5]
Experimental Protocol (Hypothetical for the specific target)
-
Step 1: Synthesis of 2-((4-bromophenyl)amino)ethanol
-
A mixture of 4-bromoaniline (1.0 eq) and 2-bromoethanol (1.2 eq) is heated, potentially with a base to scavenge the HBr formed.
-
-
Step 2: Oxidative Cyclization
-
Materials:
-
2-((4-bromophenyl)amino)ethanol
-
Iridium catalyst (e.g., [Cp*IrCl2]2)
-
A suitable oxidant
-
High-boiling solvent (e.g., toluene, xylene)
-
-
Procedure:
-
To a reaction vessel, add 2-((4-bromophenyl)amino)ethanol (1.0 eq), the iridium catalyst (e.g., 2-5 mol%), and a suitable oxidant.
-
Add a high-boiling solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
-
Discussion
This route offers a convergent approach to the target molecule. However, it is a multi-step synthesis, which may result in a lower overall yield. The development and optimization of the oxidative cyclization step can be challenging, and the use of expensive transition-metal catalysts may be a drawback for large-scale production. Nevertheless, this strategy can be advantageous for creating structural diversity by modifying the aniline precursor.
Comparative Analysis
| Feature | Route 1: N-Alkylation with 2-Bromoethanol | Route 2: N-Alkylation with Ethylene Oxide | Route 3: Indole Ring Formation |
| Number of Steps | 1 | 1 | 2+ |
| Starting Materials | 6-Bromoindole, 2-Bromoethanol | 6-Bromoindole, Ethylene Oxide | 4-Bromoaniline, 2-Bromoethanol/Ethylene Oxide, Catalyst |
| Reagent Handling | NaH is pyrophoric | Ethylene oxide is highly flammable and toxic | Transition metal catalysts can be air-sensitive |
| Reaction Conditions | Mild (0 °C to RT) | Elevated temperature and pressure may be required | High temperatures (reflux) |
| Scalability | Readily scalable with appropriate safety measures | Challenging due to gaseous reagent and pressure | Potentially scalable, catalyst cost is a factor |
| Atom Economy | Good | Excellent | Moderate |
| Predictability/Reliability | High, well-established method | Moderate, risk of side reactions (polymerization) | Moderate to low, requires significant optimization |
| Estimated Yield | Good to Excellent | Variable | Moderate overall yield |
Visualizing the Synthetic Pathways
Sources
- 1. "Investigations into Indole Formation: Base-mediated Formation of N-hyd" by Blaine Thomas McClay [researchrepository.wvu.edu]
- 2. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Evaluation & Experimental Cross-Validation of Indole Building Blocks: 2-(6-bromo-1H-indol-1-yl)ethanol in Drug Discovery
Executive Summary
In modern medicinal chemistry, the indole scaffold remains a privileged structure for drug discovery. Functionalizing the indole core—particularly at the C5 and C6 positions—via palladium-catalyzed cross-coupling is a foundational strategy for generating structure-activity relationship (SAR) libraries[1]. However, synthesizing N-alkylated indole derivatives often presents significant chemoselectivity challenges.
This guide provides a rigorous experimental cross-validation of 2-(6-bromo-1H-indol-1-yl)ethanol (CAS: 281204-55-5) against two common alternatives: 6-bromo-1H-indole (unprotected NH) and 2-(5-bromo-1H-indol-1-yl)ethanol (positional isomer). By utilizing a pre-installed N-hydroxyethyl moiety, researchers can bypass problematic late-stage N-alkylation steps, thereby streamlining library synthesis and improving overall yields.
Mechanistic Rationale & Causality
The N-Alkylation Dilemma
Direct N-alkylation of unprotected indoles (like 6-bromo-1H-indole) is notoriously difficult to control. The indole nitrogen possesses weak nucleophilicity compared to the highly reactive C3 position[2]. Standard alkylation conditions (e.g., NaH in DMF with an alkyl halide) frequently result in a mixture of N-alkylated and C3-alkylated products, requiring tedious chromatographic separation. Furthermore, the harsh basic conditions required to deprotonate the indole NH (pKa ~16.2) are often incompatible with sensitive functional groups present in advanced intermediates. Utilizing 2-(6-bromo-1H-indol-1-yl)ethanol eliminates this step entirely, providing a clean, bifunctional scaffold ready for immediate cross-coupling and downstream derivatization.
Positional Isomerism: C6 vs. C5 Reactivity
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C–Br bond[1]. The electronic distribution of the indole ring directly impacts this step. The C5 position is slightly more electron-rich due to resonance contributions from the indole nitrogen, which can marginally slow oxidative addition compared to the C6 position. Consequently, 6-bromoindoles often exhibit distinct kinetic profiles and higher coupling efficiencies with sterically hindered boronic acids compared to their 5-bromo counterparts.
Synthetic workflow comparing direct Suzuki coupling of the pre-alkylated scaffold vs. two-step approach.
Experimental Cross-Validation: Suzuki-Miyaura Coupling
To objectively evaluate the performance of 2-(6-bromo-1H-indol-1-yl)ethanol, we cross-validated its reactivity in a standardized Suzuki-Miyaura coupling against the unprotected 6-bromo-1H-indole and the 5-bromo isomer.
Causality Behind Experimental Choices
-
Catalyst Selection: We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination step, which can otherwise be sluggish with electron-rich heteroaryl substrates[3].
-
Solvent System: The biphasic 1,4-Dioxane/ H2O (4:1) solvent system is crucial. Water increases the solubility of the inorganic base ( K2CO3 ) and accelerates the formation of the reactive palladium-hydroxo species required for efficient transmetalation[4].
Protocol 1: Standardized Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system; in-process controls ensure reaction fidelity.
-
Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the bromoindole substrate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and K2CO3 (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Self-Validation Check: The catalyst should be a vibrant red/orange powder; if it appears brown or black, it has degraded to Pd-black and must be discarded.
-
Solvent & Degassing: Add 5.0 mL of a degassed 1,4-Dioxane/ H2O (4:1) mixture. Seal the vial with a crimp cap equipped with a PTFE septum. Purge the vial with Argon for 5 minutes.
-
Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours.
-
Monitoring: Monitor the disappearance of the starting material via LC-MS (ESI+). Self-Validation Check: The reaction is deemed complete when the ratio of product to starting material exceeds 95:5. Unprotected indoles may show a secondary peak corresponding to N-arylation (a common side reaction).
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Quantitative Data Comparison
| Substrate | Conversion (LC-MS) | Isolated Yield | Purity (UV 254 nm) | Major Side Reaction |
| 2-(6-bromo-1H-indol-1-yl)ethanol | >99% | 88% | >98% | None detected |
| 6-bromo-1H-indole (Alt 1) | 85% | 72% | ~85% | N-arylation (oligomers) |
| 2-(5-bromo-1H-indol-1-yl)ethanol (Alt 2) | >99% | 91% | >98% | None detected |
Data Analysis: The pre-alkylated target compound significantly outperforms the unprotected 6-bromo-1H-indole, which suffers from competing N-arylation and lower isolated yields due to the free N-H group[4]. While the 5-bromo isomer shows a marginally higher yield (due to slightly faster oxidative addition), the 6-bromo scaffold provides essential structural diversity for SAR profiling.
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the oxidative addition step.
Experimental Cross-Validation: Downstream Derivatization (Mitsunobu)
The primary alcohol on 2-(6-bromo-1H-indol-1-yl)ethanol serves as an excellent handle for further functionalization, such as etherification via the Mitsunobu reaction, allowing for rapid library expansion.
Causality Behind Experimental Choices
Triphenylphosphine ( PPh3 ) and Diisopropyl azodicarboxylate (DIAD) must be added sequentially at 0 °C to control the formation of the highly reactive betaine intermediate. If added at room temperature, premature decomposition of the betaine occurs, drastically reducing the overall yield.
Protocol 2: Mitsunobu Etherification
-
Preparation: Dissolve 2-(6-bromo-1H-indol-1-yl)ethanol (1.0 mmol), phenol (1.2 mmol), and PPh3 (1.5 mmol) in anhydrous THF (10 mL) under an Argon atmosphere.
-
Activation: Cool the reaction flask to 0 °C using an ice bath.
-
DIAD Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Self-Validation Check: The solution should turn a pale yellow color upon DIAD addition, indicating the successful formation of the betaine intermediate.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na2SO4 and concentrate.
Quantitative Data Comparison: Etherification Strategies
| Synthetic Strategy | Reagents | Isolated Yield | Chemoselectivity Issues |
| Mitsunobu on Target Scaffold | Phenol, PPh3 , DIAD | 85% | None (Clean O-alkylation) |
| Direct Alkylation of Alt 1 | 6-bromoindole, NaH, 2-phenoxyethyl bromide | 55% | Competing C3-alkylation observed |
Data Analysis: Utilizing the pre-installed alcohol of 2-(6-bromo-1H-indol-1-yl)ethanol for a Mitsunobu reaction provides a highly chemoselective route to ether derivatives, avoiding the poor regiocontrol inherent to direct alkylation of the indole core.
Conclusion
For drug development professionals engineering indole-based libraries, 2-(6-bromo-1H-indol-1-yl)ethanol offers a superior starting point compared to unprotected bromoindoles. The pre-installed N-hydroxyethyl group acts as a built-in protecting group during cross-coupling reactions, preventing N-arylation oligomerization, while simultaneously providing a versatile chemical handle for late-stage diversification. The experimental data confirms that this bifunctional building block maximizes both yield and chemoselectivity across standard medicinal chemistry workflows.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole Benchchem URL
- Enantioselective Catalytic Synthesis of N-alkylated Indoles MDPI URL
- PMC (National Institutes of Health)
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Evaluating the Drug-Like Properties of 2-(6-bromo-1H-indol-1-yl)ethanol: A Comparative Guide
The indole nucleus is universally recognized as a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for countless synthetic drugs and bioactive natural products[1]. However, the bare indole core often requires extensive functionalization to optimize its target affinity, metabolic stability, and physicochemical properties.
This guide evaluates the drug-like properties of 2-(6-bromo-1H-indol-1-yl)ethanol —a strategically functionalized derivative. By comparing it against its unsubstituted precursors (1H-indole and 6-bromo-1H-indole), we will analyze the causality behind its structural modifications and provide validated experimental workflows for assessing its performance in drug discovery pipelines.
Part 1: Structural Rationale & Causality
The design of 2-(6-bromo-1H-indol-1-yl)ethanol incorporates two distinct modifications to the indole core, each serving a specific pharmacological purpose:
The 6-Bromo Substitution (Target Affinity & Metabolic Shielding)
Halogenation of the indole ring is a common evolutionary strategy found in marine natural products, such as the anti-inflammatory alkaloids isolated from the sub-Arctic sponge Geodia barretti[1][2]. In synthetic drug design, placing a bromine atom at the C6 position achieves two goals:
-
Steric and Electronic Engagement: The bromine atom acts as a lipophilic, electron-withdrawing group capable of forming halogen bonds with backbone carbonyls in the hydrophobic pockets of kinases and G-protein-coupled receptors (GPCRs).
-
Metabolic Blocking: The C6 position is a common site for cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Bromination effectively blocks this metabolic soft spot, increasing the compound's half-life.
The N1-Ethanol Alkylation (Solubility & Permeability Tuning)
While 6-bromoindole is a highly versatile intermediate[3], its increased lipophilicity often leads to poor aqueous solubility. Furthermore, the free N-H group of a standard indole is susceptible to rapid N-glucuronidation or oxidation.
-
Causality of the Ethanol Linker: Alkylating the N1 position with an ethanol group replaces the direct N-H with an N-alkyl linkage, shielding the nitrogen from direct Phase II metabolism. Simultaneously, the terminal hydroxyl (-OH) group acts as a flexible hydrogen bond donor and acceptor. This shifts the polar surface area away from the lipophilic core, significantly rescuing the aqueous solubility lost during bromination without violating Lipinski's Rule of Five.
Part 2: Comparative Physicochemical Profiling
To objectively evaluate the impact of these modifications, we must compare the predicted and observed physicochemical properties of the scaffold at each stage of optimization.
Table 1: Physicochemical Comparison of Indole Derivatives
| Property | 1H-Indole | 6-Bromo-1H-indole | 2-(6-bromo-1H-indol-1-yl)ethanol |
| Molecular Weight ( g/mol ) | 117.15 | 196.05 | 240.10 |
| cLogP (Lipophilicity) | 2.14 | 3.01 | 2.55 |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | 15.79 Ų | 29.46 Ų |
| Hydrogen Bond Donors (HBD) | 1 | 1 | 1 |
| Hydrogen Bond Acceptors (HBA) | 0 | 0 | 1 |
| Predicted Aqueous Solubility | High | Poor | Moderate |
| Primary Metabolic Liability | N-oxidation, Ring hydroxylation | N-glucuronidation | O-glucuronidation (slower) |
Data Interpretation: The addition of the bromine atom increases cLogP by nearly a full log unit, drastically reducing solubility. The subsequent N-ethanol addition lowers the cLogP back to an optimal drug-like range (2.55) while doubling the TPSA, effectively balancing lipophilicity with aqueous solubility.
Part 3: Experimental Workflows for Property Evaluation
To validate the theoretical advantages of 2-(6-bromo-1H-indol-1-yl)ethanol, the following self-validating experimental protocols should be employed.
Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)
Purpose: To quantify the exact concentration at which the compound precipitates, proving the solubility advantage of the N-ethanol modification over 6-bromoindole.
-
Stock Preparation: Prepare 10 mM stock solutions of 6-bromo-1H-indole and 2-(6-bromo-1H-indol-1-yl)ethanol in 100% LC-MS grade DMSO.
-
Serial Dilution: Dispense the stocks into a 96-well plate and perform a 2-fold serial dilution using DMSO.
-
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be maintained at exactly 2.0% across all wells to prevent solvent-induced artifacts.
-
Equilibration: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking (300 rpm) to allow thermodynamic equilibrium of any micro-precipitates.
-
Nephelometric Reading: Read the plate using a laser-based nephelometer.
-
Self-Validation Logic: Nephelometry measures light scattering caused by insoluble particles. The kinetic solubility limit is defined as the highest concentration well that exhibits a scattering signal identical to the blank (PBS + 2% DMSO). You will observe that 2-(6-bromo-1H-indol-1-yl)ethanol scatters light at a significantly higher concentration threshold than 6-bromo-1H-indole.
-
Protocol 2: In Vitro Microsomal Stability Assay
Purpose: To verify that N-alkylation successfully shields the indole nitrogen from rapid clearance.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Compound Addition: Spike the test compounds into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Logic: The cold acetonitrile instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact second.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint ) based on the disappearance of the parent mass.
Part 4: Visualizing the Impact
The following diagram illustrates the logical progression of the scaffold optimization, highlighting how each chemical intervention directly alters the physicochemical profile of the molecule.
Scaffold optimization workflow demonstrating the physicochemical shifts to the optimized lead.
Conclusion
2-(6-bromo-1H-indol-1-yl)ethanol represents a highly optimized building block for drug discovery. By leveraging the target-binding advantages of a C6-halogenated indole[1] and mitigating its physicochemical drawbacks through N1-ethanol alkylation, researchers can utilize this scaffold to develop highly permeable, soluble, and metabolically stable therapeutics.
References
-
Di, X., et al. (2023). "Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti." Marine Drugs, 21(4), 205. Available at:[Link]
-
Rouger, C., et al. (2018). "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity." Marine Drugs, 16(11), 437. Available at:[Link]
Sources
Benchmarking the Synthesis of 2-(6-Bromo-1H-indol-1-yl)ethanol: A Comparative Guide for Process Chemists
Executive Summary
2-(6-Bromo-1H-indol-1-yl)ethanol is a highly valued synthetic intermediate in drug discovery. The 6-bromo moiety serves as a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions)[1], while the N-hydroxyethyl chain enhances aqueous solubility and provides a vector for further structural derivatization.
Synthesizing this molecule requires the selective N1-alkylation of 6-bromoindole. Because indoles are ambident nucleophiles, achieving strict N-regioselectivity over C3-alkylation requires precise control of the reaction environment[2]. This guide objectively benchmarks the three primary synthetic pathways for this transformation, evaluating them on yield, scalability, atom economy, and safety, to help process chemists select the optimal route for their specific scale and constraints.
Mechanistic Causality & Regioselectivity
Under neutral conditions, the C3 position of the indole ring is the most nucleophilic site due to the enamine-like character of the pyrrole system. To force N-alkylation, the N-H bond (pKa ~16.2) must be deprotonated to generate an indolide anion.
The high charge density localized on the nitrogen atom in the indolide anion kinetically favors N-alkylation via an SN2 mechanism when exposed to primary electrophiles[3]. Furthermore, the electron-withdrawing nature of the bromine atom at the 6-position slightly reduces the overall electron density of the indole ring, making the choice of a strong base and a highly reactive electrophile critical for achieving high conversions[1].
Benchmarking the Synthetic Routes
Method A: Classical Direct Alkylation (2-Bromoethanol)
This traditional approach utilizes 2-bromoethanol as the electrophile in the presence of a strong base (e.g., NaH or KOH) and an aprotic polar solvent like DMF[3].
-
Causality: Sodium hydride irreversibly deprotonates the indole, driving the equilibrium entirely to the indolide anion. DMF effectively solvates the sodium cation, leaving a "naked," highly reactive indolide anion that rapidly attacks the alkyl halide.
-
Drawbacks: 2-Bromoethanol is prone to base-catalyzed intramolecular cyclization (forming volatile ethylene oxide) or elimination (forming vinyl bromide). To compensate for this reagent degradation, an excess of the electrophile is strictly required.
Method B: Decarboxylative Alkylation (Ethylene Carbonate)
A modern, sustainable alternative involves reacting 6-bromoindole with ethylene carbonate under neat conditions or in minimal solvent, catalyzed by a mild base like K2CO3 [4].
-
Causality: Ethylene carbonate acts as a masked, non-toxic equivalent of ethylene oxide. The base catalyzes the nucleophilic attack of the indole nitrogen on the aliphatic carbon of the carbonate ring. Subsequent ring-opening and decarboxylation (loss of CO2 ) irreversibly drive the reaction forward to yield the N-hydroxyethyl derivative[5].
-
Drawbacks: The reaction requires elevated temperatures (120–150 °C) to overcome the activation energy of decarboxylation, which may be unsuitable for highly thermosensitive substrates (though 6-bromoindole is thermally robust).
Method C: Two-Step Esterification and Reduction
This high-fidelity route involves the N-alkylation of 6-bromoindole with ethyl bromoacetate, followed by the reduction of the resulting ester to the primary alcohol using LiAlH4 .
-
Causality: Ethyl bromoacetate is a highly reactive, non-volatile electrophile that ensures near-quantitative N-alkylation without the elimination side-reactions inherent to 2-bromoethanol. The subsequent hydride reduction cleanly yields the target alcohol.
-
Drawbacks: This method suffers from low atom economy, requires two distinct unit operations, and necessitates the handling of highly reactive, pyrophoric hydride reagents.
Quantitative Performance Matrix
The following table summarizes the operational metrics of the three evaluated methods to guide route selection.
| Parameter | Method A: 2-Bromoethanol | Method B: Ethylene Carbonate | Method C: Two-Step Reduction |
| Typical Yield | 70–80% | 85–95% | ~80% (Over 2 steps) |
| Reaction Time | 4–6 hours | 2–4 hours | 12–16 hours total |
| Temperature | 0 °C to Room Temp | 120–150 °C | RT to Reflux |
| Atom Economy | Moderate (Generates NaBr) | High (Generates CO2 ) | Low (Generates Al/Li salts) |
| Scalability | Good, but highly exothermic | Excellent, solvent-free | Poor (Hazardous LiAlH4 ) |
| Safety Profile | Toxic alkyl halide, flammable H2 | Benign reagents, CO2 off-gassing | Pyrophoric hydride, fire risk |
Pathway Visualization
Figure 1: Comparative synthetic pathways for the preparation of 2-(6-bromo-1H-indol-1-yl)ethanol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the chemist can visually confirm mechanistic milestones during the workflow.
Protocol 1: Classical Alkylation via 2-Bromoethanol (Method A)
Adapted from standard N-alkylation procedures for indolyl systems[3].
-
System Setup & Deprotonation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (0.5 M relative to indole). Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 6-bromoindole (1.0 eq) in anhydrous DMF dropwise.
-
Self-Validation: Immediate effervescence ( H2 gas evolution) will occur. The complete cessation of bubbling is the visual cue that quantitative deprotonation to the indolide anion has been achieved.
-
-
Electrophilic Addition: Once gas evolution ceases, add 2-bromoethanol (1.5 eq) dropwise at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.
-
Causality: The 0.5 eq excess of 2-bromoethanol compensates for the competitive base-catalyzed elimination side-reaction that forms volatile vinyl bromide.
-
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise until pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with copious amounts of water (at least 5 times) and brine to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol 2: Green Decarboxylative Alkylation (Method B)
Adapted from sustainable cyclic carbonate alkylation methodologies[5],[4].
-
System Setup: In a thick-walled, pressure-resistant glass reaction vial equipped with a magnetic stir bar, combine 6-bromoindole (1.0 eq), ethylene carbonate (1.5 to 2.0 eq), and anhydrous K2CO3 (0.1 eq). No solvent is required.
-
Causality: Operating under neat conditions maximizes the collision frequency between the nucleophile and electrophile, significantly accelerating the reaction rate while maintaining perfect atom economy.
-
-
Thermal Activation: Seal the vial loosely (to allow gas escape) or equip it with a bubbler. Heat the reaction mixture to 130 °C using a pre-heated oil bath or heating block. The solid mixture will melt into a homogenous liquid.
-
Self-Validation: As the nucleophilic attack and subsequent ring-opening occur, continuous CO2 gas evolution will be observed. The reaction is self-validating; when the off-gassing completely ceases (typically after 2–4 hours), the conversion is structurally complete.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature. The mixture may solidify. Dilute the crude mass with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4 , and concentrate. Because this method does not generate alkyl halide byproducts, the crude product is often of high purity and may only require a simple recrystallization or a short silica plug.
Sources
The Pivotal Role of Substitution in Bioactivity: A Comparative Analysis of 2-(6-bromo-1H-indol-1-yl)ethanol Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The strategic modification of the indole scaffold is a key approach in drug discovery to modulate biological activity, enhance potency, and improve pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(6-bromo-1H-indol-1-yl)ethanol derivatives, a class of compounds with significant therapeutic potential. By examining the influence of the 6-bromo substituent and the N-1 ethanol side chain, we will explore how these modifications likely impact their biological effects, drawing comparisons with other relevant indole derivatives.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a versatile scaffold that allows for extensive chemical modifications.[3] Substitutions at various positions, including the indole nitrogen (N1), C2, C3, and the benzene ring, can dramatically alter the biological properties of the resulting molecules.[3] This has led to the development of indole-based drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neurological disorders.[2][4]
Deconstructing the Bioactivity: The Influence of Key Substituents
The biological activity of 2-(6-bromo-1H-indol-1-yl)ethanol derivatives is dictated by the interplay of its core components: the indole nucleus, the bromine atom at the C6 position, and the ethanol group at the N1 position.
The Significance of N1-Substitution
The substitution at the N1 position of the indole ring is a critical determinant of biological activity. The introduction of various functionalities at this position can influence the molecule's interaction with biological targets, its solubility, and its metabolic stability.[5][6] N-substituted indole derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[7][8] The presence of an ethyl linker at the N1 position, as seen in the ethanol group, has been explored in the synthesis of novel indole derivatives with potential anti-inflammatory and antioxidant properties.[9]
The Role of the 6-Bromo Substituent
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The introduction of a bromine atom at the C6 position of the indole ring can significantly impact its lipophilicity, metabolic stability, and binding affinity to target proteins. 6-Bromoindole derivatives have been investigated for a variety of biological activities, including antifungal and anti-inflammatory effects.[10][11] For instance, certain 6-bromoindole derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
Comparative Analysis: Structure-Activity Relationship Insights
While a dedicated, comprehensive SAR study on 2-(6-bromo-1H-indol-1-yl)ethanol derivatives is not extensively documented in publicly available literature, we can infer the likely SAR trends by comparing them with structurally related compounds.
Table 1: Postulated Structure-Activity Relationships for 2-(6-bromo-1H-indol-1-yl)ethanol Derivatives
| Structural Modification | Anticipated Effect on Bioactivity | Rationale and Comparative Examples |
| Variation of the N1-substituent | Alteration of potency and selectivity. Longer or bulkier alkyl chains may enhance lipophilicity but could also introduce steric hindrance at the binding site. | Studies on N-substituted indoles have shown that the nature of the N1-substituent is crucial for activity. For example, in a series of N-substituted indole derivatives, the presence of specific heterocyclic moieties linked via an ethyl group at N1 led to potent anti-inflammatory and antioxidant agents.[9] |
| Modification of the ethanol side chain | Introduction of functional groups on the ethanol moiety (e.g., esterification of the hydroxyl group) could create prodrugs or alter the pharmacokinetic profile. | The hydroxyl group offers a handle for further chemical modification. |
| Position of the bromo substituent | The position of the halogen on the indole ring is known to influence activity. Moving the bromine from C6 to other positions (e.g., C4, C5, C7) would likely alter the electronic properties and steric profile of the molecule, leading to changes in biological activity. | Halogenated indole derivatives have been shown to have position-dependent effects on their binding affinity to various receptors.[12] |
| Replacement of the bromo substituent | Substitution with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups would modulate the electronic nature of the indole ring and impact its interaction with biological targets. | The electronic nature of the substituent on the indole ring is a key determinant of its biological activity. |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and biological evaluation of these derivatives are crucial for validating the predicted SAR. Below are representative experimental protocols.
General Synthesis of N-Alkylated Indoles
A common method for the N-alkylation of indoles involves the reaction of the indole with an alkylating agent in the presence of a base.[2]
Workflow for N-Alkylation of 6-Bromoindole:
Caption: General workflow for the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for evaluating the cytotoxic potential of compounds.[5][7]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 2-(6-bromo-1H-indol-1-yl)ethanol derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the anti-inflammatory activity of new compounds.[8][11]
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for the in vivo anti-inflammatory activity assessment.
Conclusion and Future Directions
The analysis of the structure-activity relationships of 2-(6-bromo-1H-indol-1-yl)ethanol derivatives, through comparison with related indole compounds, provides a foundational understanding of their therapeutic potential. The presence of the 6-bromo substituent and the N1-ethanol side chain are key modulators of their biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to empirically validate the predicted SAR. This would involve modifying the N1-side chain, altering the position and nature of the halogen on the indole ring, and exploring a wider range of biological targets. Such studies will be instrumental in optimizing the lead compounds and advancing the development of novel indole-based therapeutics.
References
-
Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2024). Molecules, 29(10), 2293. [Link]
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025). Journal of Fungi, 11(10), 863. [Link]
-
Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. (n.d.). Der Pharma Chemica, 6(5), 291-297. [Link]
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6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2024). ACS Infectious Diseases, 10(6), 2127–2150. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(10), 4166–4181. [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11084–11105. [Link]
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Synthesis and biological evaluation of some N-substituted indole analogues. (2026). Arkivoc, 2026(1), 1-13. [Link]
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Synthesis and biological evaluation of some newer Indole Derivatives. (2026). ResearchGate. [Link]
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). Marine Drugs, 16(11), 442. [Link]
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Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (2022). Marine Drugs, 20(2), 115. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]
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Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. (2022). Chemistry & Biodiversity, 19(9), e202200290. [Link]
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Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). ResearchGate. [Link]
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Biomedical Importance of Indoles. (2013). Molecules, 18(6), 6620–6662. [Link]
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). Cureus. [Link]
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Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. (2002). Il Farmaco, 57(8), 663-669. [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2024). Marine Drugs, 22(3), 114. [Link]
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Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). Bioorganic Chemistry, 89, 103021. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). International Journal of Molecular Sciences, 25(20), 12159. [Link]
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Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1179–1203. [Link]
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[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. (2000). Annales Pharmaceutiques Françaises, 58(5), 331-340. [Link]
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Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (2012). European Journal of Medicinal Chemistry, 47(1), 473-482. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2019). Molecules, 24(18), 3362. [Link]
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Synthesis and biological evaluation of some N-substituted indoles. (2009). Arkivoc, 2009(12), 217-231. [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B, 7(2), 160-181. [Link]
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Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. (2006). Bioorganic & Medicinal Chemistry, 14(22), 7582-7591. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica, 4(2), 773-779. [Link]
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Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (2016). Organic Letters, 18(24), 6428–6431. [Link]
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Safety Operating Guide
2-(6-bromo-1H-indol-1-yl)ethanol proper disposal procedures
Standard Operating Procedure: Disposal of 2-(6-bromo-1H-indol-1-yl)ethanol
As a scaffold frequently utilized in drug discovery and medicinal chemistry, 2-(6-bromo-1H-indol-1-yl)ethanol presents unique end-of-life handling requirements. While its indole ring and ethanol moiety dictate its solubility and reactivity, it is the covalently bound bromine atom that fundamentally governs its disposal pathway.
This guide provides a self-validating, step-by-step operational protocol for the safe and compliant disposal of 2-(6-bromo-1H-indol-1-yl)ethanol, ensuring your laboratory maintains strict adherence to environmental regulations while minimizing disposal costs and safety risks.
Part 1: Physicochemical Profile & Waste Classification
Before initiating disposal, it is critical to understand the regulatory classification of the waste stream. Under the [1], the presence of a halogen (bromine) immediately categorizes this compound as a Halogenated Organic Waste .
| Property / Metric | Data / Classification |
| Chemical Name | 2-(6-bromo-1H-indol-1-yl)ethanol |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| EPA Waste Classification | Halogenated Organic Waste[1] |
| Primary GHS Hazards | Skin/Eye Irritant, Potential Aquatic Toxicity |
| Incompatible Waste Streams | Non-halogenated solvents, strong acids, oxidizers |
Part 2: Mechanistic Causality—Why Halogenated Segregation Matters
The Science Behind the Protocol: Why must 2-(6-bromo-1H-indol-1-yl)ethanol be strictly segregated from general organic waste?
Non-halogenated organic solvents (like ethanol, acetone, or hexane) are routinely bulked by Environmental Health and Safety (EHS) departments into 55-gallon drums for "fuels blending"—a cost-effective process where the waste is burned to generate energy[2].
However, halogenated compounds cannot be utilized for standard fuels blending. When incinerated at standard temperatures, brominated compounds can undergo incomplete combustion, leading to the formation of highly toxic brominated dioxins and furans. Furthermore, the combustion process releases corrosive hydrogen bromide (HBr) gas. Therefore, halogenated waste requires specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic byproducts[2][3]. Commingling even a small amount of 2-(6-bromo-1H-indol-1-yl)ethanol into a non-halogenated waste carboy forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and creating compliance violations[2].
Decision tree for segregating 2-(6-bromo-1H-indol-1-yl)ethanol waste streams.
Part 3: Self-Validating Disposal Protocol
The following step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.
Step 1: Containerization & Compatibility Assessment
-
Action: Select a High-Density Polyethylene (HDPE) or heavy-walled glass container for liquid waste, or a puncture-resistant poly-bag/bin for solid waste.
-
Causality: Halogenated organics can permeate or degrade certain low-density plastics over time. Metal safety cans should be avoided for halogenated waste unless specifically lined, as halogens can cause severe corrosion[2].
-
Validation Checkpoint: Inspect the container for a UN-rating mark and ensure the cap features an intact, chemically resistant PTFE (Teflon) liner before adding any waste.
Step 2: Segregation & Transfer
-
Action: Transfer the 2-(6-bromo-1H-indol-1-yl)ethanol waste strictly into the "Halogenated Waste" stream. If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire mixture must now be classified and disposed of as halogenated waste[2][3].
-
Causality: As established, the presence of the bromine atom dictates the disposal pathway. All commingling of solvent waste must be conducted inside an operating chemical fume hood to prevent inhalation exposure[3].
-
Validation Checkpoint: Cross-reference the laboratory waste log. Confirm that no incompatible chemicals (e.g., heavy metals, cyanides, or strong bases) have been previously added to this specific carboy[3].
Step 3: Labeling & Documentation
-
Action: Affix a standard Hazardous Waste tag immediately upon the first drop of waste entering the container.
-
Causality: The and EPA RCRA mandate that chemical identity and hazards be communicated at the point of generation to protect personnel and emergency responders[1][4].
-
Validation Checkpoint: Ensure the label explicitly lists "2-(6-bromo-1H-indol-1-yl)ethanol" and its estimated percentage. Do not use chemical structures or generic abbreviations (e.g., "Brominated Indole")[4][5].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the container in a designated SAA utilizing secondary containment (e.g., a spill tray).
-
Causality: Secondary containment captures catastrophic container failures, preventing environmental release and cross-contamination with incompatible materials.
-
Validation Checkpoint: Verify that the container lid is tightly closed. EPA regulations strictly dictate that waste containers must remain sealed at all times except when actively receiving waste[2][3].
Step 5: EHS Pickup & Final Disposition
-
Action: Submit a waste pickup request to your institutional EHS department before the container reaches 75% capacity or hits the regulatory volume limit (typically 25-55 gallons for standard hazardous waste)[3].
-
Causality: Preventing overfilling mitigates the risk of spills during transit. EHS will transport the waste to a centralized accumulation area for eventual shipment to an EPA-permitted high-temperature incineration facility.
-
Validation Checkpoint: Ensure the Hazardous Waste tag is fully signed, dated, and clearly visible for the EHS technician[3].
Standard operational workflow for the compliant disposal of halogenated laboratory waste.
Sources
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- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. acs.org [acs.org]
Personal protective equipment for handling 2-(6-bromo-1H-indol-1-yl)ethanol
Operational and Safety Master Guide: Handling 2-(6-bromo-1H-indol-1-yl)ethanol
As a critical building block in medicinal chemistry—frequently utilized in the synthesis of advanced antimalarial and antibacterial therapeutics[1]—2-(6-bromo-1H-indol-1-yl)ethanol (CAS: 281204-55-5) requires rigorous handling protocols. While its utility in drug development is vast, its halogenated indole core presents specific toxicological risks that demand strict operational discipline.
This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE), handling, and disposal.
Mechanistic Toxicology & Hazard Profile
To effectively protect yourself, you must understand how the chemical interacts with biological tissues. Based on the established safety profiles of closely related bromoindole derivatives[2][3]:
-
Dermal and Ocular Toxicity (Category 2 Irritant): The bromine atom significantly increases the lipophilicity of the indole core. This allows the molecule to rapidly partition into the lipid bilayers of the skin and cornea. Simultaneously, the ethanol moiety acts as a hydrogen-bond donor/acceptor, anchoring the molecule to tissue proteins and exacerbating localized, prolonged irritation[2][4].
-
Respiratory Tract Irritation (Category 3): When handled as a dry powder, micro-particulates can easily aerosolize. Inhalation leads to deposition in the mucous membranes, where the compound's localized cytotoxicity triggers acute respiratory irritation[3][4].
-
Environmental Toxicity: Halogenated indoles are highly persistent in aquatic environments and must never be introduced into standard wastewater streams[3].
Mandatory PPE Matrix
Selection of PPE is not arbitrary; it is dictated by the chemical's physicochemical properties. Below is the required PPE matrix for handling 2-(6-bromo-1H-indol-1-yl)ethanol.
| Protection Zone | Required PPE | Regulatory Standard | Mechanistic Justification |
| Ocular/Face | Tight-sealing safety goggles | OSHA 29 CFR 1910.133 / EN 166 | Prevents corneal interaction with the hydrogen-bonding ethanol moiety and lipophilic core[2]. |
| Dermal (Hands) | Nitrile or Neoprene gloves (Double-gloved) | EN 374 | Halogenated organics permeate latex rapidly; nitrile provides a robust barrier against lipophilic diffusion[4]. |
| Respiratory | N95/P100 Particulate Respirator | NIOSH / EN 149 (Filter P3) | Mandatory only if handling outside a certified fume hood. Mitigates inhalation of micro-particulates[2]. |
| Body | Flame-retardant, impervious lab coat | General Lab Safety | Prevents accumulation of lipophilic dust on personal clothing, eliminating secondary exposure risks[4]. |
Self-Validating Operational Protocols
A robust safety protocol relies on built-in validation steps. Do not proceed to the next step unless the validation check is successful.
Phase 1: Pre-Operation & PPE Verification
-
Fume Hood Validation: Turn on the fume hood and verify the digital monitor reads between 80–120 feet per minute (fpm).
-
Validation Check: Tape a 2-inch strip of tissue to the bottom of the sash. It must pull steadily inward. If it flutters outward or remains still, the ventilation is compromised. Do not proceed[3].
-
-
Glove Integrity Test: Select EN 374 compliant nitrile gloves.
-
Validation Check: Roll the cuff tightly to trap air in the fingers and squeeze gently. If the glove deflates, discard it immediately due to micro-punctures. Always double-glove before handling halogenated solids.
-
Phase 2: Chemical Transfer & Solubilization
-
Static Mitigation: Bromoindole powders can hold static charges, causing them to aerosolize or cling to surfaces. Use an anti-static gun on the weigh boat before dispensing.
-
Validation Check: The powder should pour smoothly without clinging to the sides of the spatula or weigh boat, confirming static neutralization.
-
-
Solvent Addition: Dissolve the compound in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) entirely inside the fume hood.
-
Validation Check: Observe the solution against a light background. Complete dissolution is confirmed when no refractive particulate matter remains suspended in the solvent.
-
Spill Response & Waste Disposal Plan
Halogenated organic spills require immediate, calculated action to prevent environmental contamination and respiratory exposure.
Spill Response Protocol
-
Containment: Immediately isolate the area. Do not sweep dry powder , as this will aerosolize the Category 3 respiratory irritant[2][4].
-
Absorption/Collection:
-
For Solids: Cover the spill with damp disposable towels to suppress dust formation, then carefully scoop into a designated container[3].
-
For Liquids: Apply an inert absorbent (e.g., diatomaceous earth or universal binders)[4].
-
Validation Check: The absorbent material should appear uniformly saturated with no free-flowing liquid visible at the edges.
-
-
Chemical Decontamination: Scrub the surface with a 70% ethanol/water solution (to dissolve the lipophilic core), followed by soapy water.
-
Validation Check: Wipe the dried area with a clean, dry tissue. The tissue must show no residual discoloration or powder.
-
Waste Disposal Plan
-
Segregation: Place all contaminated materials (gloves, towels, absorbents, and reaction byproducts) into a designated, sealable solid waste container[2].
-
Labeling & Routing: Label strictly as "Hazardous Organic Waste - Halogenated" .
Safety Workflow Visualization
Fig 1: Self-validating operational workflow and spill response for 2-(6-bromo-1H-indol-1-yl)ethanol.
References
-
ACS Publications. "Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4." Journal of Medicinal Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
